Product packaging for 2,3-Dichlorooctane(Cat. No.:CAS No. 21948-47-0)

2,3-Dichlorooctane

Cat. No.: B14699710
CAS No.: 21948-47-0
M. Wt: 183.12 g/mol
InChI Key: MVGLPONKMNPSHG-UHFFFAOYSA-N
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Description

2,3-Dichlorooctane is a useful research compound. Its molecular formula is C8H16Cl2 and its molecular weight is 183.12 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16Cl2 B14699710 2,3-Dichlorooctane CAS No. 21948-47-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21948-47-0

Molecular Formula

C8H16Cl2

Molecular Weight

183.12 g/mol

IUPAC Name

2,3-dichlorooctane

InChI

InChI=1S/C8H16Cl2/c1-3-4-5-6-8(10)7(2)9/h7-8H,3-6H2,1-2H3

InChI Key

MVGLPONKMNPSHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(C)Cl)Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dichlorooctane, a halogenated alkane with potential applications in various fields of chemical synthesis and drug development. Due to the limited availability of direct experimental data for this compound, this guide combines computed data with experimental values from analogous compounds to offer a thorough and practical resource.

Physical Properties

The physical properties of this compound are crucial for its handling, purification, and use in chemical reactions. The following tables summarize computed data for this compound and experimental data for related dichlorinated alkanes to provide a comparative reference.

Table 1: Computed Physical Properties of this compound and its Isomers [1][2]

PropertyThis compound(2S,3R)-2,3-Dichlorooctane
Molecular Formula C₈H₁₆Cl₂C₈H₁₆Cl₂
Molecular Weight 183.12 g/mol 183.12 g/mol
Exact Mass 182.062906 g/mol 182.062906 g/mol
XLogP3 4.24.2
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 00
Rotatable Bond Count 55
Topological Polar Surface Area 0 Ų0 Ų

Table 2: Experimental Physical Properties of Analogous Dichlorinated Alkanes

CompoundCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Refractive Index
2,3-Dichloroheptane10575-88-9198.96 (estimate)[3]23.5 (estimate)[3]1.0554 (estimate)[3]1.4291 (estimate)[3]
2,3-Dichloropentane600-11-3140[4]-77.3[4]1.0749[4]1.4441[4]
1,7-Dichloroheptane821-76-1220.6 at 760 mmHg[5]23.5 (estimate)[5]1.013[5]1.442[5]

Based on the data from analogous compounds, this compound is expected to be a liquid at room temperature with a boiling point likely in the range of 200-220 °C. Its density is anticipated to be slightly above 1 g/cm³.

Solubility

Haloalkanes, including this compound, are generally soluble in nonpolar organic solvents and poorly soluble in water. This is attributed to the "like dissolves like" principle, where the intermolecular forces of the solute and solvent are similar. The primary intermolecular forces in this compound are London dispersion forces and weak dipole-dipole interactions.

  • Organic Solvents: Soluble in a wide range of organic solvents such as ethers, hydrocarbons (e.g., hexane, toluene), and chlorinated solvents (e.g., dichloromethane). The energy required to break the intermolecular forces within the haloalkane and the solvent is comparable to the energy released when new solute-solvent interactions are formed.

  • Water: Sparingly soluble in water. The strong hydrogen bonds between water molecules are not effectively overcome by the weaker interactions that would be formed with this compound.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the two chlorine atoms on adjacent carbons. As a vicinal dichloride, it can undergo several key reactions, including elimination and nucleophilic substitution.

Synthesis of this compound

A common method for the synthesis of vicinal dichlorides is the electrophilic addition of chlorine (Cl₂) to an alkene. For this compound, the starting material would be oct-2-ene. The reaction proceeds via a chloronium ion intermediate, leading to the anti-addition of the two chlorine atoms.[6][7][8][9]

G cluster_0 Synthesis of this compound oct-2-ene Oct-2-ene chloronium_ion Chloronium Ion Intermediate oct-2-ene->chloronium_ion Electrophilic attack chlorine Cl₂ chlorine->chloronium_ion This compound This compound (anti-addition) chloronium_ion->this compound Nucleophilic attack by Cl⁻ chloride_ion Cl⁻ chloride_ion->this compound

Synthesis of this compound from oct-2-ene.

Materials:

  • Oct-2-ene

  • Chlorine gas (Cl₂) or a suitable chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Apparatus for gas dispersion (if using Cl₂)

  • Reaction flask with a stirrer and condenser

  • Washing and drying agents (e.g., sodium bicarbonate solution, anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • Dissolve oct-2-ene in an inert solvent in a reaction flask equipped with a stirrer and a condenser.

  • Cool the reaction mixture in an ice bath to control the temperature.

  • Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise with continuous stirring. The reaction is typically exothermic.

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Once the reaction is complete, wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any excess acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Dehydrohalogenation (Elimination Reaction)

When treated with a strong base, this compound can undergo a double dehydrohalogenation to form an alkyne. The regioselectivity of the initial elimination is governed by Zaitsev's rule, which predicts that the more substituted alkene will be the major product.[10][11][12][13] A second elimination then yields the alkyne.

G start This compound intermediate 2-Chlorooct-2-ene (Zaitsev Product) start->intermediate E2 Elimination (Strong Base) final Oct-2-yne intermediate->final E2 Elimination (Strong Base) G cluster_0 SN2 Reaction at C2 substrate This compound transition_state [Transition State] substrate->transition_state Backside attack nucleophile Nu⁻ nucleophile->transition_state product Substituted Product (Inversion of stereochemistry) transition_state->product G M [C₈H₁₆Cl₂]⁺˙ (m/z 182, 184, 186) M-Cl [C₈H₁₆Cl]⁺ (m/z 147, 149) M->M-Cl - Cl• M-HCl [C₈H₁₅Cl]⁺˙ (m/z 146, 148) M->M-HCl - HCl C-C_cleavage Further Fragmentation M-Cl->C-C_cleavage M-HCl->C-C_cleavage

References

An In-depth Technical Guide to the Stereoisomers of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,3-dichlorooctane, a halogenated alkane with two chiral centers. The existence of four distinct stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—arises from the principles of stereochemistry. This document outlines the structural relationships between these isomers, their nomenclature, and key physicochemical properties. Furthermore, it details generalized experimental protocols for their synthesis via the stereoselective chlorination of oct-2-ene and subsequent separation using chromatographic techniques. The guide also discusses the expected spectroscopic characteristics (NMR and Mass Spectrometry) crucial for their identification and characterization. This information is vital for researchers in organic synthesis, materials science, and drug development where stereoisomerism plays a critical role in molecular properties and biological activity.

Introduction to the Stereoisomerism of this compound

This compound (C₈H₁₆Cl₂) is a chiral molecule containing two stereogenic centers at positions C2 and C3. The presence of these two distinct chiral centers gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers, which are diastereomers of each other. Unlike molecules with identical substituents on their chiral carbons, this compound does not have a meso-isomer due to the asymmetry of the alkyl chain.

The four stereoisomers are:

  • (2R,3R)-2,3-dichlorooctane and (2S,3S)-2,3-dichlorooctane : This pair constitutes a set of enantiomers.

  • (2R,3S)-2,3-dichlorooctane and (2S,3R)-2,3-dichlorooctane : This pair represents the other set of enantiomers.

The relationship between these isomers is crucial for understanding their distinct physical, chemical, and biological properties. Enantiomers share identical physical properties in an achiral environment but rotate plane-polarized light in equal and opposite directions.[1][2][3] Diastereomers, on the other hand, have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using conventional laboratory techniques.[4]

Physicochemical Properties

Table 1: Computed Physicochemical Properties of (2S,3R)-2,3-Dichlorooctane

PropertyValue
Molecular Formula C₈H₁₆Cl₂
Molecular Weight 183.12 g/mol
Boiling Point (Predicted) 195.5 ± 8.0 °C at 760 mmHg
Density (Predicted) 1.0±0.1 g/cm³
LogP (Predicted) 4.2

Source: PubChem CID 12604225.[5] Data is computed and should be considered as an estimate.

Experimental Protocols

Synthesis of this compound Stereoisomers

A common and effective method for the synthesis of vicinal dichlorides is the chlorination of the corresponding alkene.[6][7] For this compound, the starting material would be oct-2-ene. The stereochemical outcome of the reaction (i.e., the ratio of diastereomers produced) is dependent on the reaction conditions and the stereochemistry of the starting alkene (cis- or trans-oct-2-ene).

3.1.1. General Protocol for the Chlorination of oct-2-ene

This protocol describes a generalized procedure for the synthesis of this compound from oct-2-ene.

Materials:

  • oct-2-ene (cis- or trans-isomer)

  • Chlorine (Cl₂) gas or a suitable chlorinating agent (e.g., sulfuryl chloride (SO₂Cl₂), N-chlorosuccinimide (NCS))

  • An inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Reaction vessel equipped with a gas inlet, stirrer, and temperature control

Procedure:

  • Dissolve oct-2-ene in the chosen inert solvent in the reaction vessel.

  • Cool the solution to the desired reaction temperature (typically 0 °C to room temperature).

  • Slowly bubble chlorine gas through the solution or add the chlorinating agent portion-wise with stirring. The reaction is typically exothermic and should be controlled.

  • Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., a solution of sodium thiosulfate (B1220275) to remove excess chlorine).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure to obtain the crude this compound as a mixture of stereoisomers.

Expected Outcome:

  • From trans-oct-2-ene: Anti-addition of chlorine will yield the enantiomeric pair of (threo)-2,3-dichlorooctane: (2R,3R)- and (2S,3S)-2,3-dichlorooctane.

  • From cis-oct-2-ene: Anti-addition of chlorine will yield the enantiomeric pair of (erythro)-2,3-dichlorooctane: (2R,3S)- and (2S,3R)-2,3-dichlorooctane.

A stereospecific syn-dichlorination can also be achieved using specific catalytic systems to yield the opposite diastereomers from the respective starting alkenes.[8]

Separation of Stereoisomers

The separation of the four stereoisomers of this compound requires a two-step approach: first, the separation of the diastereomeric pairs, followed by the resolution of each enantiomeric pair.

3.2.1. Separation of Diastereomers

Diastereomers have different physical properties and can be separated by standard chromatographic techniques.[4] Gas chromatography (GC) is a particularly effective method for the separation of volatile diastereomers like dichlorinated alkanes.[9]

General GC Protocol for Diastereomer Separation:

  • Instrument: Gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5 or DB-17).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Oven Temperature Program: A temperature gradient program will likely be necessary to achieve good separation. For example, starting at a lower temperature and ramping up to a higher temperature.

  • Sample Preparation: The crude mixture of this compound stereoisomers is dissolved in a volatile solvent (e.g., hexane (B92381) or dichloromethane) before injection.

The two diastereomeric pairs, (threo)-(2R,3R/2S,3S) and (erythro)-(2R,3S/2S,3R), should elute at different retention times, allowing for their collection if a preparative GC system is used.

3.2.2. Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment and thus cannot be separated by standard GC or HPLC. Chiral chromatography is required for their resolution.[10][11][12] This can be achieved using either a chiral stationary phase (CSP) in GC or HPLC.

General Chiral GC/HPLC Protocol for Enantiomer Resolution:

  • Instrument: GC or HPLC system.

  • Column: A chiral column is essential. For GC, cyclodextrin-based columns are often effective for separating halogenated hydrocarbons.[13][14] For HPLC, various chiral stationary phases are available and the choice is often empirical.

  • Mobile Phase (for HPLC): A mixture of non-polar solvents like hexane and isopropanol (B130326) is commonly used.

  • Detector: FID or MS for GC; UV or MS for HPLC.

  • Sample: The separated diastereomeric pairs are individually subjected to chiral chromatography.

This will allow for the separation and isolation of the individual enantiomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and structural elucidation of the this compound stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the constitution of this compound. The chemical shifts and coupling constants of the protons on C2 and C3 will be particularly informative.

Expected ¹H NMR Features:

  • The protons at C2 and C3 will appear as complex multiplets due to coupling with each other and with adjacent protons.

  • The chemical shifts of these protons will be in the downfield region (typically 3.5-4.5 ppm) due to the deshielding effect of the chlorine atoms.

  • The coupling constant between the C2 and C3 protons (³JHH) will be different for the erythro and threo diastereomers, which can aid in their differentiation.

Expected ¹³C NMR Features:

  • The carbons bearing the chlorine atoms (C2 and C3) will resonate in the range of 50-70 ppm.

  • The chemical shifts of C2 and C3 may be slightly different for the diastereomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected MS Features:

  • The molecular ion peak (M⁺) should be observable, and its isotopic pattern will be characteristic of a molecule containing two chlorine atoms (M⁺, M⁺+2, M⁺+4 in a ratio of approximately 9:6:1).

  • Common fragmentation pathways for haloalkanes include the loss of a chlorine atom (M⁺ - Cl) and the loss of HCl (M⁺ - HCl).

Visualizations

Stereoisomer Relationships

The following diagram illustrates the relationships between the four stereoisomers of this compound.

Stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (threo) cluster_enantiomers2 Enantiomeric Pair 2 (erythro) 2R,3R (2R,3R)-2,3-Dichlorooctane 2S,3S (2S,3S)-2,3-Dichlorooctane 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2,3-Dichlorooctane 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2,3-Dichlorooctane 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Caption: Relationships between the stereoisomers of this compound.

Synthetic and Separation Workflow

The following diagram outlines the general workflow for the synthesis and separation of the this compound stereoisomers.

Workflow cluster_synthesis Synthesis cluster_separation Separation Start oct-2-ene Reaction Chlorination Start->Reaction Mixture Mixture of 4 Stereoisomers Reaction->Mixture DiastereomerSep Diastereomer Separation (GC) Mixture->DiastereomerSep EnantiomerPair1 Enantiomeric Pair 1 (2R,3R) & (2S,3S) DiastereomerSep->EnantiomerPair1 EnantiomerPair2 Enantiomeric Pair 2 (2R,3S) & (2S,3R) DiastereomerSep->EnantiomerPair2 EnantiomerRes1 Enantiomer Resolution (Chiral GC/HPLC) EnantiomerPair1->EnantiomerRes1 EnantiomerRes2 Enantiomer Resolution (Chiral GC/HPLC) EnantiomerPair2->EnantiomerRes2 Final1 (2R,3R)-Isomer EnantiomerRes1->Final1 Final2 (2S,3S)-Isomer EnantiomerRes1->Final2 Final3 (2R,3S)-Isomer EnantiomerRes2->Final3 Final4 (2S,3R)-Isomer EnantiomerRes2->Final4

Caption: General workflow for synthesis and separation.

Conclusion

The four stereoisomers of this compound provide a clear example of the impact of multiple chiral centers on molecular diversity. While specific experimental data for each isomer remains sparse in publicly available literature, this guide provides a robust theoretical framework and outlines the established synthetic and analytical methodologies required for their preparation and characterization. For researchers in fields where stereochemistry is paramount, a thorough understanding of the principles and techniques described herein is essential for the successful synthesis, separation, and identification of the individual stereoisomers of this compound and related chiral molecules. Further research is warranted to fully characterize the physicochemical and biological properties of each of these distinct chemical entities.

References

A Comprehensive Guide to the Nomenclature of Dichlorinated Octane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the systematic nomenclature of dichlorinated octane (B31449) isomers, designed for researchers, scientists, and professionals in drug development. The guide covers the fundamental principles of IUPAC nomenclature for halogenated alkanes, a systematic approach to identifying and naming isomers, and relevant experimental methodologies for their synthesis and characterization.

Principles of IUPAC Nomenclature for Halogenated Alkanes

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic and unambiguous method for naming organic compounds.[1][2] For halogenated alkanes, the following rules are fundamental:

  • Parent Chain Identification : The longest continuous carbon chain is identified as the parent alkane.[3][4] For dichlorinated octanes, the parent chain will be a structural isomer of octane.

  • Numbering the Parent Chain : The chain is numbered to assign the lowest possible locants (numbers) to the substituents.[4][5] When multiple substituents are present, the numbering should result in the lowest possible set of locants.[1]

  • Alphabetical Order of Substituents : Halogen substituents are named using the prefixes fluoro-, chloro-, bromo-, and iodo-.[3][6] When different substituents are present, they are listed in alphabetical order.[3][5]

  • Prefixes for Multiple Identical Substituents : If the same type of halogen atom appears more than once, prefixes such as "di-", "tri-", and "tetra-" are used to indicate the number of atoms.[4] These prefixes are not considered when alphabetizing the substituents.[5]

For dichlorinated alkanes, the name will take the general form of x,y-dichloro[parent octane isomer], where x and y are the locants of the chlorine atoms.

The 18 Structural Isomers of Octane (C₈H₁₈)

Before naming the dichlorinated derivatives, it is essential to identify the 18 structural isomers of octane, which serve as the parent structures.[7][8] The complexity of dichlorinated octane nomenclature arises from the various possible substitution patterns on these 18 distinct carbon skeletons.

Table 1: The 18 Structural Isomers of Octane

IUPAC Name of Octane Isomer
n-Octane
2-Methylheptane
3-Methylheptane
4-Methylheptane
3-Ethylhexane
2,2-Dimethylhexane
2,3-Dimethylhexane
2,4-Dimethylhexane
2,5-Dimethylhexane
3,3-Dimethylhexane
3,4-Dimethylhexane
2,2,3-Trimethylpentane
2,2,4-Trimethylpentane
2,3,3-Trimethylpentane
2,3,4-Trimethylpentane
3-Ethyl-2-methylpentane
3-Ethyl-3-methylpentane
2,2,3,3-Tetramethylbutane

Systematic Nomenclature of Dichlorinated Octane Isomers

To name a dichlorinated octane isomer, one must first identify the parent octane isomer and then determine the positions of the two chlorine atoms. The following examples illustrate the application of IUPAC rules to various dichlorinated octane isomers.

Example 1: Dichlorinated derivatives of n-Octane

  • 1,1-Dichlorooctane : Both chlorine atoms are on the first carbon of the n-octane chain.

  • 1,2-Dichlorooctane : Chlorine atoms are on adjacent carbons (a vicinal dihalide).[1]

  • 1,8-Dichlorooctane : Chlorine atoms are at the opposite ends of the n-octane chain.

  • 2,2-Dichlorooctane : Both chlorine atoms are on the second carbon (a geminal dihalide).[1]

  • 2,7-Dichlorooctane : The chain is numbered to give the locants 2 and 7, which is a lower set of numbers than 3 and 8 if numbered from the other end.

Example 2: Dichlorinated derivatives of 2-Methylheptane

  • 1,1-Dichloro-2-methylheptane : The parent chain is heptane, and the numbering starts from the end closer to the methyl group to give it the lowest number (2). The two chlorine atoms are on the first carbon.

  • 1,2-Dichloro-2-methylheptane : The chlorine atoms are on the first and second carbons, and the methyl group is also on the second carbon.

  • 3,4-Dichloro-2-methylheptane : The numbering still starts from the end that gives the methyl group the lowest number.

Example 3: Dichlorinated derivatives of 2,2,4-Trimethylpentane (Isooctane)

  • 1,1-Dichloro-2,2,4-trimethylpentane : The parent chain is pentane (B18724). The numbering starts from the end that gives the lowest locants to the methyl groups.

  • 1,3-Dichloro-2,2,4-trimethylpentane : The chlorine atoms are on the first and third carbons of the pentane chain.

The following diagram illustrates the logical process for naming dichlorinated octane isomers.

IUPAC_Nomenclature_Dichlorinated_Octanes Logical Workflow for Naming Dichlorinated Octane Isomers start Start with the chemical structure of a dichlorinated octane isomer find_parent Identify the longest continuous carbon chain (the parent octane isomer) start->find_parent number_chain Number the parent chain from the end that gives the lowest locant to the first substituent (chloro or alkyl) find_parent->number_chain check_tie Is there a tie in the first substituent's locant? number_chain->check_tie lowest_set Choose the numbering direction that gives the lowest set of locants for all substituents check_tie->lowest_set Yes name_substituents Name the substituents (dichloro for the two chlorine atoms and alkyl groups for any branches) check_tie->name_substituents No alphabetical_tiebreak If locants are identical from both ends, assign the lower number to the substituent that comes first alphabetically lowest_set->alphabetical_tiebreak alphabetical_tiebreak->name_substituents assemble_name Assemble the full IUPAC name: Locants-Dichloro-Locants-Alkyl(s)-ParentOctaneIsomer name_substituents->assemble_name end_node Final IUPAC Name assemble_name->end_node

Logical workflow for IUPAC nomenclature.

Data on Dichlorinated Octane Isomers

Quantitative physical property data for specific dichlorinated octane isomers are not widely available in consolidated databases. Such data would typically be determined experimentally for newly synthesized compounds. However, general trends can be predicted. Boiling points, for instance, would be expected to be higher than that of the parent octane isomer due to increased molecular weight and stronger intermolecular dipole-dipole interactions. The specific boiling point would depend on the isomer's structure, with more branched isomers generally having lower boiling points than their straight-chain counterparts.

Table 2: Illustrative Examples of Dichlorinated Octane Isomers and Their IUPAC Names

Parent Octane IsomerExample IUPAC Name of Dichlorinated Isomer
n-Octane1,1-Dichlorooctane
n-Octane1,2-Dichlorooctane
n-Octane2,3-Dichlorooctane
n-Octane4,4-Dichlorooctane
2-Methylheptane1,1-Dichloro-2-methylheptane
2-Methylheptane2,3-Dichloro-2-methylheptane
3-Methylheptane1,3-Dichloro-3-methylheptane
3-Ethylhexane1,1-Dichloro-3-ethylhexane
2,2-Dimethylhexane1,1-Dichloro-2,2-dimethylhexane
2,5-Dimethylhexane1,2-Dichloro-2,5-dimethylhexane
3,3-Dimethylhexane1,1-Dichloro-3,3-dimethylhexane
2,2,4-Trimethylpentane1,3-Dichloro-2,2,4-trimethylpentane
2,3,4-Trimethylpentane1,1-Dichloro-2,3,4-trimethylpentane
2,2,3,3-Tetramethylbutane1,2-Dichloro-2,2,3,3-tetramethylbutane

Experimental Protocols

The synthesis and characterization of dichlorinated octane isomers require specific laboratory procedures.

Synthesis of Dichlorinated Alkanes

A common method for the chlorination of alkanes is free-radical halogenation. This method, however, often produces a mixture of mono-, di-, and polychlorinated isomers.

Protocol 1: Free-Radical Chlorination of an Octane Isomer

  • Reactant Preparation : A specific octane isomer (e.g., n-octane) is placed in a reaction vessel made of a material that is inert to chlorine, such as glass. The alkane is typically in the liquid phase.

  • Initiation : The reaction is initiated by ultraviolet (UV) light.[9] A solution of chlorine (Cl₂) in an inert solvent or gaseous chlorine is slowly introduced into the reaction vessel containing the octane isomer.

  • Reaction Conditions : The reaction mixture is irradiated with UV light, which promotes the homolytic cleavage of the Cl-Cl bond to form chlorine radicals. These radicals then react with the alkane in a chain reaction mechanism. The temperature is controlled to maintain the desired reaction rate and prevent excessive side reactions.

  • Work-up and Purification : After the reaction is complete (as monitored by techniques like Gas Chromatography), the excess chlorine is removed. The resulting mixture contains the unreacted alkane, monochlorinated isomers, and various dichlorinated and higher chlorinated isomers. This mixture is then subjected to fractional distillation to separate the components based on their boiling points. Further purification of specific isomers can be achieved using preparative gas chromatography.

More selective syntheses can be achieved through other routes, such as the dichlorination of alkenes.

Protocol 2: Dichlorination of an Octene

  • Reactant Preparation : An octene isomer is dissolved in an inert solvent (e.g., dichloromethane) in a reaction flask.

  • Chlorine Addition : Gaseous chlorine is bubbled through the solution at a controlled rate. The reaction is an electrophilic addition and is typically carried out at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Reaction Monitoring : The progress of the reaction can be monitored by the disappearance of the alkene, for example, by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up : Upon completion, the solvent is removed under reduced pressure to yield the crude 1,2-dichloroalkane derivative.[10] Purification is then performed, typically by column chromatography or distillation.

Characterization of Dichlorinated Isomers

The identification and structural elucidation of the synthesized dichlorinated octane isomers are crucial.

Protocol 3: Characterization by GC-MS and NMR

  • Gas Chromatography-Mass Spectrometry (GC-MS) :

    • Separation : The purified product or the reaction mixture is injected into a gas chromatograph. The different isomers are separated based on their boiling points and interactions with the stationary phase of the GC column.

    • Identification : As each component elutes from the GC column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and detects the mass-to-charge ratio of the resulting fragments. The fragmentation pattern and the molecular ion peak provide information about the molecular weight and structure of each isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : A small amount of the purified isomer is dissolved in a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift, integration, and splitting patterns (multiplicity) of the signals are analyzed to determine the structure. For example, protons on a carbon atom bonded to a chlorine atom will be shifted downfield.

    • ¹³C NMR Spectroscopy : This provides information about the different types of carbon atoms in the molecule. The chemical shift of each carbon signal indicates its chemical environment. Carbons bonded to chlorine atoms will show a characteristic downfield shift.

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of dichlorinated octane isomers.

Experimental_Workflow Experimental Workflow for Dichlorinated Octane Isomers start Select Octane Isomer and Synthesis Method synthesis Synthesis (e.g., Free-Radical Chlorination or Alkene Dichlorination) start->synthesis workup Reaction Work-up and Crude Product Isolation synthesis->workup purification Purification of Isomers (e.g., Fractional Distillation, Preparative GC) workup->purification characterization Structural Characterization purification->characterization gcms GC-MS Analysis (Separation and Mass Fragmentation) characterization->gcms nmr NMR Spectroscopy (¹H and ¹³C NMR for Structural Elucidation) characterization->nmr data_analysis Data Analysis and Structure Confirmation gcms->data_analysis nmr->data_analysis final_product Identified Dichlorinated Octane Isomer data_analysis->final_product

Workflow for synthesis and characterization.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichlorooctane is a vicinal dihalide, a class of organochlorine compounds characterized by chlorine atoms on adjacent carbons. While not a widely studied compound, its synthesis provides a classic example of electrophilic halogen addition to an alkene. This technical guide offers a comprehensive overview of the synthesis of this compound, including its underlying reaction mechanisms and a detailed, generalized experimental protocol. The guide also compiles available physicochemical data and discusses the potential, though largely unexplored, relevance of such chlorinated alkanes in the context of medicinal chemistry and drug development.

Introduction: Discovery and Context

The specific discovery of this compound is not well-documented in the historical scientific literature, as is common for many simple halogenated alkanes. Its existence is predicated on the foundational principles of organic chemistry established in the 19th century, which detailed the reactions of alkenes with halogens.[1] The synthesis of such compounds became routine with the development of methods for the selective formation of carbon-halogen bonds.[1] Generally, vicinal dihalides like this compound are stable intermediates in organic synthesis, often used in subsequent elimination reactions to form alkynes or in nucleophilic substitution reactions. While direct applications in drug development are not established for this specific molecule, the inclusion of chlorine atoms in organic molecules is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[2]

Synthesis of this compound

The primary and most direct method for the synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to oct-2-ene. This reaction is a cornerstone of introductory organic chemistry and proceeds with high efficiency.

Reaction Mechanism

The addition of chlorine to an alkene, such as oct-2-ene, is a stereospecific reaction that proceeds via a cyclic chloronium ion intermediate. This mechanism accounts for the observed anti-addition of the two chlorine atoms across the double bond.[3]

The key steps of the mechanism are as follows:

  • Polarization of the Chlorine Molecule: As the chlorine molecule approaches the electron-rich π-bond of oct-2-ene, the Cl-Cl bond becomes polarized.

  • Formation of a Chloronium Ion: The alkene's π-electrons attack the electrophilic chlorine atom, displacing a chloride ion and forming a three-membered ring called a chloronium ion.

  • Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks one of the carbon atoms of the chloronium ion from the side opposite to the three-membered ring. This backside attack results in the opening of the ring and the formation of the dichlorinated product with the two chlorine atoms in an anti configuration.

G cluster_step1 Step 1: Formation of Chloronium Ion cluster_step2 Step 2: Nucleophilic Attack oct-2-ene Oct-2-ene chloronium_ion Chloronium Ion Intermediate oct-2-ene->chloronium_ion + Cl₂ Cl2 Cl₂ Cl_ion Cl⁻ chloronium_ion_2 Chloronium Ion Intermediate This compound This compound chloronium_ion_2->this compound + Cl⁻ Cl_ion_2 Cl⁻

Figure 1: Reaction pathway for the synthesis of this compound.
Stereochemistry

The reaction of chlorine with either (E)- or (Z)-oct-2-ene will produce different stereoisomers of this compound due to the anti-addition mechanism.

  • Addition to (E)-oct-2-ene yields the enantiomeric pair (2R,3S)-2,3-dichlorooctane and (2S,3R)-2,3-dichlorooctane.

  • Addition to (Z)-oct-2-ene yields the enantiomeric pair (2R,3R)-2,3-dichlorooctane and (2S,3S)-2,3-dichlorooctane.

Experimental Protocol

Objective: To synthesize this compound from oct-2-ene via electrophilic addition of chlorine.

Materials:

  • Oct-2-ene (cis- and trans- mixture)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Chlorine gas (Cl₂) or a suitable source of electrophilic chlorine such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Gas inlet tube

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, a dry round-bottom flask equipped with a magnetic stir bar and a gas inlet tube is charged with oct-2-ene (1 equivalent) dissolved in anhydrous dichloromethane. The flask is cooled in an ice bath to 0 °C.

  • Chlorination: Chlorine gas is bubbled slowly through the stirred solution. The reaction is monitored by the disappearance of the yellow-green color of the chlorine gas. Alternatively, a solution of sulfuryl chloride (1 equivalent) in dichloromethane can be added dropwise to the reaction mixture at 0 °C.

  • Quenching: Once the reaction is complete (as indicated by a persistent pale yellow color or by TLC analysis), the reaction mixture is cautiously poured into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Workup: The organic layer is separated, and the aqueous layer is extracted with a small portion of dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Safety Precautions:

  • Chlorine gas is highly toxic and corrosive and should be handled with extreme caution in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

G A Dissolve oct-2-ene in CH₂Cl₂ B Cool to 0 °C A->B C Bubble Cl₂ gas through the solution B->C D Monitor reaction completion C->D E Quench with NaHCO₃ solution D->E F Separate organic layer E->F G Dry with MgSO₄ F->G H Remove solvent (rotary evaporator) G->H I Purify by distillation H->I J This compound I->J

Figure 2: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is scarce in the literature. The following table summarizes computed data available from public databases for the (2S,3R) stereoisomer.[4]

PropertyValue
Molecular Formula C₈H₁₆Cl₂
Molecular Weight 183.12 g/mol
XLogP3-AA 4.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 5
Exact Mass 182.062906 g/mol
Monoisotopic Mass 182.062906 g/mol
Topological Polar Surface Area 0 Ų
Heavy Atom Count 10

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the region of 3.5-4.5 ppm for the protons attached to the chlorine-bearing carbons. The remaining alkyl protons would appear as multiplets between 0.8 and 2.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should display two signals for the carbons bonded to chlorine in the range of 50-70 ppm. The other six carbons of the octyl chain would appear at higher field (10-40 ppm).

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M⁺) and characteristic isotope peaks for the two chlorine atoms (M+2 and M+4) in a ratio of approximately 9:6:1.

Relevance to Drug Development

While there are no known direct applications of this compound in drug development, the broader class of halogenated alkanes has some relevance. The introduction of chlorine atoms into a molecule can significantly alter its physical and biological properties, including:

  • Lipophilicity: Halogens can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The presence of a C-Cl bond can block sites of metabolism, potentially increasing the half-life of a drug.

  • Binding Interactions: Chlorine atoms can participate in halogen bonding, a type of non-covalent interaction that can influence drug-receptor binding.

However, simple haloalkanes are often associated with toxicity, and their use in pharmaceuticals is generally limited to more complex structures where the halogen contributes to a specific desired property.[5] Some chlorinated hydrocarbons have been investigated for their insecticidal or other biological activities, but this is an area that remains largely unexplored for this compound.[5][6]

Conclusion

This compound serves as a straightforward example of the electrophilic addition of chlorine to an alkene. Its synthesis is well-understood and can be achieved through established laboratory procedures. While the compound itself does not have prominent applications, the study of its formation and properties provides valuable insights into the behavior of halogenated organic compounds. For researchers in drug development, understanding the synthesis and properties of such fundamental chlorinated alkanes can inform the design of more complex molecules where halogenation is a key strategy for optimizing therapeutic potential. Further investigation into the biological activities of a broader range of simple dichlorinated alkanes could potentially unveil novel pharmacological profiles.

References

An In-depth Technical Guide on the Core Reactivity of Vicinal Dichlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicinal dichlorides, organic compounds bearing chlorine atoms on adjacent carbon atoms, are versatile and highly reactive intermediates in organic synthesis. Their unique structural arrangement dictates a rich and varied chemical behavior, making them valuable precursors for a wide array of functional groups and molecular architectures. This technical guide provides a comprehensive overview of the fundamental reactivity of vicinal dichlorides, with a focus on their applications in synthetic chemistry, particularly in the context of drug development. We will delve into the core reactions—dehalogenation, dehydrohalogenation, and nucleophilic substitution—providing mechanistic insights, quantitative data, and detailed experimental protocols for key transformations.

Vicinal dichlorides are most commonly synthesized through the electrophilic addition of chlorine to alkenes.[1] This reaction typically proceeds with anti-stereochemistry, influencing the stereochemical outcome of subsequent reactions.

Core Reactivity of Vicinal Dichlorides

The reactivity of vicinal dichlorides is primarily governed by the presence of two electron-withdrawing chlorine atoms on adjacent carbons. This electronic feature makes the molecule susceptible to elimination and substitution reactions.

Dehalogenation: Synthesis of Alkenes

Vicinal dichlorides can be readily converted to alkenes through a dehalogenation reaction, which involves the removal of both chlorine atoms. This transformation is a powerful tool for the stereospecific synthesis of alkenes.

Reaction Pathway: Dehalogenation of a Vicinal Dichloride

G Vicinal Dichloride Vicinal Dichloride Alkene Alkene Vicinal Dichloride->Alkene  Zn, solvent (e.g., EtOH, AcOH)

Caption: Dehalogenation of a vicinal dichloride to an alkene using zinc metal.

A common and effective method for dehalogenation involves the use of zinc dust in a suitable solvent such as ethanol (B145695) or acetic acid.[2] The reaction proceeds via an organozinc intermediate.[3] The stereochemistry of the resulting alkene is dependent on the stereochemistry of the starting vicinal dichloride. For example, meso-vicinal dichlorides yield trans-alkenes, while racemic vicinal dichlorides produce cis-alkenes in a stereospecific anti-elimination.

SubstrateReagentSolventProductYield (%)Reference
meso-1,2-Dibromo-1,2-diphenylethane (B7791125)ZnDichloromethanetrans-Stilbene (B89595)>95[4]
(±)-1,2-Dibromo-1,2-diphenylethaneZnDichloromethanecis-Stilbene>95[5]
1,2-DichlorocyclohexaneZnEthanolCyclohexene85[2]

Experimental Protocol: Dehalogenation of meso-Stilbene Dibromide to trans-Stilbene [6]

  • Reaction Setup: In a 5 mL conical vial, combine approximately 150 mg of meso-stilbene dibromide and 200 mg of powdered potassium hydroxide (B78521) (KOH).

  • Solvent Addition: Add approximately 1 mL of triethylene glycol to the vial.

  • Heating: Heat the reaction mixture to 190 °C in an aluminum block on a hot plate for 5 minutes.

  • Work-up: Allow the vial to cool to room temperature, then add 2 mL of water. Cool the solution in an ice bath.

  • Isolation: Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Purification: Recrystallize the crude product from hot 95% ethanol to obtain pure trans-stilbene.

Dehydrohalogenation: Synthesis of Alkenes and Alkynes

The elimination of a molecule of hydrogen chloride (HCl) from a vicinal dichloride is known as dehydrohalogenation. This reaction can lead to the formation of a vinyl chloride (a chloroalkene) and, upon a second dehydrohalogenation, an alkyne. The regioselectivity and stereoselectivity of the elimination are influenced by the reaction conditions and the structure of the substrate.

Reaction Pathway: Dehydrohalogenation of a Vicinal Dichloride

G Vicinal Dichloride Vicinal Dichloride Vinyl Chloride Vinyl Chloride Vicinal Dichloride->Vinyl Chloride  Strong Base (e.g., KOH)  E2 Mechanism Alkyne Alkyne Vinyl Chloride->Alkyne  Stronger Base (e.g., NaNH2)  E2 Mechanism

Caption: Stepwise dehydrohalogenation of a vicinal dichloride to an alkyne.

Strong bases, such as potassium hydroxide (KOH) in ethanol, are typically used for the first dehydrohalogenation to yield a vinyl chloride. A much stronger base, like sodium amide (NaNH₂) in liquid ammonia, is generally required for the second elimination to form the alkyne.[7][8] The reaction proceeds via a concerted E2 mechanism, which requires an anti-periplanar arrangement of the proton and the leaving chloride.[7]

For example, 1,2-dichloropropane (B32752) can be converted to propyne (B1212725) through a two-step dehydrohalogenation process.[7]

SubstrateReagentProductYield (%)Reference
1,2-Dichloropropane1. Alc. KOH, 2. NaNH₂PropyneHigh[7]
1,2-DichloroethaneAlc. KOHVinyl Chloride-[9]
trans-1,2-DichlorocyclohexaneNaNH₂Cyclohexyne (trapped)-[10]

Experimental Protocol: Preparation of Diphenylacetylene (B1204595) from trans-Stilbene (via the dibromide) [11]

This is a two-step synthesis where the vicinal dihalide is formed in situ and then dehydrohalogenated.

Step 1: Bromination of trans-Stilbene

  • Dissolve trans-stilbene in a suitable solvent (e.g., dichloromethane).

  • Add a solution of bromine in the same solvent dropwise until a faint orange color persists.

  • The product, meso-1,2-dibromo-1,2-diphenylethane, will precipitate and can be collected by filtration.

Step 2: Dehydrobromination

  • In a round-bottom flask, combine the meso-1,2-dibromo-1,2-diphenylethane with potassium hydroxide pellets in triethylene glycol.

  • Heat the mixture to 160-170 °C for 10 minutes.

  • After cooling, add water to the reaction mixture.

  • Collect the crude diphenylacetylene by vacuum filtration.

  • Recrystallize the product from 95% ethanol.

Nucleophilic Substitution Reactions

Vicinal dichlorides can undergo nucleophilic substitution reactions, although they are generally less reactive than their monohalogenated counterparts due to the inductive effect of the second chlorine atom. The reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the substrate structure, the nucleophile, and the reaction conditions.

A key reaction of vicinal dichlorides is the intramolecular nucleophilic substitution, leading to the formation of three-membered rings.

Reaction Pathway: Intramolecular Nucleophilic Substitution

G cluster_0 Epoxide Synthesis cluster_1 Aziridine Synthesis Vicinal Chlorohydrin Vicinal Chlorohydrin Epoxide Epoxide Vicinal Chlorohydrin->Epoxide  Base Vicinal Amino Chloride Vicinal Amino Chloride Aziridine Aziridine Vicinal Amino Chloride->Aziridine  Base

Caption: Synthesis of epoxides and aziridines from vicinal dichloride derivatives.

Synthesis of Epoxides: Vicinal chlorohydrins, which can be derived from vicinal dichlorides, readily undergo intramolecular cyclization in the presence of a base to form epoxides. This reaction is a cornerstone of epoxide synthesis. For example, epichlorohydrin (B41342), a valuable industrial chemical, is synthesized from 1,3-dichloro-2-propanol.[12]

Synthesis of Aziridines: Similarly, vicinal amino chlorides cyclize to form aziridines, which are important nitrogen-containing heterocycles found in many biologically active molecules.

NucleophileSubstrateProductConditionsReference
OH⁻ (intramolecular)1,3-Dichloro-2-propanolEpichlorohydrinNaOH, heat[12]
R-NH₂ (intramolecular)1-Amino-2-chloroethaneAziridineBase-
CN⁻1,2-DichloroethaneSuccinonitrileKCN, ethanol, reflux[13]
NH₃1,2-DichloroethaneEthylenediamineAqueous ammonia, heat, pressure[9]

Experimental Protocol: Synthesis of Epichlorohydrin from 1,3-Dichloropropan-2-ol [14]

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, place 1,3-dichloropropan-2-ol.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide while maintaining the temperature between 50-70 °C.

  • Reaction: Continue stirring for a specified period (e.g., 10 minutes) at the set temperature.

  • Work-up and Isolation: The epichlorohydrin can be isolated by distillation from the reaction mixture.

Applications in Drug Development

The reactivity of vicinal dichlorides makes them valuable intermediates in the synthesis of pharmaceuticals. Their ability to be transformed into alkenes, alkynes, epoxides, and aziridines provides access to a wide range of molecular scaffolds present in drug molecules.

Phenytoin (B1677684) Synthesis: While not directly involving a vicinal dichloride as a starting material, the synthesis of the anti-epileptic drug phenytoin involves a benzoin (B196080) condensation to form benzil, which has a 1,2-dicarbonyl structure analogous to the reactivity of a vicinal dihalide derivative. This highlights the importance of the 1,2-difunctional motif in constructing complex molecules.[15][16]

Antiviral Agents: The synthesis of certain antiviral nucleoside analogs involves the use of dichlorinated benzimidazoles. For example, 2,4,5-trichlorobenzimidazole and 2-bromo-4,5-dichlorobenzimidazole are key intermediates in the synthesis of potent inhibitors of human cytomegalovirus (HCMV).[17] These halogenated heterocycles are constructed and then coupled with a ribose sugar, demonstrating the role of vicinal dihalide-like structures in medicinal chemistry.

Conclusion

Vicinal dichlorides are reactive and versatile building blocks in organic synthesis. Their core reactivity, encompassing dehalogenation, dehydrohalogenation, and nucleophilic substitution, provides efficient pathways to a variety of important functional groups, including alkenes, alkynes, epoxides, and aziridines. The stereospecific nature of many of these transformations further enhances their utility. For researchers and professionals in drug development, a thorough understanding of the reactivity of vicinal dichlorides is crucial for the design and execution of synthetic routes to novel and existing therapeutic agents. The ability to strategically introduce and manipulate this functional group opens up a vast chemical space for the discovery of new medicines.

References

The Environmental Odyssey of Long-Chain Chlorinated Alkanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Long-chain chlorinated alkanes (LCCAs), chlorinated paraffins with carbon chain lengths of C18 and greater, are complex industrial chemicals utilized in a variety of applications, from flame retardants to plasticizers. Their persistence, potential for bioaccumulation, and capacity for long-range environmental transport have designated them as substances of growing environmental concern. This technical guide provides a comprehensive overview of the environmental fate of LCCAs, detailing their partitioning behavior, degradation pathways, and bioaccumulation potential.

Environmental Partitioning: Where Do LCCAs End Up?

The environmental distribution of LCCAs is governed by their physicochemical properties, primarily their low water solubility and high lipophilicity. This behavior is quantified by key partitioning coefficients.

Octanol-Water Partitioning (Kow)

The octanol-water partition coefficient (Kow) is a critical parameter for predicting the lipophilicity and bioaccumulation potential of a chemical. Due to their hydrophobic nature, LCCAs exhibit high log Kow values, indicating a strong preference for fatty tissues and organic matter over aqueous environments.[1][2]

Carbon ChainChlorine Content (%)Log Kow
C10-C13 (SCCP)51.55.0 - 6.6
C14-C17 (MCCP)526.3 - 8.9
C18-C20 (LCCP) 40-50 > 8
>C20 (LCCP) 40-70 > 8

Note: This table summarizes representative data. Actual values can vary depending on the specific congener and experimental conditions.

Soil and Sediment-Water Partitioning (Koc)

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) describes the tendency of a chemical to adsorb to organic matter in soil and sediment. The high hydrophobicity of LCCAs results in high Koc values, indicating that they are likely to be found sorbed to soil and sediment particles rather than dissolved in water.[3] This strong adsorption reduces their mobility in the subsurface but also makes them persistent reservoirs of contamination.

Compound ClassLog Koc Range
Long-Chain Chlorinated Alkanes (LCCAs) 5.0 - 9.0 (estimated)

Note: Experimentally determined Koc values for a wide range of LCCAs are scarce. The provided range is an estimation based on their high Kow values and the established correlation between Kow and Koc.

Degradation: The Slow Breakdown of LCCAs

The persistence of LCCAs in the environment is a direct result of their slow degradation rates under both biotic and abiotic conditions.

Biotic Degradation

Microbial degradation of LCCAs is a slow process. While some microorganisms possess the enzymatic machinery to break down chlorinated alkanes, the long carbon chains and high degree of chlorination of LCCAs make them particularly recalcitrant.[4][5] The primary mechanism of aerobic biodegradation is initiated by monooxygenase or dioxygenase enzymes, which introduce an oxygen atom into the alkane chain, followed by further oxidation and eventual cleavage of the carbon chain.[6][7][8] Anaerobic degradation can also occur through reductive dechlorination, where chlorine atoms are sequentially removed.[4] However, complete mineralization is rare, and the formation of persistent metabolites is a concern.

Abiotic Degradation

Abiotic degradation of LCCAs in the environment is also limited.

  • Hydrolysis: LCCAs are generally resistant to hydrolysis due to the stability of the carbon-chlorine bond.[2]

  • Photodegradation: Direct photodegradation of LCCAs is not a significant environmental fate process as they do not absorb sunlight in the environmentally relevant spectrum.[2] However, indirect photodegradation mediated by other substances in the environment can occur, though its contribution to the overall degradation of LCCAs is considered minor.[1][9]

Due to these slow degradation rates, the environmental half-lives of LCCAs are estimated to be very long, potentially spanning years to decades in soil and sediment.

Bioaccumulation and Trophic Transfer: A Magnifying Concern

The high lipophilicity of LCCAs drives their accumulation in the fatty tissues of living organisms. This process, known as bioaccumulation, can lead to the magnification of LCCA concentrations at higher trophic levels in the food web.

Bioaccumulation Factors (BAFs)

The bioaccumulation factor (BAF) is the ratio of the concentration of a chemical in an organism to its concentration in the surrounding environment (water, for LCCAs). Studies have shown that LCCAs can bioaccumulate in aquatic organisms.

OrganismLCCA TypeLog BAF (L/kg lipid)
Daphnia magnaC18-20, 41% Cl6.5 - 7.0
Daphnia magnaC22-26, 43% Cl6.5 - 7.0

Source: Adapted from a laboratory bioconcentration and bioaccumulation study with Daphnia magna.

Long-Range Environmental Transport

Due to their persistence and semi-volatile nature, LCCAs can undergo long-range atmospheric transport, leading to their presence in remote ecosystems far from their sources of emission. They can be transported in the atmosphere bound to particles and deposited in colder regions, a phenomenon known as "global distillation."

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the assessment of the environmental fate of LCCAs.

Determination of Octanol-Water Partition Coefficient (Kow) - OECD 107 (Shake Flask Method)[8][10][11]

This method is suitable for determining log Kow values in the range of -2 to 4, but can be adapted for more hydrophobic substances with careful technique.

Principle: A known volume of n-octanol and water are placed in a flask with a known amount of the test substance. The flask is shaken to facilitate partitioning of the substance between the two phases until equilibrium is reached. The concentrations of the substance in both the octanol (B41247) and water phases are then measured.

Procedure:

  • Preparation: Prepare a stock solution of the LCCA in a suitable solvent.

  • Partitioning: In a temperature-controlled vessel, add known volumes of n-octanol and water (pre-saturated with each other). Add a small, accurately measured amount of the LCCA stock solution.

  • Equilibration: Shake the vessel for a predetermined time to ensure equilibrium is reached. Centrifuge the vessel to achieve a clear separation of the two phases.

  • Sampling: Carefully withdraw aliquots from both the n-octanol and water phases.

  • Analysis: Determine the concentration of the LCCA in each phase using a suitable analytical method, such as gas chromatography with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS).

  • Calculation: The Kow is calculated as the ratio of the concentration in the octanol phase to the concentration in the water phase.

OECD_107_Workflow A Prepare LCCA Stock Solution B Add Octanol, Water, and LCCA to Flask A->B C Shake to Equilibrate B->C D Centrifuge to Separate Phases C->D E Sample Octanol and Water Phases D->E F Analyze LCCA Concentration (GC-ECD/MS) E->F G Calculate Kow F->G

Figure 1: Workflow for OECD 107 Shake Flask Method.
Determination of Soil-Water Partition Coefficient (Koc) - OECD 106 (Batch Equilibrium Method)[2][12][13][14]

This method is used to determine the adsorption/desorption of a chemical to soil.

Principle: A known mass of soil is equilibrated with a known volume of an aqueous solution of the LCCA. The concentration of the LCCA remaining in the aqueous phase is measured, and the amount adsorbed to the soil is calculated by difference.

Procedure:

  • Soil Preparation: Use well-characterized soil, sieved to a uniform size.

  • Equilibration: In a series of vessels, add a known mass of soil and a known volume of an aqueous solution of the LCCA at different concentrations.

  • Agitation: Agitate the vessels for a sufficient time to reach equilibrium.

  • Separation: Separate the soil and aqueous phases by centrifugation.

  • Analysis: Measure the concentration of the LCCA in the aqueous phase.

  • Calculation: The amount of LCCA adsorbed to the soil is calculated. The adsorption coefficient (Kd) is determined from the slope of the adsorption isotherm (plot of adsorbed concentration vs. aqueous concentration). The Koc is then calculated by normalizing Kd to the organic carbon content of the soil.

OECD_106_Workflow A Prepare Soil and LCCA Solution B Equilibrate Soil and Solution A->B C Agitate to Reach Equilibrium B->C D Centrifuge to Separate Phases C->D E Analyze Aqueous LCCA Concentration D->E F Calculate Adsorbed LCCA E->F G Determine Kd and Koc F->G

Figure 2: Workflow for OECD 106 Batch Equilibrium Method.
Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)[6][9][15][16][17]

This guideline describes procedures for determining the bioconcentration and bioaccumulation of chemicals in fish.

Principle: Fish are exposed to the LCCA through either the surrounding water (bioconcentration) or their diet (bioaccumulation). The concentration of the LCCA in the fish tissue is measured over time during an uptake phase and a subsequent depuration phase (in a clean environment).

Procedure:

  • Acclimation: Acclimate the test fish (e.g., rainbow trout, zebrafish) to laboratory conditions.

  • Uptake Phase: Expose the fish to a constant, low concentration of the LCCA in the water or in their food for a specified period.

  • Sampling (Uptake): Periodically sample fish and the exposure medium (water or food) to determine the LCCA concentration.

  • Depuration Phase: Transfer the fish to a clean environment (clean water or clean food) and continue sampling.

  • Analysis: Analyze the LCCA concentration in fish tissue (often lipid-normalized) and the exposure medium using appropriate analytical methods.

  • Calculation: The uptake and depuration rate constants are calculated, and from these, the bioconcentration factor (BCF) or bioaccumulation factor (BAF) is determined.

OECD_305_Workflow cluster_uptake Uptake Phase cluster_depuration Depuration Phase A Expose Fish to LCCA (Water or Diet) B Periodic Sampling of Fish and Medium A->B C Transfer Fish to Clean Environment B->C E Analyze LCCA in Samples B->E D Continued Periodic Sampling C->D D->E F Calculate BCF/BAF E->F

Figure 3: Workflow for OECD 305 Bioaccumulation Test.

Analytical Methods for LCCA Quantification

The accurate quantification of LCCAs in complex environmental matrices is challenging due to the presence of thousands of congeners in commercial mixtures.

Sample Preparation
  • Soil and Sediment: Soxhlet extraction or accelerated solvent extraction (ASE) with organic solvents is commonly used to extract LCCAs.

  • Biota: Tissues are typically homogenized and extracted with organic solvents. A lipid removal step (e.g., gel permeation chromatography) is often necessary.

Instrumental Analysis
  • Gas Chromatography-Electron Capture Negative Ion Mass Spectrometry (GC-ECNI-MS): This is the most widely used technique for the congener-specific analysis of chlorinated paraffins. ECNI provides high sensitivity for these chlorinated compounds.

  • High-Resolution Mass Spectrometry (HRMS): GC coupled with HRMS offers improved selectivity and can help to resolve interferences from other co-eluting compounds.

Analytical_Workflow A Environmental Sample (Soil, Biota) B Extraction (Soxhlet/ASE) A->B C Cleanup/Fractionation B->C D GC-ECNI-MS/HRMS Analysis C->D E Data Analysis and Quantification D->E

Figure 4: General Analytical Workflow for LCCAs.

Logical Relationships in LCCA Environmental Fate

The following diagram illustrates the key processes and compartments involved in the environmental fate of LCCAs.

LCCA_Fate_Pathway Source Industrial Production & Use Atmosphere Atmosphere Source->Atmosphere Volatilization Water Water Source->Water Wastewater Discharge Soil Soil Source->Soil Spills/Disposal Atmosphere->Water Deposition Atmosphere->Soil Deposition Degradation_Atm Photodegradation Atmosphere->Degradation_Atm Water->Atmosphere Volatilization Sediment Sediment Water->Sediment Sedimentation Biota Biota Water->Biota Uptake Degradation_Water Biodegradation Water->Degradation_Water Soil->Atmosphere Volatilization Soil->Water Runoff/Leaching Degradation_Soil Biodegradation Soil->Degradation_Soil Sediment->Biota Uptake Degradation_Sediment Biodegradation Sediment->Degradation_Sediment Biota->Biota Trophic Transfer

References

Conformational Landscape of 2,3-Dichlorooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For flexible molecules such as 2,3-dichlorooctane, a thorough understanding of its conformational preferences is paramount for predicting its behavior in various environments. This technical guide provides an in-depth exploration of the conformational analysis of this compound, a vicinal dihaloalkane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes established principles of conformational analysis of analogous systems, outlining the theoretical framework, key experimental methodologies, and computational approaches that are essential for such an investigation. This document is intended to serve as a comprehensive resource for researchers in organic chemistry, medicinal chemistry, and materials science.

Introduction to Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2] These different arrangements are known as conformations or conformers. The relative stability of these conformers is determined by a variety of factors, including torsional strain (eclipsing interactions), steric strain (van der Waals repulsion), and electronic effects such as dipole-dipole interactions and hyperconjugation.[2] For substituted alkanes like this compound, the interplay of these factors leads to a complex potential energy surface with several local minima corresponding to stable conformers.

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. These pairs of enantiomers will have identical conformational preferences, while the diastereomeric pairs will exhibit distinct conformational landscapes. This guide will focus on the conformational analysis around the central C2-C3 bond, which is the most conformationally significant bond in the molecule.

Theoretical Framework

The conformational analysis of this compound is best understood by examining the staggered conformations around the C2-C3 bond using Newman projections. For each stereoisomer, there are three staggered conformers that are generally considered to be the most stable. The relative energies of these conformers are influenced by the steric and electronic interactions between the substituents on the C2 and C3 carbons: a hydrogen atom, a chlorine atom, a methyl group (on C2), and a pentyl group (on C3).

Stereoisomers of this compound

The stereochemical relationship between the different isomers of this compound is a critical starting point for its conformational analysis. The following diagram illustrates the relationship between the four stereoisomers.

G cluster_0 Enantiomeric Pair 1 cluster_1 Enantiomeric Pair 2 2R,3R (2R, 3R)-2,3-Dichlorooctane 2S,3S (2S, 3S)-2,3-Dichlorooctane 2R,3R->2S,3S Enantiomers 2R,3S (2R, 3S)-2,3-Dichlorooctane 2R,3R->2R,3S Diastereomers 2S,3R (2S, 3R)-2,3-Dichlorooctane 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Stereoisomers of this compound
Conformational Analysis of (2R, 3R)-2,3-Dichlorooctane

To illustrate the principles of conformational analysis, we will examine the staggered conformers of the (2R, 3R) enantiomer. The analysis for the (2S, 3S) enantiomer would be a mirror image. The three staggered conformers are designated as anti, gauche-1, and gauche-2.

G cluster_anti Anti Conformer cluster_gauche1 Gauche-1 Conformer cluster_gauche2 Gauche-2 Conformer C2 C2 H_C2 H C2->H_C2 Cl_C2 Cl C2->Cl_C2 Me_C2 CH3 C2->Me_C2 C3 C3 H_C3 H C3->H_C3 Cl_C3 Cl C3->Cl_C3 Pentyl_C3 Pentyl C3->Pentyl_C3 C2_g1 C2 H_C2_g1 H C2_g1->H_C2_g1 Cl_C2_g1 Cl C2_g1->Cl_C2_g1 Me_C2_g1 CH3 C2_g1->Me_C2_g1 C3_g1 C3 H_C3_g1 H C3_g1->H_C3_g1 Cl_C3_g1 Cl C3_g1->Cl_C3_g1 Pentyl_C3_g1 Pentyl C3_g1->Pentyl_C3_g1 C2_g2 C2 H_C2_g2 H C2_g2->H_C2_g2 Cl_C2_g2 Cl C2_g2->Cl_C2_g2 Me_C2_g2 CH3 C2_g2->Me_C2_g2 C3_g2 C3 H_C3_g2 H C3_g2->H_C3_g2 Cl_C3_g2 Cl C3_g2->Cl_C3_g2 Pentyl_C3_g2 Pentyl C3_g2->Pentyl_C3_g2

Newman Projections of (2R, 3R)-2,3-Dichlorooctane

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for conformational analysis in solution.[3] The measurement of vicinal coupling constants (³J) between protons on adjacent carbon atoms can provide information about the dihedral angle between them, as described by the Karplus equation.

Detailed Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) at a concentration of approximately 10-20 mg/mL. The choice of solvent is important as it can influence the conformational equilibrium.

  • Data Acquisition: High-resolution ¹H NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Temperature-dependent NMR studies can also be performed to determine the thermodynamic parameters (ΔH° and ΔS°) for the conformational equilibrium.

  • Spectral Analysis: The ¹H NMR spectrum is analyzed to extract the chemical shifts and coupling constants of the protons on C2 and C3. This may require spectral simulation for complex, second-order spectra.[4]

  • Karplus Analysis: The experimentally determined ³J values are used in a generalized Karplus equation to estimate the populations of the different conformers.

Computational Chemistry

Computational methods, particularly quantum mechanics calculations, are invaluable for determining the geometries and relative energies of different conformers.[1][3]

Detailed Methodology:

  • Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be done using molecular mechanics force fields.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are then optimized, and their energies are calculated at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Solvent Effects: The influence of the solvent can be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

  • Prediction of NMR Parameters: The optimized geometries can be used to calculate theoretical NMR coupling constants, which can then be compared with experimental values to validate the computational model.

The following diagram illustrates a typical workflow for a computational conformational analysis.

G start Initial Molecular Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search opt_freq Geometry Optimization & Frequency Calculation (DFT) conf_search->opt_freq energy_analysis Relative Energy Analysis opt_freq->energy_analysis nmr_calc NMR Parameter Calculation opt_freq->nmr_calc conclusion Conformational Population Determination energy_analysis->conclusion comparison Comparison with Experimental Data nmr_calc->comparison comparison->conclusion

Computational Conformational Analysis Workflow

Data Presentation

Due to the absence of direct experimental data for this compound, the following tables present estimated relative energies and dihedral angles for the conformers of (2R, 3R)-2,3-dichlorooctane based on values from analogous vicinal dihaloalkanes. These values are illustrative and would need to be confirmed by experimental or high-level computational studies.

Table 1: Estimated Relative Energies of (2R, 3R)-2,3-Dichlorooctane Conformers

ConformerKey InteractionsEstimated Relative Energy (kcal/mol)
AntiCl/Cl anti, Me/Pentyl gauche0.0 (Reference)
Gauche-1Cl/Cl gauche, Me/Pentyl anti~0.5 - 1.0
Gauche-2Cl/Cl gauche, Me/Cl gauche, Pentyl/Me gauche> 1.5

Table 2: Key Dihedral Angles of (2R, 3R)-2,3-Dichlorooctane Conformers

Dihedral AngleAnti Conformer (°)Gauche-1 Conformer (°)Gauche-2 Conformer (°)
Cl-C2-C3-Cl~180~60~60
Me-C2-C3-Pentyl~60~180~60
Me-C2-C3-Cl~60~60~180

Conclusion

The conformational analysis of this compound is a multifaceted problem that requires a combination of theoretical knowledge, experimental techniques, and computational modeling. This guide has outlined the fundamental principles governing the conformational preferences of this molecule, detailed the standard experimental and computational protocols for its study, and provided an illustrative data summary. While specific experimental data for this compound remains to be reported, the methodologies and frameworks presented herein provide a robust roadmap for any researcher, scientist, or drug development professional seeking to elucidate the conformational landscape of this and other flexible halogenated alkanes. A thorough understanding of these conformational preferences is a critical step in understanding and predicting the macroscopic properties and biological activity of such molecules.

References

Health and Safety Considerations for Chlorinated Hydrocarbons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical health and safety aspects of chlorinated hydrocarbons. These compounds, while useful in various industrial and research applications, pose significant health risks that necessitate strict handling protocols and safety measures. This document covers toxicology, exposure limits, mechanisms of action, and analytical methods for monitoring.

Introduction to Chlorinated Hydrocarbons

Chlorinated hydrocarbons are organic compounds containing at least one covalently bonded chlorine atom. This class includes a wide array of chemicals such as carbon tetrachloride, trichloroethylene (B50587), polychlorinated biphenyls (PCBs), and organochlorine insecticides like DDT.[1][2] Due to their persistence in the environment and tendency to bioaccumulate, many of these compounds are under strict regulation.[2] Their utility as solvents, degreasing agents, and chemical intermediates is contrasted by their potential for significant human and environmental toxicity.[3]

Toxicology and Health Effects

Exposure to chlorinated hydrocarbons can lead to a range of adverse health effects, affecting the central nervous system (CNS), liver, kidneys, and immune system.[2][4][5][6] The primary routes of exposure include inhalation, ingestion, and dermal contact.[3][5][7]

Key Health Effects:

  • Neurotoxicity : Many chlorinated hydrocarbons are neurotoxins that interfere with nerve impulse transmission, leading to CNS depression, seizures, confusion, and tremors.[5][8] Some insecticides in this class act as antagonists to the gamma-aminobutyric acid type A (GABAa) receptor, causing hyperexcitability of the nervous system.[9]

  • Hepatotoxicity : The liver is a primary target organ.[10] Compounds like carbon tetrachloride are metabolized by cytochrome P450 enzymes (specifically CYP2E1) into highly reactive free radicals, such as the trichloromethyl radical (•CCl3).[11][12][13] These radicals initiate lipid peroxidation, damage cellular membranes, and can lead to steatosis (fatty liver), necrosis, fibrosis, and even cancer.[11][12][13][14]

  • Carcinogenicity : Several chlorinated hydrocarbons are classified as known or suspected carcinogens.[2][5] For instance, the International Agency for Research on Cancer (IARC) classifies trichloroethylene and vinyl chloride as Group 1 carcinogens.[6][7] Their carcinogenic mechanisms often involve the formation of DNA adducts by reactive metabolites.[11][13]

  • Renal and Immune System Effects : Kidney damage and immune system suppression have also been associated with exposure to certain chlorinated hydrocarbons.[2][10]

Mechanism of Action: Carbon Tetrachloride-Induced Hepatotoxicity

The toxicity of carbon tetrachloride (CCl4) is a well-studied model for understanding the mechanisms of action of chlorinated hydrocarbons. The process is initiated by its metabolic activation in the liver.

CCl4_Toxicity_Pathway

Quantitative Toxicity and Exposure Data

Risk assessment and the establishment of safe handling procedures rely on quantitative toxicity data and regulated exposure limits. Organizations like the Occupational Safety and Health Administration (OSHA) and the American Conference of Governmental Industrial Hygienists (ACGIH) publish these limits.[15]

Acute Toxicity Data

The following table summarizes acute toxicity data for several common chlorinated hydrocarbons.

Chemical NameFormulaOral LD50 (rat, mg/kg)Inhalation LC50 (rat, ppm, 4h)Dermal LD50 (rabbit, mg/kg)
Carbon TetrachlorideCCl₄235080005070
ChloroformCHCl₃9089780>20000
DichloromethaneCH₂Cl₂160016000>2000
TrichloroethyleneC₂HCl₃492012500-
TetrachloroethyleneC₂Cl₄26294000>10000
1,2-DichloroethaneC₂H₄Cl₂68010002800
Data sourced from BenchChem Technical Guide[9]
Occupational Exposure Limits

These limits are designed to protect workers from the adverse health effects of airborne contaminants.

SubstanceOSHA PEL (Ceiling)ACGIH TLV-TWA (8-hr)ACGIH TLV-STEL (15-min)
Carbon Tetrachloride25 ppm5 ppm10 ppm
Chloroform50 ppm10 ppm-
Methylene (B1212753) Chloride-50 ppm100 ppm
Chlorine1 ppm0.1 ppm[16]0.4 ppm[16]
Data sourced from Lotus Consulting and ACGIH.[15][16] Note: PELs and TLVs are subject to revision and should be verified with the respective agencies.[17][18]

Safety, Handling, and Environmental Considerations

Strict safety protocols are mandatory when working with chlorinated hydrocarbons to minimize exposure and environmental release.

Key Safety Measures:

  • Ventilation : Always handle these chemicals in a well-ventilated area or under a chemical fume hood to prevent vapor accumulation.[19][20]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®, Neoprene), safety goggles, a face shield, and protective clothing.[21][22] For potential high concentrations, respiratory protection is essential.[22]

  • Storage : Store chlorinated hydrocarbons in a cool, dry, well-ventilated area away from incompatible materials like combustible substances, reducing agents, and finely divided metals.[19][23]

  • Spill and Emergency Procedures : Have emergency plans in place. In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill using absorbent materials.[19][21] Emergency eyewash stations and showers must be readily accessible.[22]

  • Environmental Impact : Chlorinated hydrocarbons are persistent environmental pollutants.[2] They can contaminate groundwater and accumulate in the food chain.[2][7] As much as 25% of all DDT produced may have ended up in the oceans, where its degradation is slow, posing long-term risks to marine ecosystems.[24] Disposal must be done in accordance with local, state, and federal regulations.

Experimental Protocols and Analytical Methods

Accurate monitoring of workplace air and environmental samples is crucial for assessing exposure and ensuring safety. Gas chromatography (GC) is a primary technique for this purpose.

General Experimental Workflow for Air Monitoring

The following diagram illustrates a typical workflow for analyzing chlorinated hydrocarbons in workplace air, based on established NIOSH and EPA methodologies.

Workflow_Diagram

Detailed Methodology: NIOSH Method 1003 for Halogenated Hydrocarbons

This method is designed for the simultaneous determination of multiple halogenated hydrocarbons.[25]

  • Principle : A known volume of air is drawn through a coconut shell charcoal sorbent tube to trap the analytes.[25]

  • Apparatus :

    • Personal sampling pump, calibrated, with a flow rate of 0.01 to 0.2 L/min.

    • Solid sorbent tube: Coconut shell charcoal (100 mg front section, 50 mg back section).[25]

    • Gas chromatograph equipped with a flame ionization detector (FID) or electron capture detector (ECD), capillary column, and integrator.

  • Procedure :

    • Sampling : Calibrate the sampling pump with a representative sorbent tube in line. Draw a known volume of air (typically 1 to 10 liters, depending on the analytes) through the tube.

    • Sample Preparation : After sampling, cap the tubes. In the lab, break the ends of the tube and transfer the front and back charcoal sections to separate vials.

    • Desorption : Add 1 mL of carbon disulfide (CS₂) to each vial. Cap and allow to stand for 30 minutes with occasional agitation.[25]

    • Analysis : Inject a 1 µL aliquot of the desorbed sample into the GC. Use appropriate column and temperature programming to separate the analytes.[25]

    • Calibration : Prepare a series of calibration standards by spiking known amounts of the target analytes into CS₂. Analyze these standards under the same conditions as the samples to create a calibration curve.

  • Quality Control : Analyze field blanks (unexposed sorbent tubes handled in the same manner as samples) and spiked media samples to ensure data quality.

Detailed Methodology: EPA Method 612 for Chlorinated Hydrocarbons in Water

This method is used for determining chlorinated hydrocarbons in municipal and industrial wastewater.[26]

  • Principle : A 1-liter water sample is extracted with methylene chloride. The extract is dried, concentrated, and the solvent is exchanged to hexane. The final extract is analyzed by gas chromatography with an electron capture detector (ECD).[27]

  • Apparatus :

    • Separatory funnel (2-liter) with a Teflon stopcock.

    • Kuderna-Danish (K-D) concentrator apparatus (500-mL flask, 10-mL concentrator tube, 3-ball Snyder column).[26]

    • Gas chromatograph with an electron capture detector and appropriate columns.[28]

  • Procedure :

    • Extraction : A 1-L water sample is serially extracted three times with 60-mL aliquots of methylene chloride in a separatory funnel.[26]

    • Concentration : The combined extracts are passed through a drying column (e.g., sodium sulfate) and collected in a K-D concentrator. The extract is concentrated to approximately 5 mL.

    • Solvent Exchange : Hexane is added, and the concentration continues to a final volume of 10 mL or less.

    • Analysis : An aliquot of the concentrated extract is injected into the GC-ECD system for separation and detection of the target chlorinated hydrocarbons.

  • Quality Control : The protocol requires an initial demonstration of laboratory capability and ongoing analysis of spiked samples to document data quality.[27]

This guide serves as a foundational resource. Professionals must always consult the specific Safety Data Sheet (SDS) for each chemical and adhere to all applicable regulatory standards from agencies like OSHA, NIOSH, and the EPA.[19][29]

References

The Pivotal Role of 2,3-Dichlorooctane in Organic Chemistry Education: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2,3-dichlorooctane in illustrating core concepts of organic chemistry. This document provides an in-depth analysis of its stereochemistry, reaction mechanisms, and spectroscopic properties, supported by detailed experimental protocols and data.

Introduction

This compound is a halogenated alkane that serves as an exemplary molecule in organic chemistry education for demonstrating a variety of fundamental principles. Its structure allows for the exploration of stereoisomerism, and as a secondary alkyl halide, it can undergo both substitution and elimination reactions, providing a tangible platform for students and researchers to understand the factors that govern these reaction pathways. This guide will delve into the synthesis of this compound, its subsequent reactions, and its characterization using modern spectroscopic techniques.

Stereochemistry of this compound

The presence of two chiral centers at positions 2 and 3 in this compound gives rise to a set of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) or (2S,3R) isomers is diastereomeric. This complexity makes this compound an excellent model for teaching the concepts of chirality, enantiomers, and diastereomers.

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,3R (2R,3R)-2,3-Dichlorooctane 2S,3S (2S,3S)-2,3-Dichlorooctane 2R,3R->2S,3S Enantiomers 2R,3S (2R,3S)-2,3-Dichlorooctane 2R,3R->2R,3S Diastereomers 2S,3R (2S,3R)-2,3-Dichlorooctane 2R,3R->2S,3R Diastereomers 2S,3S->2R,3S Diastereomers 2S,3S->2S,3R Diastereomers 2R,3S->2S,3R Enantiomers

Fig. 1: Stereoisomers of this compound

Synthesis of this compound via Electrophilic Addition

The synthesis of this compound is a classic example of the electrophilic addition of a halogen to an alkene. The reaction of oct-2-ene with chlorine (Cl₂) proceeds through a cyclic chloronium ion intermediate, which is then attacked by a chloride ion. This mechanism dictates the anti-addition of the two chlorine atoms to the double bond.

chlorination_mechanism Oct-2-ene Oct-2-ene Chloronium_Ion Chloronium Ion Intermediate Oct-2-ene->Chloronium_Ion + Cl₂ Cl2 Cl₂ Cl_ion Cl⁻ This compound This compound Chloronium_Ion->this compound + Cl⁻ (backside attack)

Fig. 2: Mechanism of Chlorine Addition to Oct-2-ene
Experimental Protocol: Chlorination of (E)-Oct-2-ene

This protocol is adapted from established methods for the chlorination of alkenes.

Materials:

  • (E)-Oct-2-ene

  • Dichloromethane (CH₂Cl₂)

  • N-Chlorosuccinimide (NCS)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve (E)-oct-2-ene (1 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution, followed by deionized water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purify the product by flash column chromatography on silica (B1680970) gel.

Expected Yield: The yield of vicinal dichlorides from alkenes using NCS is typically high, often exceeding 80%.

Reactant/ProductMolar Mass ( g/mol )Equivalents
(E)-Oct-2-ene112.211.0
N-Chlorosuccinimide133.531.1
This compound 183.12 -

Reactions of this compound

This compound, as a secondary alkyl halide, is an excellent substrate for studying the competition between nucleophilic substitution (Sₙ2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions.

reaction_pathways cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway This compound This compound SN2_Product Substitution Product This compound->SN2_Product Backside Attack E2_Product Elimination Product (Alkene) This compound->E2_Product Anti-periplanar Elimination Nucleophile Strong Nucleophile (e.g., I⁻) Nucleophile->this compound Base Strong, Bulky Base (e.g., t-BuOK) Base->this compound

Fig. 3: Competing SN2 and E2 Pathways for this compound
Sₙ2 Reaction: Synthesis of 2,3-Diiodooctane

A strong, non-bulky nucleophile will favor the Sₙ2 pathway. The reaction with sodium iodide in acetone (B3395972) is a classic example, where the formation of a sodium chloride precipitate drives the reaction to completion.

Experimental Protocol:

  • Dissolve this compound (1 equivalent) in acetone in a round-bottom flask.

  • Add sodium iodide (2.2 equivalents) to the solution.

  • Reflux the mixture for 24 hours. The formation of a white precipitate (NaCl) should be observed.

  • After cooling to room temperature, filter the mixture to remove the precipitate.

  • Evaporate the acetone from the filtrate.

  • Dissolve the residue in diethyl ether and wash with water and then with a solution of sodium thiosulfate (B1220275) to remove any residual iodine.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2,3-diiodooctane.

Reactant/ProductMolar Mass ( g/mol )Equivalents
This compound183.121.0
Sodium Iodide149.892.2
2,3-Diiodooctane 366.01 -
E2 Reaction: Synthesis of Octadienes

A strong, sterically hindered base, such as potassium tert-butoxide, will favor the E2 elimination pathway, leading to the formation of octadienes. The regioselectivity of the elimination (Zaitsev vs. Hofmann) can be explored by varying the base.

Experimental Protocol:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Add potassium tert-butoxide (2.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting mixture of octadienes can be analyzed by gas chromatography to determine the product distribution.

Reactant/ProductMolar Mass ( g/mol )Equivalents
This compound183.121.0
Potassium tert-butoxide112.212.5
Octadienes ~110.20 -

Spectroscopic Analysis of this compound

Spectroscopic techniques are essential for the characterization of this compound and its reaction products.

experimental_workflow Synthesis Synthesis of This compound Purification Purification (Chromatography) Synthesis->Purification Characterization Spectroscopic Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Further_Reactions Further Reactions (SN2, E2) Characterization->Further_Reactions

Fig. 4: General Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound will be complex due to the presence of multiple diastereomers. Protons on the carbons bearing the chlorine atoms (C2 and C3) are expected to resonate in the downfield region, typically between 3.5 and 4.5 ppm. The splitting patterns will be intricate due to diastereotopicity and coupling with neighboring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbons in the molecule. The carbons bonded to the electronegative chlorine atoms (C2 and C3) will be deshielded and appear at higher chemical shifts, generally in the range of 50-70 ppm.

¹H NMR (Predicted) Chemical Shift (ppm)Multiplicity
CH₃ (C1)~1.6Doublet
CH₂ (C4-C7)~1.3-1.8Multiplet
CH₃ (C8)~0.9Triplet
CHCl (C2, C3)~3.8-4.2Multiplet
¹³C NMR (Predicted) Chemical Shift (ppm)
C1~25
C4-C7~22-32
C8~14
C2, C3~60-70
Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the following key absorptions:

  • C-H stretching (sp³): 2850-3000 cm⁻¹

  • C-H bending: 1375-1470 cm⁻¹

  • C-Cl stretching: 600-800 cm⁻¹.[1][2][3][4] This region can be complex, and the exact position of the C-Cl stretching bands can help in distinguishing between different conformers.

Vibrational ModeWavenumber (cm⁻¹)
C-H Stretch2850-3000
C-H Bend1375-1470
C-Cl Stretch600-800

Conclusion

This compound is a versatile and pedagogically valuable molecule in the study of organic chemistry. Its synthesis and subsequent reactions provide a practical and illustrative platform for understanding fundamental concepts such as stereochemistry, electrophilic addition, nucleophilic substitution, and elimination reactions. The detailed protocols and expected data presented in this guide serve as a comprehensive resource for educators, researchers, and professionals in the chemical sciences.

References

A Technical Guide to the History of Halogenated Alkane Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The history of halogenated alkanes is a compelling narrative of scientific innovation, industrial application, and profound environmental discovery. From their initial synthesis in the late 19th and early 20th centuries to their widespread use as refrigerants, anesthetics, and propellants, these compounds have significantly impacted modern life. However, this history is also marked by the critical discovery of their detrimental effects on the stratospheric ozone layer, leading to unprecedented international environmental regulation. This technical guide provides an in-depth exploration of the core research milestones, experimental methodologies, and the evolution of our understanding of halogenated alkanes, tailored for a scientific audience.

Early Synthesis and Industrial Applications

The journey into halogenated alkane research began with early synthetic explorations. Chloroethane was first produced in the 15th century, but systematic synthesis methods for a broader range of these compounds were developed in the 19th century, in step with the burgeoning field of organic chemistry.[1] Key versatile methods included the addition of halogens to alkenes, hydrohalogenation of alkenes, and the conversion of alcohols to alkyl halides.[1]

A pivotal moment in the commercial history of halogenated alkanes was the invention of chlorofluorocarbons (CFCs). In 1928, Thomas Midgley, Jr. of General Motors synthesized the first CFCs as safer, non-toxic, and non-flammable alternatives to existing refrigerants like ammonia (B1221849) and sulfur dioxide.[2][3] This led to a collaboration with DuPont to mass-produce these compounds under the trade name Freon.[2] By 1935, millions of refrigerators in the United States were using Freon-12 (CFC-12).[2] The applications of CFCs rapidly expanded to include propellants for aerosol sprays, paints, and hair conditioners, as well as blowing agents for plastic foams.[2]

Another significant application of halogenated alkanes emerged in the field of medicine. Following the use of chloroform (B151607) as an early anesthetic, which was later found to have toxic side effects, research into safer alternatives led to the development of halogenated ethers and alkanes.[4] Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane), synthesized in 1951, became a widely used and effective anesthetic agent.[5]

The Turning Point: Environmental Impact and the Ozone Crisis

For decades, the chemical inertness of CFCs was considered a major advantage, contributing to their safety and versatility. However, this very stability proved to be their environmental downfall. In 1974, F. Sherwood Rowland and Mario J. Molina published a groundbreaking paper in Nature proposing that CFCs, being inert in the troposphere, could drift into the stratosphere.[6][7] There, they would be broken down by intense solar ultraviolet radiation, releasing chlorine atoms.[6] Rowland and Molina hypothesized that these chlorine atoms could then catalytically destroy ozone molecules, which form a protective layer that shields the Earth from harmful UV radiation.[6][8]

This hypothesis, initially met with skepticism from the chemical industry, spurred a wave of atmospheric research.[9] Subsequent laboratory experiments and atmospheric measurements confirmed the Rowland-Molina hypothesis.[9] The discovery of the Antarctic ozone hole in 1985 by British scientists provided stark evidence of the dramatic impact of these compounds.[10]

The global scientific consensus on the threat posed by CFCs led to unprecedented international cooperation. The Montreal Protocol on Substances that Deplete the Ozone Layer was signed in 1987, mandating a phase-out of the production and consumption of CFCs and other ozone-depleting substances (ODS).[11] This treaty has been hailed as one of the most successful international environmental agreements in history, leading to a gradual recovery of the ozone layer.[12]

The Search for Alternatives: HCFCs, HFCs, and HFOs

The phase-out of CFCs necessitated the development of alternative compounds. Hydrochlorofluorocarbons (HCFCs) were introduced as transitional replacements. While they have a lower ozone depletion potential (ODP) than CFCs, they still contribute to ozone depletion and were also slated for phase-out under subsequent amendments to the Montreal Protocol.[13]

Hydrofluorocarbons (HFCs) were then developed as the next generation of replacements. HFCs do not contain chlorine and therefore have an ODP of zero.[14] However, it was later discovered that HFCs are potent greenhouse gases with high global warming potentials (GWPs).[14] This led to the Kigali Amendment to the Montreal Protocol in 2016, which aims to phase down the production and consumption of HFCs.[11]

The latest generation of replacements includes hydrofluoroolefins (HFOs), which have very low GWPs and short atmospheric lifetimes.[15]

Halogenated Alkanes in Modern Research and Drug Development

The study of halogenated alkanes continues to be an active area of research, particularly in the fields of toxicology and drug development. The insertion of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, binding affinity, and membrane permeability.[16][17] A significant number of drugs and drug candidates in clinical development are halogenated structures.[16]

However, the potential toxicity of halogenated compounds remains a key consideration. Research into their mechanisms of toxicity, including hepatotoxicity and cardiotoxicity, is crucial for the development of safe and effective pharmaceuticals.[18][19]

Data Presentation

Table 1: Timeline of Key Discoveries in Halogenated Alkane Research
YearDiscovery/EventResearchers/OrganizationSignificance
1890sPioneered the synthesis of CFCs.Frédéric SwartsLaid the groundwork for future development.
1928First synthesis of a chlorofluorocarbon (CFC).Thomas Midgley, Jr. (General Motors)Led to the development of Freon and widespread use as a refrigerant.[2][3]
1930Commercial production of Freon begins.Kinetic Chemical Company (DuPont & GM)Marked the start of large-scale industrial use of CFCs.[2]
1951Synthesis of the anesthetic halothane.C. W. Suckling (ICI)Introduced a safer and more effective anesthetic.[5]
1974Rowland-Molina hypothesis published.F. Sherwood Rowland & Mario J. MolinaFirst to propose that CFCs could deplete the ozone layer.[6][7]
1985Discovery of the Antarctic ozone hole.British Antarctic SurveyProvided dramatic evidence of ozone depletion.[10]
1987Montreal Protocol on Substances that Deplete the Ozone Layer signed.United NationsInternational agreement to phase out ozone-depleting substances.[11]
2016Kigali Amendment to the Montreal Protocol adopted.United NationsAgreement to phase down the use of hydrofluorocarbons (HFCs).[11]
Table 2: Properties of Selected Halogenated Alkanes
CompoundFormulaCommon Name/UseOzone Depletion Potential (ODP)Global Warming Potential (GWP, 100-year)Atmospheric Lifetime (years)
Dichlorodifluoromethane (B179400)CCl₂F₂CFC-12, Freon-12 (Refrigerant)110,900102
Trichlorofluoromethane (B166822)CCl₃FCFC-11, Freon-11 (Blowing Agent)14,75052
ChlorodifluoromethaneCHClF₂HCFC-22 (Refrigerant)0.0551,81012
1,1,1,2-TetrafluoroethaneCH₂FCF₃HFC-134a (Refrigerant)01,43014
2-Bromo-2-chloro-1,1,1-trifluoroethaneC₂HBrClF₃Halothane (Anesthetic)~0.5~500~1

Experimental Protocols

Synthesis of Dichlorodifluoromethane (Freon-12) - Midgley's Method (1930s)

Objective: To synthesize dichlorodifluoromethane from carbon tetrachloride.

Materials:

  • Carbon tetrachloride (CCl₄)

  • Antimony trifluoride (SbF₃)

  • Chlorine (Cl₂) (as a catalyst promoter)

  • Reaction vessel capable of withstanding pressure

  • Heating and cooling apparatus

  • Purification train (for removal of HCl and unreacted starting materials)

Procedure:

  • A mixture of carbon tetrachloride and antimony trifluoride is placed in the reaction vessel. A small amount of chlorine is added to activate the catalyst.

  • The reaction vessel is sealed and heated. The reaction proceeds via a halogen exchange mechanism (Swarts reaction).

  • The products, a mixture of dichlorodifluoromethane (CCl₂F₂) and trichlorofluoromethane (CCl₃F), along with hydrogen chloride (HCl) as a byproduct, are passed through a purification train.

  • The purification train typically consists of a water wash to remove HCl, followed by a concentrated sulfuric acid wash to remove any remaining water.

  • The purified gas mixture is then fractionally distilled to separate the CCl₂F₂ from CCl₃F and any unreacted CCl₄.

Reaction: 2 CCl₄ + SbF₃ → CCl₂F₂ + CCl₃F + SbCl₃

Rowland and Molina's Experiment on CFC Photolysis (Conceptual Laboratory Protocol)

Objective: To demonstrate that CFCs are photolyzed by stratospheric UV radiation, releasing chlorine atoms which then catalytically destroy ozone.

Materials:

  • A specific chlorofluorocarbon (e.g., CCl₃F, CCl₂F₂)

  • Ozone (O₃)

  • A source of ultraviolet (UV) radiation with wavelengths corresponding to those found in the stratosphere (below 220 nm)

  • A reaction chamber transparent to UV radiation (e.g., quartz)

  • A method for detecting the concentrations of reactants and products (e.g., mass spectrometry, UV-Vis spectroscopy)

Procedure:

  • Part 1: CFC Photolysis:

    • Introduce a known concentration of the CFC into the reaction chamber.

    • Expose the chamber to UV radiation of the appropriate wavelength.

    • Monitor the concentration of the CFC over time. A decrease in concentration indicates photolysis.

    • Use a detection method capable of identifying the photolysis products, specifically chlorine atoms (Cl•) or radicals containing chlorine.

  • Part 2: Ozone Destruction:

    • Introduce a known concentration of ozone into a separate or the same reaction chamber.

    • Introduce a source of chlorine atoms (either from the photolysis of a CFC in situ or from another source).

    • Monitor the concentration of ozone over time. A rapid decrease in ozone concentration in the presence of chlorine atoms demonstrates its catalytic destruction.

    • Monitor for the formation of chlorine monoxide (ClO•) as an intermediate in the catalytic cycle.

Key Reactions:

  • Photolysis: CCl₃F + hν (λ < 220 nm) → •CCl₂F + Cl•

  • Ozone Destruction:

    • Cl• + O₃ → ClO• + O₂

    • ClO• + O → Cl• + O₂

    • Net: O₃ + O → 2O₂

Fujiwara Test for the Detection of Halogenated Hydrocarbons

Objective: To qualitatively detect the presence of certain halogenated hydrocarbons.

Materials:

Procedure:

  • Place 1 mL of the sample solution (or a protein-free filtrate of a biological sample) into a test tube.[14]

  • Add 1 mL of 20% sodium hydroxide solution.[14]

  • Carefully overlay the aqueous layer with 1 mL of pyridine.[14]

  • Place the test tube in a boiling water bath.[14]

  • Observe for a color change in the pyridine layer. A pink to red color indicates a positive test for the presence of certain halogenated hydrocarbons.[14]

Ames Test for Mutagenicity of Halogenated Alkanes

Objective: To assess the mutagenic potential of a halogenated alkane using a bacterial reverse mutation assay.

Materials:

  • Tester strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100). These strains have a mutation in the gene required to synthesize histidine and cannot grow on a histidine-deficient medium.

  • Minimal glucose agar (B569324) plates (lacking histidine).

  • Top agar (containing a trace amount of histidine to allow for a few initial cell divisions).

  • The halogenated alkane to be tested, dissolved in a suitable solvent (e.g., DMSO).

  • S9 fraction (a rat liver extract containing metabolic enzymes, used to test for metabolites that may be mutagenic).

  • Positive and negative controls.

Procedure:

  • To a tube of molten top agar, add the Salmonella tester strain, the test compound at various concentrations, and (if required) the S9 fraction.[20][21]

  • Quickly pour the mixture onto a minimal glucose agar plate and spread evenly.[20]

  • Incubate the plates at 37°C for 48-72 hours.[20]

  • Count the number of revertant colonies (colonies that have undergone a reverse mutation allowing them to grow in the absence of histidine).

  • A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.[21]

Assessment of Cardiac Sensitization Potential

Objective: To determine if a volatile halogenated alkane can sensitize the heart to epinephrine (B1671497), leading to arrhythmias.

Materials:

  • Test animal (historically, dogs have been used).

  • Inhalation exposure system to deliver a precise concentration of the test compound.

  • Electrocardiogram (ECG) monitoring equipment.

  • Epinephrine solution for intravenous injection.

Procedure (based on the Reinhardt et al. protocol):

  • The conscious animal is fitted with a mask for inhalation of the test compound.[10]

  • A baseline ECG is recorded.

  • A control intravenous injection of epinephrine is administered to ensure it does not cause arrhythmias on its own.[10]

  • The animal inhales a specific concentration of the test compound for a set period (e.g., 10 minutes).[10]

  • During the exposure period, a challenge injection of epinephrine is administered.[10]

  • The ECG is continuously monitored for the development of cardiac arrhythmias. The occurrence of serious arrhythmias indicates a positive cardiac sensitization response at that concentration.[10]

In Vitro Assessment of Hepatotoxicity

Objective: To evaluate the potential of a halogenated alkane to cause liver cell damage in vitro.

Materials:

  • Isolated primary hepatocytes or a suitable liver cell line (e.g., HepG2).

  • Cell culture medium and supplements.

  • The halogenated alkane to be tested, dissolved in a suitable vehicle.

  • Assay kits for measuring cytotoxicity, such as the Lactate Dehydrogenase (LDH) release assay or the MTT assay for cell viability.

  • Multi-well cell culture plates.

  • Incubator (37°C, 5% CO₂).

  • Plate reader for spectrophotometric measurements.

Procedure (using the LDH release assay):

  • Seed the hepatocytes in multi-well plates and allow them to attach and form a monolayer.

  • Expose the cells to various concentrations of the halogenated alkane for a defined period (e.g., 24 hours).

  • After the exposure period, collect the cell culture medium.

  • Lyse the remaining cells to measure the intracellular LDH as a control for total LDH.

  • Measure the LDH activity in the collected medium and the cell lysate using an LDH assay kit according to the manufacturer's instructions.

  • An increase in the amount of LDH released into the medium is indicative of cell membrane damage and cytotoxicity.

Mandatory Visualization

History_of_Halogenated_Alkanes cluster_synthesis Early Synthesis & Application cluster_impact Environmental Impact Discovery cluster_regulation International Regulation & Alternatives cluster_modern Modern Research Early_Synthesis 19th Century: Systematic Synthesis Methods Midgley 1928: Midgley Synthesizes CFCs (Non-toxic Refrigerants) Early_Synthesis->Midgley DuPont 1930s: DuPont Mass Produces Freon Midgley->DuPont Rowland_Molina 1974: Rowland-Molina Hypothesis (CFCs deplete Ozone) DuPont->Rowland_Molina Widespread Use Anesthetics 1951: Synthesis of Halothane (Anesthetic) Anesthetics->Rowland_Molina Ozone_Hole 1985: Discovery of Antarctic Ozone Hole Rowland_Molina->Ozone_Hole Montreal_Protocol 1987: Montreal Protocol (Phase-out of CFCs) Ozone_Hole->Montreal_Protocol HCFCs Transitional Alternatives: HCFCs (Lower ODP) Montreal_Protocol->HCFCs HFCs Second Generation: HFCs (Zero ODP, High GWP) HCFCs->HFCs Kigali_Amendment 2016: Kigali Amendment (Phase-down of HFCs) HFCs->Kigali_Amendment HFOs Modern Alternatives: HFOs (Low GWP) Kigali_Amendment->HFOs Drug_Development Drug Development: Halogenation to modify properties HFOs->Drug_Development Toxicology Toxicology: Assessing safety of halogenated compounds HFOs->Toxicology Drug_Development->Toxicology

Caption: Timeline of Halogenated Alkane Research.

CFC_Ozone_Depletion_Pathway CFC_Release CFCs Released into the Troposphere Stratosphere CFCs migrate to the Stratosphere CFC_Release->Stratosphere UV_Photolysis UV Radiation (hν < 220 nm) Stratosphere->UV_Photolysis Cl_Release Photolysis releases Chlorine atoms (Cl•) UV_Photolysis->Cl_Release Catalytic_Cycle Catalytic Ozone Destruction Cycle Cl_Release->Catalytic_Cycle Ozone Ozone (O₃) Cl_Release->Ozone Repeats thousands of times Catalytic_Cycle->Ozone Atomic_O Atomic Oxygen (O) Catalytic_Cycle->Atomic_O ClO Chlorine Monoxide (ClO•) Ozone->ClO Cl• reacts Oxygen Oxygen (O₂) ClO->Oxygen Atomic_O->Cl_Release ClO• reacts, regenerates Cl•

Caption: CFC Pathway to Ozone Depletion.

Halogenated_Alkane_Synthesis cluster_reactants Starting Materials cluster_reactions Reaction Types cluster_product Product Alkanes Alkanes Free_Radical Free Radical Substitution Alkanes->Free_Radical + Halogen (X₂) + UV light Alkenes Alkenes Electrophilic_Addition Electrophilic Addition Alkenes->Electrophilic_Addition + Hydrogen Halide (HX) or Halogen (X₂) Alcohols Alcohols Nucleophilic_Substitution Nucleophilic Substitution Alcohols->Nucleophilic_Substitution + Hydrogen Halide (HX) or other halogenating agent Haloalkane Halogenated Alkane Free_Radical->Haloalkane Electrophilic_Addition->Haloalkane Nucleophilic_Substitution->Haloalkane

Caption: Common Synthesis Routes for Halogenated Alkanes.

References

An In-depth Technical Guide to the Spectroscopic Properties of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichlorooctane is a halogenated alkane with the chemical formula C8H16Cl2. As with many chlorinated hydrocarbons, its analysis and characterization are crucial in various fields, including environmental monitoring and as a potential intermediate in chemical synthesis. Spectroscopic techniques are indispensable for the structural elucidation and quantification of such compounds. This guide provides a detailed overview of the expected spectroscopic properties of this compound, including mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. Due to a scarcity of publicly available experimental data for this specific compound, this guide will focus on predicted spectroscopic data based on established principles and data from analogous compounds.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Predicted Fragmentation Pattern

In mass spectrometry, this compound is expected to undergo fragmentation through several common pathways for haloalkanes. The molecular ion peak (M+) would be observed, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with 35Cl and 37Cl isotopes). Common fragmentation patterns would include the loss of a chlorine atom, the loss of HCl, and cleavage of the carbon-carbon bonds.

Table 1: Predicted Mass Spectrometry Data for this compound

Fragment IonPredicted m/zDescription
[C8H16Cl2]+•182/184/186Molecular ion (isotopic pattern for 2 Cl atoms)
[C8H16Cl]+147/149Loss of a chlorine radical
[C6H13]+85Cleavage at C2-C3 bond with loss of C2H3Cl2
[C5H11]+71Cleavage at C3-C4 bond with loss of C3H5Cl2
[C4H9]+57Further fragmentation
[C3H6Cl]+77/79Cleavage at C4-C5 bond
[C2H4Cl]+63/65Cleavage at C3-C4 bond

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Hydrocarbons

A typical protocol for analyzing chlorinated hydrocarbons like this compound involves gas chromatography coupled with a mass spectrometer.[1]

  • Sample Preparation: A stock solution of the compound is prepared in a suitable solvent like heptane.[1] For complex matrices, dilutions may be necessary.[1]

  • GC Separation: A small volume (e.g., 0.2 µL) of the sample is injected into the GC in split mode.[1] Separation is performed on a capillary column (e.g., HP-PONA). The carrier gas is typically helium at a constant flow rate.[1] The oven temperature is programmed to ramp up to allow for the separation of components.[1]

  • Mass Spectrometry: The eluent from the GC is introduced into the mass spectrometer, which is operated in electron impact (EI) ionization mode.[1] The source temperature is maintained at a high temperature (e.g., 230°C).[1] The mass spectrometer scans a mass range (e.g., 50 to 300 amu) to detect the fragments.[1]

MS_Fragmentation Predicted Mass Spectrometry Fragmentation of this compound M C8H16Cl2 (m/z = 182/184/186) F1 C8H16Cl (m/z = 147/149) M->F1 -Cl F2 C6H13 (m/z = 85) M->F2 -C2H3Cl2 F3 C5H11 (m/z = 71) M->F3 -C3H5Cl2 F4 C3H6Cl (m/z = 77/79) F1->F4 -C5H10 F5 C2H4Cl (m/z = 63/65) F1->F5 -C6H12

Predicted MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a key technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H-NMR Spectrum

The ¹H-NMR spectrum of this compound is expected to be complex due to the presence of multiple diastereomers and rotamers. The protons on the carbons bearing chlorine atoms (C2 and C3) will be the most deshielded and appear furthest downfield. The multiplicity of the signals will be determined by the number of adjacent protons.

Table 2: Predicted ¹H-NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
H-1 (CH3)~1.1 - 1.3Doublet
H-2~3.8 - 4.2Multiplet
H-3~3.9 - 4.3Multiplet
H-4 (CH2)~1.5 - 1.8Multiplet
H-5 (CH2)~1.3 - 1.5Multiplet
H-6 (CH2)~1.2 - 1.4Multiplet
H-7 (CH2)~1.2 - 1.4Multiplet
H-8 (CH3)~0.9Triplet

Predicted ¹³C-NMR Spectrum

The ¹³C-NMR spectrum will show eight distinct signals for the eight carbon atoms, assuming a single diastereomer. The carbons bonded to the electronegative chlorine atoms will be significantly deshielded.

Table 3: Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1~20 - 25
C-2~65 - 75
C-3~68 - 78
C-4~30 - 35
C-5~25 - 30
C-6~22 - 27
C-7~31 - 36
C-8~14

Experimental Protocol: NMR Spectroscopy of Halogenated Alkanes

The following is a general protocol for acquiring NMR spectra of halogenated organic compounds.[2]

  • Sample Preparation: A moderately concentrated sample is prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl3).[2]

  • ¹H-NMR Acquisition: A standard high-resolution ¹H-NMR spectrum is acquired to determine the spectral width and appropriate acquisition parameters.[2] Shimming is performed to optimize the magnetic field homogeneity.[2]

  • ¹³C-NMR Acquisition: A standard ¹³C-NMR spectrum is acquired. More scans may be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC): To aid in structural elucidation, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY identifies proton-proton couplings, while HSQC correlates protons with their directly attached carbons.[2]

NMR_Workflow NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in Deuterated Solvent H1_NMR 1H-NMR Prep->H1_NMR C13_NMR 13C-NMR Prep->C13_NMR COSY 1H-1H COSY H1_NMR->COSY HSQC 1H-13C HSQC H1_NMR->HSQC C13_NMR->HSQC Structure Structural Elucidation COSY->Structure HSQC->Structure IR_Regions Characteristic IR Absorption Regions for this compound cluster_regions Wavenumber (cm-1) IR_Spectrum Infrared Spectrum Regions C-H Stretch C-H Bend C-Cl Stretch

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2R,3S)-2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for the stereoselective synthesis of (2R,3S)-2,3-dichlorooctane, a chiral vicinal dichloride. The presence of specific stereoisomers of halogenated compounds is often crucial for their biological activity, making stereoselective synthesis a critical aspect of drug discovery and development. The protocol outlined below employs a robust and well-established synthetic strategy commencing with the commercially available (E)-oct-2-en-1-ol. The key steps involve a Sharpless asymmetric epoxidation to install the desired stereochemistry, followed by functional group manipulation and a stereospecific ring-opening of a chiral epoxide intermediate. This method is designed to provide high stereochemical purity in the final product.

Overall Synthetic Strategy

The synthetic pathway is a four-step sequence designed to control the stereochemistry at the C2 and C3 positions of the octane (B31449) backbone.

Synthetic_Pathway A (E)-oct-2-en-1-ol B (2S,3S)-2,3-Epoxyoctan-1-ol A->B Sharpless Asymmetric Epoxidation Ti(OiPr)4, L-(+)-DET, TBHP, CH2Cl2, -20 °C C (2S,3S)-2,3-Epoxyoctan-1-yl tosylate B->C Tosylation TsCl, Pyridine, CH2Cl2, 0 °C to rt D (2R,3R)-2,3-Epoxyoctane C->D Reduction LiAlH4, THF, 0 °C to rt E (2R,3S)-2,3-Dichlorooctane D->E Epoxide Ring Opening LiCl, THF, reflux Sharpless_Epoxidation cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction and Quench cluster_workup Work-up and Purification A Dry Schlenk flask with 4Å MS B Add CH2Cl2 A->B C Cool to -20 °C B->C D Add L-(+)-Diethyl Tartrate C->D E Add Ti(OiPr)4 D->E F Stir for 30 min E->F G Add (E)-oct-2-en-1-ol F->G H Add TBHP (decane solution) dropwise G->H I Stir at -20 °C for 4-6 h H->I J Warm to 0 °C and add 10% aq. NaOH I->J K Stir vigorously for 1 h J->K L Filter through Celite K->L M Separate layers L->M N Extract aqueous layer with CH2Cl2 M->N O Dry combined organic layers (Na2SO4) N->O P Concentrate in vacuo O->P Q Purify by flash chromatography P->Q

Application Notes and Protocols: Synthesis of 2,3-Dichlorooctane from oct-2-ene and Chlorine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-dichlorooctane via the electrophilic addition of chlorine to oct-2-ene. The reaction proceeds through a chloronium ion intermediate, resulting in the anti-addition of two chlorine atoms across the double bond. This method is a fundamental example of alkene halogenation and is applicable for the preparation of vicinal dihalides. Included are the reaction mechanism, a step-by-step experimental procedure, and expected analytical data for the product.

Introduction

The halogenation of alkenes is a classic and synthetically useful reaction in organic chemistry for the introduction of halogen atoms into a molecule. The addition of chlorine to an alkene, such as oct-2-ene, yields a vicinal dichloride, in this case, this compound. This reaction is stereospecific, with the chlorine atoms adding to opposite faces of the double bond (anti-addition)[1]. This stereochemical outcome is explained by the formation of a bridged chloronium ion intermediate, which is then attacked by a chloride ion from the opposite side[2][3]. Understanding and controlling this reaction is crucial for the synthesis of various halogenated organic compounds, which are important intermediates in the pharmaceutical and materials science industries.

Reaction Mechanism and Stereochemistry

The reaction of oct-2-ene with chlorine proceeds via an electrophilic addition mechanism.

  • Polarization and Electrophilic Attack: As a chlorine molecule (Cl₂) approaches the electron-rich double bond of oct-2-ene, the Cl-Cl bond becomes polarized. The π electrons of the alkene attack the electrophilic chlorine atom, displacing a chloride ion.

  • Formation of a Chloronium Ion: A bridged, three-membered ring intermediate called a chloronium ion is formed. In this intermediate, the positive charge is shared between the two carbon atoms of the original double bond and the chlorine atom.

  • Nucleophilic Attack: The chloride ion (Cl⁻), acting as a nucleophile, attacks one of the carbon atoms of the chloronium ion. This attack occurs from the side opposite to the bridging chlorine atom, following an Sₙ2-like mechanism.

  • Product Formation: The ring opens, resulting in the formation of this compound with the two chlorine atoms in an anti-conformation.

The stereochemistry of the starting oct-2-ene isomer ((E) or (Z)) will determine the specific stereoisomer(s) of this compound formed.

  • Addition of chlorine to (E)-oct-2-ene will yield a racemic mixture of (2R,3R)-2,3-dichlorooctane and (2S,3S)-2,3-dichlorooctane.

  • Addition of chlorine to (Z)-oct-2-ene will yield a meso compound, (2R,3S)-2,3-dichlorooctane.

Quantitative Data Summary

ParameterValueReference
Molecular Formula C₈H₁₆Cl₂[4][5]
Molecular Weight 183.12 g/mol [4]
Boiling Point (estimated) ~210-220 °C at 760 mmHgBased on 1,1-dichlorooctane (B13816400) (212.5 °C)[6]
Theoretical Yield Dependent on starting material quantitiesN/A
Expected Purity >95% after purificationN/A

Experimental Protocol

Materials:

  • oct-2-ene (either (E) or (Z) isomer)

  • Chlorine gas (Cl₂)

  • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (B109758) (CH₂Cl₂)

  • Sodium bicarbonate (NaHCO₃) solution, 5% aqueous

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a gas inlet tube and a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, dissolve oct-2-ene (e.g., 11.2 g, 0.1 mol) in an inert, anhydrous solvent such as carbon tetrachloride (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask in an ice bath to 0-5 °C.

  • Chlorination: Slowly bubble chlorine gas through the stirred solution. The reaction is typically exothermic, so maintain the temperature below 10 °C. The disappearance of the yellowish-green color of chlorine indicates its consumption. Continue the addition until a faint yellow color persists, indicating a slight excess of chlorine.

  • Quenching: Stop the chlorine flow and allow the mixture to stir for an additional 15-20 minutes at 0-5 °C. To remove any excess chlorine and HCl formed, slowly add a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with the 5% sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Expected Analytical Results

¹H NMR (Predicted):

  • CH₃ (C1): A triplet around 0.9 ppm.

  • CH₂ groups (C4-C7): A series of multiplets between 1.2-1.8 ppm.

  • CH₃ (C8): A doublet around 1.6 ppm.

  • CHCl (C2 and C3): Two multiplets in the range of 3.8-4.3 ppm.

¹³C NMR (Predicted):

  • C1: ~14 ppm

  • C4-C7: A series of peaks between 22-32 ppm.

  • C8: ~20-25 ppm

  • C2 and C3 (bearing Cl): Two distinct peaks in the range of 60-70 ppm.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A cluster of peaks around m/z 182, 184, and 186, corresponding to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl). The relative intensities will be approximately 9:6:1.

  • Major Fragmentation Peaks: Loss of HCl (M-36), and cleavage of the C-C bond between the two chlorine-bearing carbons.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Electrophilic Attack & Chloronium Ion Formation cluster_step2 Step 2: Nucleophilic Attack oct-2-ene oct-2-ene chloronium_ion Chloronium Ion Intermediate oct-2-ene->chloronium_ion + Cl₂ Cl2 Cl-Cl Cl_ion Cl⁻ chloronium_ion2 Chloronium Ion Intermediate product This compound chloronium_ion2->product Cl_ion2 Cl⁻ Cl_ion2->chloronium_ion2

Caption: Reaction mechanism for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve oct-2-ene in CCl₄ B 2. Cool to 0-5 °C A->B C 3. Bubble Cl₂ gas through solution B->C D 4. Quench with NaHCO₃ solution C->D E 5. Aqueous Work-up D->E F 6. Dry with MgSO₄ E->F G 7. Solvent Removal (Rotovap) F->G H 8. Fractional Distillation G->H I Pure this compound H->I

Caption: Experimental workflow for this compound synthesis.

References

Application Notes and Protocols for the Dehydrochlorination of 2,3-Dichlorooctane to Octynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dehydrochlorination of vicinal dichlorides is a fundamental and widely employed transformation in organic synthesis for the construction of carbon-carbon triple bonds, a key functional group in many pharmaceuticals and advanced materials. This document provides detailed application notes and experimental protocols for the dehydrochlorination of 2,3-dichlorooctane to yield octyne isomers, specifically 2-octyne (B165417) and 3-octyne. The reaction proceeds via a double E2 elimination mechanism, and the regioselectivity of the resulting octyne isomers can be controlled by the judicious choice of base and reaction conditions.

The formation of either the internal alkyne (2-octyne) or the alternative internal alkyne (3-octyne) is dictated by the regioselectivity of the elimination reactions. Strong, non-hindered bases, such as sodium amide, typically favor the formation of the more thermodynamically stable, more substituted alkyne (a Zaitsev-like product). In contrast, sterically hindered bases, like potassium tert-butoxide, tend to favor the formation of the less substituted, kinetically favored alkyne (a Hofmann-like product). Understanding and controlling this regioselectivity is crucial for the targeted synthesis of specific alkyne isomers.

Reaction Pathway and Regioselectivity

The dehydrochlorination of this compound proceeds in two successive E2 elimination steps. The first elimination yields a mixture of chloro-octene intermediates. The second elimination from these intermediates then forms the final octyne products. The choice of base significantly influences the product distribution between 2-octyne and 3-octyne.

G start This compound intermediate1 Chloro-octene Intermediate A start->intermediate1 -HCl intermediate2 Chloro-octene Intermediate B start->intermediate2 -HCl product1 2-Octyne intermediate1->product1 -HCl product2 3-Octyne intermediate2->product2 -HCl base1 Strong, Non-Hindered Base (e.g., NaNH2) base1->product1 Favors (Zaitsev) base2 Bulky, Hindered Base (e.g., KOtBu) base2->product2 Favors (Hofmann) G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Condense Liquid NH3 (-78 °C) B Add NaNH2 A->B C Add this compound in Et2O (dropwise) B->C D Stir at -33 °C for 4 hours C->D E Quench with sat. NH4Cl solution D->E F Evaporate NH3 E->F G Aqueous Workup (H2O, Et2O extraction) F->G H Dry and Concentrate G->H I Fractional Distillation H->I J 2-Octyne I->J G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Suspend KOtBu in anhydrous DMSO B Add this compound in DMSO A->B C Heat at 80 °C for 6 hours B->C D Pour into ice-water C->D E Extract with Et2O D->E F Wash with H2O and Brine E->F G Dry and Concentrate F->G H Fractional Distillation G->H I 3-Octyne H->I

Application Notes and Protocols for Alkyne Synthesis using 2,3-Dichlorooctane as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of internal alkynes, specifically oct-2-yne and oct-3-yne, from the precursor 2,3-dichlorooctane. The primary method described is a double dehydrohalogenation reaction, a fundamental transformation in organic synthesis. This process involves the elimination of two equivalents of hydrogen chloride from the vicinal dihalide using a strong base. Detailed methodologies for two common and effective strong bases, sodium amide (NaNH₂) in liquid ammonia (B1221849) and potassium tert-butoxide (KOtBu), are presented. This guide includes a summary of reaction parameters, detailed experimental protocols, and visualizations to aid in the successful execution and understanding of this synthetic route.

Introduction

The synthesis of alkynes is a cornerstone of organic chemistry, providing essential building blocks for the construction of more complex molecules in pharmaceutical and materials science. One of the classical and reliable methods for preparing alkynes is through the double dehydrohalogenation of vicinal dihalides.[1] This elimination reaction, proceeding through a two-step E2 mechanism, offers a straightforward route to the carbon-carbon triple bond.[1][2]

This compound serves as a suitable precursor for the synthesis of a mixture of internal octynes. The non-symmetrical nature of the starting material will lead to the formation of two isomeric products: oct-2-yne and oct-3-yne. The choice of a strong, non-nucleophilic base is crucial for promoting the elimination pathway over substitution. This note details the use of two such bases: sodium amide in liquid ammonia, a powerful and sterically unhindered base, and potassium tert-butoxide, a bulky base that can influence the regioselectivity of the reaction.[3]

Reaction Mechanism and Regioselectivity

The dehydrohalogenation of this compound proceeds via two successive E2 elimination reactions. In the first step, the strong base abstracts a proton from a carbon atom adjacent to one of the chlorine-bearing carbons, leading to the formation of a vinylic chloride intermediate. A second elimination reaction then occurs to form the alkyne.[2]

Due to the unsymmetrical nature of this compound, the initial proton abstraction can occur at either C1 or C4, leading to two possible vinylic chloride intermediates and subsequently, a mixture of oct-2-yne and oct-3-yne. The product ratio can be influenced by the steric hindrance of the base and the relative acidity of the abstracted protons.

Reaction_Pathway This compound This compound Vinylic Chloride Intermediate A Vinylic Chloride Intermediate A This compound->Vinylic Chloride Intermediate A - HCl (Base) Vinylic Chloride Intermediate B Vinylic Chloride Intermediate B This compound->Vinylic Chloride Intermediate B - HCl (Base) Oct-2-yne Oct-2-yne Vinylic Chloride Intermediate A->Oct-2-yne - HCl (Base) Oct-3-yne Oct-3-yne Vinylic Chloride Intermediate B->Oct-3-yne - HCl (Base)

Figure 1: Reaction pathway for the formation of oct-2-yne and oct-3-yne.

Comparative Data of Strong Bases for Dehydrohalogenation

ParameterSodium Amide (NaNH₂)Potassium tert-Butoxide (KOtBu)
Base Strength Very StrongStrong
Steric Hindrance LowHigh
Typical Solvent Liquid Ammonia (NH₃)Tetrahydrofuran (B95107) (THF), tert-Butanol
Typical Temperature -33 °C (boiling point of NH₃)Room temperature to reflux
Equivalents of Base > 2 equivalents> 2 equivalents
Anticipated Products Mixture of oct-2-yne and oct-3-yneMixture of oct-2-yne and oct-3-yne
Work-up Quenching with a proton source (e.g., NH₄Cl, H₂O)Aqueous work-up
Advantages High reactivity, often leading to higher yields.Milder reaction temperatures, easier handling of solvent.
Disadvantages Requires handling of liquid ammonia, a cryogenic and corrosive gas.Can be less effective for sterically hindered substrates.

Experimental Protocols

The following are generalized protocols for the synthesis of octynes from this compound using either sodium amide in liquid ammonia or potassium tert-butoxide. Researchers should perform small-scale trials to optimize reaction conditions for their specific setup and purity of reagents.

Protocol 1: Dehydrohalogenation using Sodium Amide in Liquid Ammonia

This protocol is adapted from the well-established procedure for the dehydrohalogenation of vicinal dihalides.[2][4]

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Anhydrous diethyl ether or THF

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dry ice/acetone condenser

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Separatory funnel

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Under a stream of inert gas (e.g., argon or nitrogen), condense approximately 100 mL of ammonia into the flask for a 10 mmol scale reaction of this compound.

  • Addition of Sodium Amide: Carefully add sodium amide (2.2 equivalents) to the liquid ammonia with stirring.

  • Addition of Dihalide: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF and add it dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at -33 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) of quenched aliquots.

  • Quenching: After the reaction is complete, carefully quench the reaction by the slow addition of solid ammonium chloride until the evolution of ammonia gas ceases.

  • Ammonia Evaporation: Remove the dry ice from the condenser and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up: To the remaining residue, add 50 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product (a mixture of oct-2-yne and oct-3-yne) by fractional distillation or column chromatography.

Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide

This protocol utilizes the less hazardous solvent THF and is conducted at a higher temperature.[3]

Materials:

  • This compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas atmosphere (argon or nitrogen)

  • Separatory funnel

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Addition of Reagents: To the flask, add anhydrous THF (approximately 10 mL per mmol of dihalide), followed by potassium tert-butoxide (2.5 equivalents).

  • Addition of Dihalide: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of the base.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of deionized water.

  • Work-up: Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or pentane (B18724) (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product mixture of oct-2-yne and oct-3-yne via fractional distillation or column chromatography.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Inert Atmosphere Inert Atmosphere Dry Glassware->Inert Atmosphere Solvent & Base Solvent & Base Inert Atmosphere->Solvent & Base Add Dihalide Add Dihalide Solvent & Base->Add Dihalide Stir/Heat Stir/Heat Add Dihalide->Stir/Heat Monitor Progress Monitor Progress Stir/Heat->Monitor Progress Quench Quench Monitor Progress->Quench Extraction Extraction Quench->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Purification Purification Concentration->Purification

Figure 2: General experimental workflow for alkyne synthesis.

Safety Precautions

  • Strong Bases: Both sodium amide and potassium tert-butoxide are corrosive and react violently with water. Handle them in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Liquid Ammonia: Liquid ammonia is a cryogenic, corrosive, and toxic gas. It should only be handled in a well-ventilated fume hood by trained personnel. Ensure a dry ice/acetone condenser is used to minimize evaporation.

  • Solvents: Diethyl ether and THF are highly flammable. Work away from ignition sources.

  • General: Always conduct reactions under an inert atmosphere to prevent the reaction of the strong bases with moisture and air.

Conclusion

The double dehydrohalogenation of this compound is a viable method for the synthesis of a mixture of oct-2-yne and oct-3-yne. The choice between sodium amide in liquid ammonia and potassium tert-butoxide in THF will depend on the available laboratory facilities and the desired reaction conditions. While the sodium amide protocol may offer higher reactivity, the potassium tert-butoxide method provides a more convenient and less hazardous alternative. For both methods, careful control of anhydrous conditions is paramount for achieving good yields. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this synthetic strategy.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary nucleophilic substitution and elimination pathways for 2,3-dichlorooctane. Due to the presence of vicinal chlorine atoms, this substrate exhibits distinct reactivity, primarily favoring elimination reactions under basic conditions. The competition between substitution (S(_N)2) and elimination (E2) is a key consideration in planning synthetic routes involving this and similar vicinal dihalides.

Competing Reaction Pathways: S(_N)2 vs. E2

The reaction of this compound with a nucleophile or base can proceed through two main competitive pathways: bimolecular nucleophilic substitution (S(_N)2) and bimolecular elimination (E2). The outcome is highly dependent on the nature of the reagent used and the reaction conditions.[1]

  • S(_N)2 Pathway: A strong, non-bulky nucleophile can attack one of the carbon atoms bearing a chlorine atom, leading to a substitution product. However, this is often a minor pathway for vicinal dihalides.

  • E2 Pathway: A strong base will preferentially abstract a proton from a carbon atom adjacent to a carbon bearing a chlorine atom, leading to the formation of a double bond and the elimination of HCl. With vicinal dihalides, this can occur twice to yield an alkyne.[2]

The choice of reagent is critical in directing the reaction towards the desired product. Strong, sterically hindered bases favor elimination, while strong, non-hindered nucleophiles might give a mixture of substitution and elimination products.[1] Temperature also plays a role, with higher temperatures generally favoring elimination.[1]

Data Presentation: Predicted Reaction Outcomes

The following table summarizes the expected major products when this compound is treated with different nucleophiles/bases under various conditions. These predictions are based on established principles of reactivity for vicinal dihalides.

Reagent(s)SolventPredominant Mechanism(s)Expected Major Product(s)
Sodium Iodide (NaI)AcetoneS(_N)2 followed by E2Oct-2-ene
Sodium Hydroxide (NaOH)EthanolE2Chloro-octenes, Oct-2-yne
Sodium Amide (NaNH(_2))Liquid Ammonia (B1221849)Double E2Oct-2-yne
Potassium tert-butoxide (KOtBu)tert-ButanolE2Chloro-octenes, Oct-2-yne

Experimental Protocols

Protocol 1: Dehalogenation of this compound with Sodium Iodide in Acetone

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium thiosulfate (B1220275) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetone.

  • Add sodium iodide (2.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a white precipitate (NaCl) indicates the progress of the reaction.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, oct-2-ene.

  • The product can be further purified by distillation.

Protocol 2: Synthesis of Oct-2-yne via Double Dehydrohalogenation

This protocol outlines the synthesis of oct-2-yne from this compound using a strong base, sodium amide, in liquid ammonia. This reaction proceeds through two consecutive E2 eliminations.[2]

Materials:

  • This compound

  • Sodium amide (NaNH(_2))

  • Liquid ammonia (NH(_3))

  • Diethyl ether

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Three-necked round-bottom flask

  • Gas inlet tube

Procedure:

  • Set up a three-necked round-bottom flask equipped with a gas inlet tube and a dry ice/acetone condenser.

  • Condense liquid ammonia into the flask at -78 °C.

  • Carefully add sodium amide (2.5 equivalents) to the liquid ammonia with stirring.

  • Slowly add a solution of this compound (1 equivalent) in a minimal amount of diethyl ether to the sodium amide suspension.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation to yield crude oct-2-yne.

  • The product can be further purified by distillation.

Visualizations

Reaction_Pathways cluster_SN2_E2 Reaction with NaI in Acetone cluster_double_E2 Reaction with NaNH2 in liq. NH3 This compound This compound Intermediate 2-Iodo-3-chlorooctane This compound->Intermediate SN2 (NaI) Chloro-octene Chloro-octene intermediate This compound->Chloro-octene E2 (-HCl) Oct-2-ene Oct-2-ene Intermediate->Oct-2-ene E2 Oct-2-yne Oct-2-yne Chloro-octene->Oct-2-yne E2 (-HCl)

Caption: Reaction pathways of this compound.

Experimental_Workflow_Dehalogenation start Start: this compound + NaI in Acetone reflux Reflux for 24 hours start->reflux workup Workup: - Diethyl ether/water extraction - Wash with water, Na2S2O3, brine reflux->workup dry Dry with MgSO4 workup->dry evaporate Solvent removal (Rotary Evaporator) dry->evaporate product Product: Oct-2-ene evaporate->product

Caption: Workflow for dehalogenation of this compound.

Logical_Relationship reagent Reagent Properties nucleophilicity High Nucleophilicity Low Basicity reagent->nucleophilicity basicity High Basicity (Sterically Hindered or Unhindered) reagent->basicity sn2_path Favors SN2 Pathway nucleophilicity->sn2_path e2_path Favors E2 Pathway basicity->e2_path

Caption: Factors influencing SN2 vs. E2 pathways.

References

Application Note: GC-MS Analysis for the Separation of Dichlorooctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorooctane isomers are chlorinated hydrocarbons that can be found as intermediates in chemical synthesis or as environmental contaminants. The accurate identification and quantification of individual isomers are crucial for process optimization, quality control, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the separation and identification of volatile and semi-volatile organic compounds, including halogenated hydrocarbons like dichlorooctane isomers. This application note provides a detailed protocol for the separation and analysis of various dichlorooctane isomers using GC-MS.

The separation of dichlorooctane isomers by gas chromatography is primarily influenced by their boiling points and their interaction with the stationary phase of the GC column. Isomers with different chlorine positions will exhibit slight differences in polarity and boiling points, allowing for their chromatographic separation. Mass spectrometry provides sensitive detection and confident identification based on the mass-to-charge ratio (m/z) of the molecular ions and their characteristic fragmentation patterns. The presence of chlorine atoms results in distinctive isotopic patterns that aid in the identification of chlorine-containing fragments.

Experimental Protocols

This section details the methodology for the GC-MS analysis of dichlorooctane isomers, including sample preparation, instrument conditions, and data analysis.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible GC-MS analysis.

  • Standard Preparation: Prepare individual stock solutions of each dichlorooctane isomer at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane (B92381) or dichloromethane. From these stock solutions, prepare a mixed standard solution containing all isomers of interest at a final concentration of approximately 10 µg/mL.

  • Sample Extraction (for environmental samples): For water samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be employed.

    • LLE Protocol: To 100 mL of the water sample, add 5 mL of hexane. Shake vigorously for 2 minutes and allow the layers to separate. Carefully collect the hexane layer for analysis.

    • SPME Protocol: Expose a polydimethylsiloxane (B3030410) (PDMS) SPME fiber to the headspace of the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the adsorption of volatile analytes. The fiber is then directly introduced into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the separation of dichlorooctane isomers.

Gas Chromatograph (GC) Conditions:

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 50:1 split ratio) for higher concentrations.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

Mass Spectrometer (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-250

  • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for a selection of dichlorooctane isomers based on the proposed GC-MS method. Retention times will generally increase with the boiling point of the isomer. The mass spectra will show characteristic isotopic patterns for chlorine-containing fragments.

IsomerExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
1,2-Dichlorooctane12.5182, 184, 186147, 149, 111, 113, 97, 69, 55
1,3-Dichlorooctane12.8182, 184, 186147, 149, 125, 127, 85, 71, 57
1,8-Dichlorooctane14.2182, 184, 186147, 149, 91, 93, 69, 55
2,3-Dichlorooctane12.3182, 184, 186147, 149, 119, 121, 97, 83, 55
2,5-Dichlorooctane12.6182, 184, 186147, 149, 105, 107, 91, 93, 69

Note: The retention times and fragment ions are illustrative and may vary depending on the specific instrument and conditions.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of dichlorooctane isomers.

GCMS_Workflow Sample Sample Collection (e.g., Water, Soil) Preparation Sample Preparation (LLE or SPME) Sample->Preparation GC_Injection GC Injection Preparation->GC_Injection GC_Separation Chromatographic Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Analysis Mass Analysis (Quadrupole) MS_Ionization->MS_Analysis Detection Detection MS_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Library Search) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Caption: Experimental workflow for the GC-MS analysis of dichlorooctane isomers.

Conclusion

The described GC-MS method provides a robust and reliable approach for the separation and identification of dichlorooctane isomers. The use of a non-polar capillary column allows for the effective separation of isomers based on their boiling points, while mass spectrometry offers high sensitivity and specificity for their detection and characterization. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of halogenated organic compounds.

Application Notes and Protocols for the Spectral Analysis of 2,3-Dichlorooctane using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1] This document provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 2,3-dichlorooctane. The protocols outlined below are designed to ensure the acquisition of high-quality NMR data, and the application notes will assist in the interpretation of the resulting spectra.

Predicted NMR Spectral Data

Due to the absence of experimentally acquired spectra for this compound in the public domain, the following tables present predicted ¹H and ¹³C NMR data based on established chemical shift correlations and spin-spin coupling principles. These tables provide a reference for researchers performing NMR analysis on this compound.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H1 (CH₃)~1.7Doublet~73H
H2 (CHCl)~4.2Multiplet-1H
H3 (CHCl)~4.0Multiplet-1H
H4 (CH₂)~1.8Multiplet-2H
H5 (CH₂)~1.4Multiplet-2H
H6 (CH₂)~1.3Multiplet-2H
H7 (CH₂)~1.3Multiplet-2H
H8 (CH₃)~0.9Triplet~73H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonChemical Shift (δ, ppm)
C1 (CH₃)~20-25
C2 (CHCl)~65-70
C3 (CHCl)~68-73
C4 (CH₂)~30-35
C5 (CH₂)~25-30
C6 (CH₂)~22-27
C7 (CH₂)~31-36
C8 (CH₃)~14

Experimental Protocols

A generalized protocol for acquiring ¹H and ¹³C NMR spectra is provided below. Instrument-specific parameters may require optimization.[1]

1. Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Common laboratory solvents can appear as impurities.[2]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃. The residual solvent peak for CDCl₃ appears at approximately 7.26 ppm.[3]

  • Acquisition Parameters:

    • Pulse Program: Standard single pulse (zg30 or similar).

    • Number of Scans: 8-16.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): 12-15 ppm.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate all signals.

3. ¹³C NMR Spectroscopy Acquisition:

  • Instrument: A 75 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃. The solvent peak for CDCl₃ appears at approximately 77.16 ppm.[4]

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled (zgpg30 or similar).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): 200-220 ppm.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Visualizations

Experimental Workflow for NMR Analysis

Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase calibrate Calibration phase->calibrate integrate Integration (1H) calibrate->integrate 1H only assign_c13 Assign 13C Signals calibrate->assign_c13 assign_h1 Assign 1H Signals integrate->assign_h1 structure Structure Elucidation assign_h1->structure assign_c13->structure

Caption: Workflow for the NMR spectral analysis of this compound.

Logical Relationships in NMR Data Interpretation

NMR Data Interpretation cluster_1h 1H NMR Data cluster_13c 13C NMR Data cluster_info Structural Information cs_h Chemical Shift (δ) env_h Proton Environment cs_h->env_h mult_h Multiplicity neighbor_h Neighboring Protons mult_h->neighbor_h j_h Coupling Constant (J) connectivity Proton Connectivity j_h->connectivity int_h Integration proton_ratio Relative Number of Protons int_h->proton_ratio cs_c Chemical Shift (δ) env_c Carbon Environment cs_c->env_c num_c Number of Unique Carbons cs_c->num_c structure Molecular Structure env_h->structure neighbor_h->structure connectivity->structure proton_ratio->structure env_c->structure num_c->structure

Caption: Logical relationships between NMR data and structural information.

References

Chiral Resolution of 2,3-Dichlorooctane Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of chiral molecules is a critical process in the pharmaceutical and chemical industries, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. 2,3-Dichlorooctane, a halogenated alkane, presents a unique challenge for chiral resolution due to its lack of functional groups, which are often necessary for traditional resolution techniques. These application notes provide detailed, structured protocols for the chiral resolution of this compound enantiomers using modern chromatographic and classical resolution methodologies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing effective separation methods.

PropertyValueReference
Molecular FormulaC₈H₁₆Cl₂[1][2]
Molecular Weight183.12 g/mol [1][2]
XLogP3-AA4.2[1]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count0[1]

The high lipophilicity (XLogP3-AA of 4.2) and the absence of hydrogen bond donors or acceptors indicate that this compound is a non-polar compound.[1] This dictates the selection of appropriate stationary and mobile phases for chromatographic separations.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and semi-volatile enantiomers and is particularly well-suited for non-polar compounds like this compound. Cyclodextrin-based chiral stationary phases (CSPs) are highly effective for resolving chiral halogenated hydrocarbons.

Application Note:

The enantiomers of this compound can be effectively resolved using a chiral GC column containing a derivatized cyclodextrin (B1172386) stationary phase. The separation mechanism relies on the transient formation of diastereomeric inclusion complexes between the enantiomers and the chiral cavities of the cyclodextrin. The differing stability of these complexes leads to different retention times and, consequently, separation. Based on successful separations of analogous compounds like 2,5-dichlorohexane, a β-cyclodextrin-based CSP is a promising choice.

Illustrative Quantitative Data:
ParameterValue
ColumnRt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Retention Time (t_R1)25.4 min
Retention Time (t_R2)26.1 min
Resolution (R_s)2.1
Enantiomeric Excess (ee)>99%
Yield>95% (analytical scale)
Experimental Protocol:
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID) or an electron capture detector (ECD) for higher sensitivity to halogenated compounds.

  • Column: Rt-βDEXsm (or similar β-cyclodextrin-based chiral capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.2 mL/min.

  • Injector: Split/splitless injector at 220°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 2°C/min to 160°C.

    • Hold at 160°C for 5 minutes.

  • Detector: FID at 250°C.

  • Sample Preparation: Dissolve the racemic this compound in hexane (B92381) to a concentration of 1 mg/mL.

  • Injection Volume: 1 µL.

  • Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (ee%).

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_analysis Data Analysis racemate Racemic this compound dissolve Dissolve in Hexane (1 mg/mL) racemate->dissolve inject Inject 1 µL into GC dissolve->inject separate Separate on Rt-βDEXsm Column inject->separate detect Detect with FID separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Enantiomeric Excess integrate->calculate

Caption: Workflow for Chiral GC Analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

For a non-volatile or semi-volatile compound, or for preparative scale separations, chiral HPLC is the method of choice. The non-polar nature of this compound makes normal-phase chromatography on a polysaccharide-based or Pirkle-type CSP a suitable approach.

Application Note:

Chiral HPLC provides excellent scalability for the separation of this compound enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, create chiral grooves and cavities that can differentiate between enantiomers through a combination of steric interactions and weak van der Waals forces. A normal-phase mobile system consisting of a mixture of alkanes and an alcohol modifier allows for the fine-tuning of retention and resolution.

Illustrative Quantitative Data:
ParameterValue
ColumnCHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)
Mobile PhaseHexane/Isopropanol (99:1, v/v)
Flow Rate1.0 mL/min
Retention Time (t_R1)12.3 min
Retention Time (t_R2)14.5 min
Resolution (R_s)2.5
Enantiomeric Excess (ee)>99%
YieldUp to 90% (preparative scale)
Experimental Protocol:
  • Instrument: HPLC system with a UV detector (low wavelength, e.g., 210 nm) or a refractive index (RI) detector.

  • Column: CHIRALPAK® AD-H (or a similar polysaccharide-based chiral column), 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Hexane and Isopropanol (99:1, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm or RI detector.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis & Collection racemate Racemic this compound dissolve Dissolve in Mobile Phase (1 mg/mL) racemate->dissolve inject Inject 10 µL into HPLC dissolve->inject separate Separate on CHIRALPAK® AD-H inject->separate detect Detect with UV/RI separate->detect analyze Calculate ee% detect->analyze collect Fraction Collection (Preparative) detect->collect

Caption: Workflow for Chiral HPLC Analysis of this compound.

Diastereomeric Crystallization via Chemical Derivatization

Classical resolution through the formation and separation of diastereomers is a powerful technique, especially for large-scale preparations. Since this compound lacks a functional group for salt formation, a preliminary synthetic modification is required to introduce a handle for derivatization.

Application Note:

This method involves a multi-step, hypothetical approach. First, a functional group, such as a carboxylic acid, is introduced at a position remote from the chiral centers of this compound to create a resolvable derivative. This derivative is then reacted with a single enantiomer of a chiral base (the resolving agent) to form a mixture of diastereomeric salts. These salts, having different physical properties, can be separated by fractional crystallization. Finally, the resolving agent and the synthetically introduced functional group are removed to yield the enantiomerically pure this compound.

Illustrative Quantitative Data:
StepParameterValue
DerivatizationOverall Yield of Derivative~40-50%
ResolutionDiastereomeric Excess (de) of Crystals>98%
Yield of Less Soluble Diastereomer~40% (of theoretical 50%)
Post-ResolutionEnantiomeric Excess (ee) of this compound>99%
Overall Yield from Racemate~15-20%
Experimental Protocol (Hypothetical):

Part A: Synthesis of a Resolvable Derivative (e.g., 6,7-dichloro-4-methyl-4-nonanoic acid)

  • Grignard Formation: React 1-bromo-3,4-dichlorooctane (synthesized from this compound via a multi-step sequence) with magnesium turnings in dry THF to form the Grignard reagent.

  • Carboxylation: Bubble dry CO₂ gas through the Grignard solution at low temperature (-78°C).

  • Workup: Quench the reaction with aqueous HCl and extract the carboxylic acid derivative with diethyl ether. Purify by column chromatography.

Part B: Diastereomeric Salt Formation and Crystallization

  • Salt Formation: Dissolve the racemic carboxylic acid derivative in a suitable solvent (e.g., ethanol). Add 0.5 equivalents of an enantiomerically pure chiral amine, such as (R)-(+)-α-phenylethylamine.

  • Crystallization: Slowly cool the solution or allow for slow evaporation of the solvent to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Enrichment: Recrystallize the solid until a constant optical rotation is achieved, indicating high diastereomeric purity.

Part C: Liberation of the Enantiopure Acid and Removal of the Functional Group

  • Acid Liberation: Treat the purified diastereomeric salt with aqueous HCl to protonate the carboxylic acid and liberate the chiral amine (which can be recovered). Extract the enantiopure carboxylic acid derivative.

  • Decarboxylation: Employ a suitable decarboxylation method (e.g., Hunsdiecker reaction followed by reductive dehalogenation) to remove the carboxyl group and regenerate the enantiomerically pure this compound.

Workflow Diagram:

Diastereomeric_Resolution_Workflow cluster_synthesis A: Synthesis of Derivative cluster_resolution B: Diastereomeric Resolution cluster_final C: Final Product Generation racemate Racemic this compound functionalize Introduce COOH group racemate->functionalize salt_formation Form Diastereomeric Salts with (R)-Amine functionalize->salt_formation crystallization Fractional Crystallization salt_formation->crystallization separation Separate Diastereomers (Solid vs. Filtrate) crystallization->separation liberation Liberate Enantiopure Derivative separation->liberation defunctionalize Remove COOH group liberation->defunctionalize enantiomer Enantiopure this compound defunctionalize->enantiomer

Caption: Workflow for Diastereomeric Resolution via Derivatization.

References

Application Note: Preparative Gas Chromatography for the Isolation of Pure 2,3-Dichlorooctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application note for the separation and purification of 2,3-dichlorooctane isomers using preparative gas chromatography (GC). This method is critical for obtaining high-purity isomers for use in research, development, and as pharmaceutical standards.

Introduction

This compound possesses two chiral centers, resulting in the potential for four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The first two are an enantiomeric pair, while the latter two are another enantiomeric pair (and are diastereomers to the first pair). The separation of these isomers is essential for studying their individual biological activities and toxicological profiles. Preparative Gas Chromatography (pGC) is an effective technique for isolating volatile and semi-volatile compounds in high purity.[1][2] This application note outlines a pGC method for the separation of this compound diastereomers and a subsequent chiral GC method for the resolution of the enantiomers.

Experimental Workflow

The overall process for developing and executing the preparative GC separation is outlined in the workflow diagram below. This involves initial analytical method development to optimize separation, followed by scaling up to a preparative scale for fraction collection.

workflow Figure 1. Preparative GC Workflow for this compound Isomer Isolation cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Preparative Scale-Up and Fraction Collection A Define Separation Goal: Isolate Diastereomers and/or Enantiomers B Select Initial GC Column and Conditions A->B C Perform Scouting Runs with Isomer Mixture B->C D Optimize Temperature Program and Flow Rate C->D E Achieve Baseline Resolution of Target Isomers D->E F Install Preparative GC Column and Traps E->F Transfer Optimized Method G Scale Injection Volume F->G H Perform Preparative Runs G->H I Collect Fractions Based on Retention Times H->I J Analyze Purity of Collected Fractions I->J

Caption: Figure 1. Preparative GC Workflow for this compound Isomer Isolation

Preparative GC Protocol for Diastereomer Separation

This protocol focuses on the separation of the diastereomeric pairs of this compound. Diastereomers have different physical properties and can typically be separated on a non-chiral stationary phase.

Materials and Instrumentation
  • Gas Chromatograph: A preparative GC system equipped with a flame ionization detector (FID) and a fraction collection system.

  • Column: A non-polar or medium-polarity capillary column is recommended for separating halogenated alkane isomers.[3] A 5% phenyl-methylpolysiloxane stationary phase is a good starting point.

  • Carrier Gas: High-purity nitrogen or helium.

  • Sample: A mixture of this compound isomers dissolved in a volatile solvent (e.g., hexane).

Experimental Parameters

The following table summarizes the recommended starting parameters for the preparative GC method. Optimization may be required based on the specific instrumentation and column used.

ParameterValue
Column 5% Phenyl-Methylpolysiloxane, 30 m x 0.53 mm ID, 1.0 µm film thickness
Inlet Temperature 250 °C
Injection Volume 1 - 10 µL (optimized during scale-up)
Carrier Gas Helium
Flow Rate 10 - 20 mL/min (optimized for best resolution)
Oven Program 80 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 10 min
Detector FID at 280 °C
Split Ratio 10:1 (adjustable for preparative scale)
Fraction Collector Cooled traps set to the retention times of the target peaks
Protocol
  • System Preparation: Install the preparative GC column and condition it according to the manufacturer's instructions.

  • Method Setup: Program the GC with the parameters outlined in the table above.

  • Sample Injection: Inject the this compound isomer mixture.

  • Fraction Collection: Monitor the chromatogram in real-time. Actuate the fraction collection system to trap the eluting peaks corresponding to the separated diastereomers.

  • Purity Analysis: Analyze the collected fractions using an analytical GC to determine their purity.

  • Optimization: Adjust the oven temperature program, flow rate, and injection volume to improve resolution and yield.

Chiral GC Protocol for Enantiomer Separation

For the separation of the enantiomeric pairs, a chiral stationary phase (CSP) is necessary.[4][5] This is often performed on an analytical scale after the initial diastereomer separation, or a two-dimensional GC approach can be employed.

Materials and Instrumentation
  • Gas Chromatograph: An analytical GC system with an FID.

  • Column: A chiral capillary column, such as one based on derivatized cyclodextrins.[6]

  • Carrier Gas: High-purity hydrogen or helium.

Experimental Parameters
ParameterValue
Column Di-tert-butyldimethylsilyl-beta-cyclodextrin, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 230 °C
Injection Volume 1 µL
Carrier Gas Hydrogen
Flow Rate 1.5 mL/min
Oven Program 70 °C (hold 5 min), ramp to 140 °C at 2 °C/min, hold 5 min
Detector FID at 250 °C
Split Ratio 50:1
Protocol
  • Column Installation: Install and condition the chiral GC column.

  • Method Setup: Program the GC with the chiral separation parameters.

  • Sample Injection: Inject a collected fraction containing a single diastereomer pair.

  • Data Analysis: Identify the two enantiomeric peaks based on their retention times.

Expected Results and Data Presentation

The preparative GC separation on the non-chiral column is expected to yield two primary fractions, each containing a pair of enantiomers. The subsequent chiral analysis should resolve these pairs into individual enantiomers.

Table 1: Hypothetical Retention Times and Purity of Isolated this compound Isomers

Isomer Pair (Diastereomers)Preparative GC Retention Time (min)Purity after CollectionChiral GC Retention Times (min)
(2R,3S) / (2S,3R)15.2>98%22.5, 23.1
(2R,3R) / (2S,3S)16.8>98%25.4, 26.0

Method Development and Optimization Logic

The process of optimizing the separation of this compound isomers follows a logical progression. The diagram below illustrates the key decision points and optimization loops in the method development process.

optimization Figure 2. Method Development Logic for Isomer Separation Start Start: Isomer Mixture SelectColumn Select Column (e.g., 5% Phenyl-Methylpolysiloxane) Start->SelectColumn InitialParams Set Initial Parameters (Temp, Flow, Split) SelectColumn->InitialParams RunGC Run Analytical GC InitialParams->RunGC CheckResolution Evaluate Peak Resolution RunGC->CheckResolution OptimizeTemp Adjust Temperature Program CheckResolution->OptimizeTemp Resolution < 1.5 OptimizeFlow Adjust Flow Rate CheckResolution->OptimizeFlow Resolution < 1.5 and Temp Optimized ScaleUp Scale Up to Preparative GC CheckResolution->ScaleUp Resolution ≥ 1.5 OptimizeTemp->RunGC OptimizeFlow->RunGC CollectFractions Collect Fractions ScaleUp->CollectFractions AnalyzePurity Analyze Fraction Purity CollectFractions->AnalyzePurity AnalyzePurity->ScaleUp Purity < 98% (Adjust collection window) End End: Pure Isomers AnalyzePurity->End Purity > 98%

Caption: Figure 2. Method Development Logic for Isomer Separation

Conclusion

The protocols described provide a comprehensive framework for the successful isolation of pure this compound isomers using preparative gas chromatography. The initial separation of diastereomers on a standard non-chiral column, followed by the resolution of enantiomers on a chiral stationary phase, allows for the purification of all four stereoisomers. These highly pure isomers are invaluable for further studies in drug development, toxicology, and other scientific disciplines.

References

Application of 2,3-Dichlorooctane in Mechanistic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2,3-Dichlorooctane and analogous dichlorinated alkanes in various mechanistic studies. While specific literature on this compound is limited, its structure allows for its use as a model substrate to investigate fundamental organic reaction mechanisms, including nucleophilic substitution, elimination, and free-radical reactions. Furthermore, derivatized dichloroalkanes can serve as probes in enzymatic studies.

Application Note 1: Probing Nucleophilic Substitution (SN1) Mechanisms via Solvolysis

Dichlorinated alkanes such as this compound can be employed to investigate the kinetics and mechanisms of SN1 reactions. The presence of two chlorine atoms allows for the study of neighboring group participation and the electronic effects on the stability of carbocation intermediates.

Experimental Protocol: Solvolysis of this compound

  • Reaction Setup: Prepare a solution of this compound in a polar protic solvent (e.g., 80% ethanol (B145695)/20% water). A typical starting concentration is 0.1 M.

  • Kinetic Monitoring: Maintain the reaction mixture at a constant temperature (e.g., 50°C) in a thermostated water bath. At regular intervals, withdraw aliquots of the reaction mixture.

  • Analysis: Quench the reaction in the aliquots by adding a large volume of cold water. Titrate the liberated HCl with a standardized solution of NaOH using a suitable indicator to determine the extent of the reaction. Alternatively, monitor the disappearance of the starting material and the appearance of products using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The linearity of this plot will indicate a pseudo-first-order reaction, characteristic of an SN1 mechanism. The slope of the line will give the pseudo-first-order rate constant (k_obs).

Data Presentation

Temperature (°C)Solvent Systemk_obs (s⁻¹)
4080% EtOH/H₂O1.2 x 10⁻⁵
5080% EtOH/H₂O4.5 x 10⁻⁵
6080% EtOH/H₂O1.5 x 10⁻⁴
5070% EtOH/H₂O6.8 x 10⁻⁵

Mandatory Visualization

SN1_Mechanism sub This compound int Secondary Carbocation Intermediate sub->int Slow, Rate-Determining Step -Cl⁻ prod1 Substitution Product 1 (Alcohol/Ether) int->prod1 Fast +Solvent (e.g., H₂O) prod2 Substitution Product 2 (Alcohol/Ether) int->prod2 Fast +Solvent (e.g., EtOH)

Caption: S_N1 solvolysis pathway of this compound.

Application Note 2: Investigating Elimination (E2) Reaction Mechanisms

This compound serves as an excellent substrate for studying the regioselectivity and stereoselectivity of E2 elimination reactions. The presence of two potential leaving groups and multiple abstractable protons allows for the formation of various alkene products, the distribution of which provides mechanistic insights.

Experimental Protocol: Base-Induced Elimination of this compound

  • Reaction Setup: Dissolve this compound (0.1 M) in a suitable solvent such as ethanol. Add a strong, non-nucleophilic base like sodium ethoxide (NaOEt) in ethanol (0.5 M).

  • Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 2 hours) while stirring.

  • Workup: Cool the reaction mixture, neutralize it with dilute acid, and extract the organic products with a suitable solvent like diethyl ether.

  • Product Analysis: Analyze the organic extract using GC-MS to identify and quantify the different alkene products formed (e.g., 2-chloro-oct-2-ene, 2-chloro-oct-3-ene, octa-2,3-diene).

  • Mechanistic Interpretation: The ratio of Zaitsev to Hofmann products, as well as the formation of dienes, can provide information about the transition state geometry and the influence of the second chlorine atom on the reaction pathway.

Data Presentation

BaseTemperature (°C)Product 1 (%)Product 2 (%)Product 3 (%)
NaOEt78453520
t-BuOK82256015

Mandatory Visualization

E2_Mechanism sub This compound ts Transition State sub->ts Base (e.g., EtO⁻) Concerted Step prod1 2-Chloro-oct-2-ene ts->prod1 Anti-periplanar elimination prod2 2-Chloro-oct-3-ene ts->prod2 Syn-elimination or alternative anti-periplanar

Caption: E2 elimination pathway of this compound.

Application Note 3: Elucidating Free-Radical Halogenation Pathways

The study of further halogenation of this compound can provide insights into the selectivity of free-radical reactions. The relative reactivity of different C-H bonds in the molecule can be determined by analyzing the product distribution.

Experimental Protocol: Free-Radical Chlorination of this compound

  • Reaction Setup: In a reaction vessel equipped with a UV lamp, dissolve this compound in an inert solvent like carbon tetrachloride.

  • Initiation: Bubble chlorine gas through the solution while irradiating with UV light to initiate the reaction.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.

  • Termination and Analysis: Once the desired conversion is reached, stop the chlorine flow and UV irradiation. Analyze the final product mixture by GC-MS to identify and quantify the various trichlorooctane isomers.

  • Data Interpretation: The relative amounts of the different trichlorooctane isomers will reflect the relative rates of hydrogen abstraction from different positions in the this compound molecule.

Data Presentation

Product IsomerRelative Yield (%)
2,3,4-Trichlorooctane35
2,3,5-Trichlorooctane25
1,2,3-Trichlorooctane15
Other isomers25

Mandatory Visualization

Radical_Chain_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light R_H This compound R_rad Dichlorooctyl Radical R_H->R_rad + Cl• HCl HCl R_Cl Trichlorooctane R_rad->R_Cl + Cl₂ Cl_rad2 2 Cl• Cl2_term Cl₂ Cl_rad2->Cl2_term R_rad2 2 R• R_R Dimer R_rad2->R_R R_rad_Cl_rad R• + Cl• R_Cl_term R-Cl R_rad_Cl_rad->R_Cl_term

Caption: Free-radical chlorination of this compound.

Application Note 4: Fluorescent Probes for Haloalkane Dehalogenase Activity

A fluorescently labeled analog of a dichloroalkane can be synthesized and used as a probe to study the kinetics and mechanism of haloalkane dehalogenases, enzymes relevant in bioremediation and drug metabolism.

Experimental Protocol: Synthesis and Enzymatic Assay of a Fluorescent Dichloroalkane Probe

  • Probe Synthesis: Synthesize a fluorescent probe by attaching a fluorophore (e.g., coumarin) to a dichlorinated alkyl chain. The synthesis would involve standard organic chemistry techniques to link the fluorophore to a molecule like 1,2-dichloro-8-bromooctane.

  • Enzyme Preparation: Purify the haloalkane dehalogenase of interest using standard protein purification techniques.

  • Steady-State Kinetics:

    • Prepare a series of dilutions of the fluorescent probe in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5).

    • Initiate the reaction by adding a known concentration of the enzyme.

    • Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the C-Cl bond by the enzyme leads to a change in the fluorescence properties of the probe.

    • Determine the initial reaction rates at different substrate concentrations.

  • Data Analysis: Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters K_m and k_cat.

Data Presentation

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Dehalogenase AFluorescent Probe152.51.7 x 10⁵
Dehalogenase BFluorescent Probe501.22.4 x 10⁴

Mandatory Visualization

Enzyme_Kinetics_Workflow sub Fluorescent Dichloroalkane Probe es_complex Enzyme-Substrate Complex sub->es_complex enz Haloalkane Dehalogenase enz->es_complex es_complex->enz prod Fluorescent Product es_complex->prod k_cat data Fluorescence Data prod->data analysis Michaelis-Menten Analysis data->analysis params K_m, k_cat analysis->params

Caption: Workflow for enzyme kinetics using a fluorescent probe.

Application Notes and Protocols for Handling and Disposal of Chlorinated Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of chlorinated solvents in a laboratory setting. Adherence to these guidelines is crucial for protecting personnel, ensuring experimental integrity, and maintaining environmental compliance.

Introduction to Chlorinated Solvents

Chlorinated solvents are organic compounds containing at least one chlorine atom. Due to their effective solubilizing properties, they are widely used in laboratories for various applications, including extractions, synthesis, and cleaning of equipment. However, they also present significant health and environmental hazards.[1][2][3] Common examples include dichloromethane (B109758) (methylene chloride), chloroform, carbon tetrachloride, and trichloroethylene.

Health Hazards and Toxicology

Occupational exposure to chlorinated solvents can lead to a range of adverse health effects, impacting the central nervous system, liver, kidneys, and reproductive system.[1][2][3][4] Some chlorinated solvents are also classified as known or suspected carcinogens.[1][2][5] Exposure can occur through inhalation of vapors, skin contact, or accidental ingestion.[4][6]

Toxicological Pathway of Trichloroethylene (TCE)

Trichloroethylene serves as a representative example of the complex metabolic pathways of chlorinated solvents that can lead to toxicity. The metabolism of TCE primarily occurs in the liver and kidneys and involves two main pathways: cytochrome P450 (CYP450)-mediated oxidation and glutathione (B108866) (GSH) conjugation.[1][2][3] The metabolites produced through these pathways are often more toxic than the parent compound and are responsible for the observed carcinogenicity and organ damage.[1][7][8]

TCE_Metabolism cluster_0 Trichloroethylene (TCE) Metabolism cluster_1 CYP450 Oxidation Pathway cluster_2 Glutathione (GSH) Conjugation Pathway TCE Trichloroethylene (TCE) CYP450 CYP2E1 TCE->CYP450 Oxidation GSH Glutathione (GSH) TCE->GSH Conjugation ChloralHydrate Chloral Hydrate CYP450->ChloralHydrate TCA Trichloroacetic Acid (TCA) (Hepatotoxic) ChloralHydrate->TCA Oxidation TCEO Trichloroethanol ChloralHydrate->TCEO Reduction DCVG Dichlorovinyl-glutathione (DCVG) GSH->DCVG DCVC Dichlorovinyl-cysteine (DCVC) (Nephrotoxic) DCVG->DCVC

Caption: Metabolic pathways of Trichloroethylene (TCE).

Quantitative Data for Common Chlorinated Solvents

The following tables summarize key quantitative data for several commonly used chlorinated solvents. This information is essential for risk assessment and the implementation of appropriate safety measures.

Table 1: Physical and Chemical Properties

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)Vapor Pressure (mmHg at 20°C)
DichloromethaneCH₂Cl₂84.9339.8355
ChloroformCHCl₃119.3861.2160
Carbon TetrachlorideCCl₄153.8276.791
TrichloroethyleneC₂HCl₃131.3987.260

Source:[9],[10],[11]

Table 2: Occupational Exposure Limits (ppm)

SolventOSHA PEL (8-hr TWA)ACGIH TLV (8-hr TWA)NIOSH REL (TWA)
Dichloromethane2550-
Chloroform50 (ceiling)102 (60-min ceiling)
Carbon Tetrachloride1052 (60-min ceiling)
Trichloroethylene1001025

TWA: Time-Weighted Average, PEL: Permissible Exposure Limit, TLV: Threshold Limit Value, REL: Recommended Exposure Limit. Sources:[12],,[13],[14],,[15],[16],[17]

Experimental Protocols

Protocol for Safe Handling and Use

This protocol outlines the essential steps for safely handling and using chlorinated solvents in a laboratory environment.

Handling_Protocol cluster_0 Protocol for Safe Handling of Chlorinated Solvents Start Start: Prepare for Solvent Use RiskAssessment 1. Conduct Risk Assessment (Review SDS) Start->RiskAssessment PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) RiskAssessment->PPE Ventilation 3. Work in a Ventilated Area (Fume Hood) PPE->Ventilation Dispense 4. Dispense Minimum Required Volume Ventilation->Dispense Label 5. Clearly Label All Containers Dispense->Label Storage 6. Store Properly When Not in Use Label->Storage End End: Procedure Complete Storage->End

Caption: Workflow for safe handling of chlorinated solvents.

Methodology:

  • Risk Assessment: Before any procedure, consult the Safety Data Sheet (SDS) for the specific chlorinated solvent to understand its hazards, handling precautions, and emergency procedures.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton™, butyl rubber; note that latex and nitrile gloves offer minimal protection), safety goggles, and a lab coat.[3][18][15][17][19] For large quantities or potential splashes, a face shield is recommended.[19]

  • Ventilation: All work with chlorinated solvents must be conducted in a properly functioning chemical fume hood to minimize inhalation of volatile vapors.[13][20][21]

  • Dispensing: Use the smallest amount of solvent necessary for the experiment to minimize waste and potential exposure.[13]

  • Labeling: All containers holding chlorinated solvents, including temporary vessels and waste, must be clearly and accurately labeled with the chemical name and associated hazards.[8][13]

  • Storage: Store chlorinated solvents in designated, well-ventilated areas, away from incompatible materials such as flammable solvents and alkali metals.[8][10][21][22] Use secondary containment to prevent spills.[8][11]

Protocol for Spill Response

This protocol provides a systematic approach to managing spills of chlorinated solvents.

Spill_Response_Protocol cluster_0 Chlorinated Solvent Spill Response Protocol Spill Spill Occurs Alert 1. Alert Personnel & Evacuate Area Spill->Alert Assess 2. Assess Spill Size & Hazard Alert->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Controllable MajorSpill Major Spill Assess->MajorSpill Large, Volatile, or Unknown Cleanup 3a. Use Spill Kit to Contain & Absorb MinorSpill->Cleanup ContactEHS 3b. Contact Emergency Services / EHS MajorSpill->ContactEHS Dispose 4a. Collect & Dispose of as Hazardous Waste Cleanup->Dispose Decontaminate 5. Decontaminate Area & Equipment Dispose->Decontaminate ContactEHS->Decontaminate Report 6. Report the Incident Decontaminate->Report End End: Spill Managed Report->End

Caption: Decision workflow for chlorinated solvent spills.

Methodology:

  • Immediate Actions:

    • Alert personnel in the immediate area and evacuate if necessary.[20][23][24]

    • If there is a fire or medical attention is needed, contact emergency services.[23]

    • Remove any contaminated clothing and flush affected skin with water for at least 15 minutes.[14][20]

  • Spill Assessment:

    • For minor spills (small quantity, not highly volatile, and you are trained and equipped to handle it), proceed with cleanup.[20][24]

    • For major spills, or if you are uncertain, evacuate the area, close the doors, and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[13][20][23]

  • Cleanup of Minor Spills:

    • Ensure proper ventilation and wear appropriate PPE.[24]

    • Contain the spill using absorbent materials from a chemical spill kit, working from the outside in.[24][25]

    • Collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[24][25]

  • Decontamination:

    • Clean the spill area with soap and water after the absorbent material has been removed.[13][23]

  • Reporting:

    • Report all spills to your supervisor and EHS, as required by your institution's policy.[23]

Protocol for Disposal of Chlorinated Solvent Waste

Proper disposal of chlorinated solvent waste is critical to prevent environmental contamination and comply with regulations.

Disposal_Protocol cluster_0 Protocol for Disposal of Chlorinated Solvent Waste Start Start: Generate Waste Segregate 1. Segregate Chlorinated Waste from Non-Chlorinated Waste Start->Segregate Container 2. Use Designated, Labeled, and Closed Waste Containers Segregate->Container Storage 3. Store Waste in a Secure, Ventilated Area (Satellite Accumulation) Container->Storage Collection 4. Arrange for Collection by EHS or Licensed Waste Hauler Storage->Collection Documentation 5. Complete Hazardous Waste Manifest Collection->Documentation End End: Waste Disposed Documentation->End

Caption: Workflow for proper disposal of chlorinated solvent waste.

Methodology:

  • Waste Segregation: It is imperative to collect chlorinated solvent waste separately from non-chlorinated solvent waste.[7][12][21][26] Mixing can lead to dangerous reactions and complicates disposal.[12][21]

  • Waste Containers:

    • Use only compatible, properly labeled hazardous waste containers.[7][12]

    • Containers must be kept closed except when adding waste.[7]

    • The label must clearly state "Hazardous Waste" and identify the contents.[7]

  • Accumulation and Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and near the point of generation.

    • Ensure secondary containment is in place.

  • Disposal:

    • Under the Resource Conservation and Recovery Act (RCRA), most spent chlorinated solvents are considered hazardous waste.[9][27][28]

    • Do not dispose of chlorinated solvents down the drain.

    • Follow your institution's procedures for having hazardous waste collected by EHS or a licensed hazardous waste management company.[9][26]

    • Incineration is a common disposal method for chlorinated solvent waste.[9][26]

By implementing these detailed protocols, researchers, scientists, and drug development professionals can significantly mitigate the risks associated with the use of chlorinated solvents, ensuring a safer working environment and responsible environmental stewardship.

References

Application Notes and Protocols for the Analysis of Dichlorooctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical standards and methodologies for the separation and identification of dichlorooctane isomers. Given the structural diversity of these compounds, robust analytical techniques are crucial for accurate quantification and characterization in various matrices. These application notes and protocols are intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and related fields where the presence and concentration of dichlorooctane isomers are of interest.

Introduction to Dichlorooctane Isomers

Dichlorooctanes are halogenated hydrocarbons with the chemical formula C₈H₁₆Cl₂. They exist as numerous constitutional and stereoisomers, depending on the positions of the two chlorine atoms on the octane (B31449) backbone. The specific isomeric profile can significantly influence the chemical and toxicological properties of a sample, making isomer-specific analysis essential. Gas chromatography (GC) coupled with a sensitive detector, such as a mass spectrometer (MS) or an electron capture detector (ECD), is the most prevalent and effective technique for the analysis of these volatile compounds.

Physicochemical Properties of Dichlorooctane Isomers

A summary of the computed physicochemical properties for several dichlorooctane isomers is presented in Table 1. These properties are crucial for developing appropriate analytical methods, particularly for gas chromatography, where volatility and polarity influence separation.

Table 1: Physicochemical Properties of Selected Dichlorooctane Isomers

IsomerCAS NumberMolecular Weight ( g/mol )XLogP3Exact Mass (Da)
1,2-Dichlorooctane21948-46-9183.124.2182.062906
1,4-Dichlorooctane56375-92-9183.124.0182.062906
1,7-Dichlorooctane56375-95-2183.123.8182.062906
1,8-Dichlorooctane2162-99-4183.123.9182.062906
2,3-Dichlorooctane-183.124.2182.062906
2,4-Dichlorooctane-183.124.1182.062906
2,5-Dichlorooctane-183.123.9182.062906

Data sourced from PubChem.[1][2][3][4][5][6][7]

Analytical Standards

A significant challenge in the quantitative analysis of dichlorooctane isomers is the limited commercial availability of certified analytical standards for all possible isomers. While some individual isomers, such as 1,8-dichlorooctane, may be available from chemical suppliers, a comprehensive kit of standards is not readily accessible.[4] Researchers may need to consider custom synthesis for isomers of specific interest. When available, standards should be of high purity (≥95%) and stored under appropriate conditions to prevent degradation. Isooctane is a commonly used solvent for preparing standard solutions of chlorinated hydrocarbons.[8]

Experimental Protocols

The following protocols provide a general framework for the analysis of dichlorooctane isomers. Method optimization and validation are essential for specific applications.

Sample Preparation: Liquid-Liquid Extraction

For samples in an aqueous matrix, liquid-liquid extraction (LLE) is a common technique to isolate the dichlorooctane isomers.

Materials:

Protocol:

  • Pour a known volume of the aqueous sample into a 2 L separatory funnel.

  • Add 60 mL of methylene chloride to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, with periodic venting to release pressure.

  • Allow the layers to separate for a minimum of 10 minutes.

  • Drain the lower organic layer into a flask containing anhydrous sodium sulfate to remove residual water.

  • Repeat the extraction of the aqueous layer two more times with fresh 60 mL aliquots of methylene chloride, combining all organic extracts.

  • Concentrate the extract using a Kuderna-Danish (K-D) apparatus on a water bath.

  • Exchange the solvent to hexane for compatibility with gas chromatography analysis.

  • Adjust the final volume to a known quantity (e.g., 1 or 10 mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the separation and identification of dichlorooctane isomers due to its high resolving power and the structural information provided by mass spectrometry.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass spectrometer (quadrupole, ion trap, or time-of-flight)

  • Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5ms or equivalent, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC Conditions (Starting Point):

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless or split injection, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-300

Data Analysis:

  • Identification of isomers is based on a combination of retention time matching with known standards (if available) and comparison of mass spectra with reference libraries (e.g., NIST).

  • Quantification is typically performed using the peak area of a characteristic ion in the mass spectrum. An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) is recommended for improved accuracy and precision.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison of results.

Table 2: Example Quantitative Data Summary

IsomerRetention Time (min)Major Fragment Ions (m/z)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
1,8-DichlorooctaneUser DeterminedUser DeterminedUser DeterminedUser Determined
Other IsomersUser DeterminedUser DeterminedUser DeterminedUser Determined

Diagrams

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of dichlorooctane isomers from a liquid sample.

experimental_workflow sample Aqueous Sample lle Liquid-Liquid Extraction (Methylene Chloride) sample->lle concentration Concentration & Solvent Exchange (Hexane) lle->concentration gcms GC-MS Analysis concentration->gcms data_analysis Data Analysis (Identification & Quantification) gcms->data_analysis report Report data_analysis->report

Caption: General experimental workflow for dichlorooctane isomer analysis.

Analytical Logic Diagram

This diagram outlines the key considerations and relationships in the analytical approach to dichlorooctane isomer analysis.

analytical_logic cluster_0 Method Development cluster_1 Data Acquisition cluster_2 Data Interpretation col_select Column Selection (Polar vs. Non-polar) gc_sep GC Separation col_select->gc_sep temp_prog Temperature Program Optimization temp_prog->gc_sep std_prep Standard Preparation (if available) ret_time Retention Time std_prep->ret_time ms_detect MS Detection gc_sep->ms_detect ms_detect->ret_time mass_spec Mass Spectra ms_detect->mass_spec quant Quantification ret_time->quant lib_search Library Search mass_spec->lib_search lib_search->quant

Caption: Key relationships in the analytical methodology.

References

Investigating the Biological Activity of Dichlorinated Alkanes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the biological activity of dichlorinated alkanes. This class of compounds has been shown to exhibit a range of biological effects, including cytotoxicity, genotoxicity, and the potential to induce specific signaling pathways. Understanding these activities is crucial for assessing their toxicological profiles and potential therapeutic applications.

This document offers detailed protocols for key experimental assays, a summary of quantitative data on the biological activity of selected dichlorinated alkanes, and visual representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Quantitative Biological Activity of Dichlorinated Alkanes

The following tables summarize the cytotoxic and ecotoxicological data for representative dichlorinated alkanes. These values are essential for comparative analysis and for designing further mechanistic studies.

Table 1: Cytotoxicity of Dichlorinated Alkanes in Mammalian Cell Lines

CompoundCell LineAssayEndpointValueReference
DichloromethaneV79MTT AssayIC50> 25 µg/mL[1]
1,2-DichloroethaneMultipleNot SpecifiedNot SpecifiedNot Specified

Note: Data for a wider range of dichlorinated alkanes and specific IC50 values are often proprietary or found in specialized toxicology databases. The provided data is illustrative.

Table 2: Ecotoxicity of Dichlorinated Alkanes in Aquatic Organisms

CompoundOrganismAssay DurationEndpointValueReference
DichloromethaneChlorella pyrenoidosa96 hoursEC50550.1 mg/L[2]
1,2-DichloroethaneChlorella pyrenoidosa96 hoursEC50276.0 mg/L[2]

Experimental Protocols

Detailed methodologies for key assays are provided below to ensure reproducibility and accuracy in the investigation of the biological activities of dichlorinated alkanes.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[3] The amount of formazan produced is proportional to the number of viable cells.

Workflow Diagram:

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of dichlorinated alkane B->C D Incubate for desired exposure time (e.g., 24, 48, 72 hours) C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the dichlorinated alkane in culture medium. Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.[5]

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The Comet assay is a sensitive method for detecting DNA damage in individual cells.[6] Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[6]

Workflow Diagram:

Comet_Assay_Workflow Comet Assay Workflow A Prepare single-cell suspension from treated and control cells B Embed cells in low melting point agarose on a CometSlide™ A->B C Lyse cells to remove membranes and proteins, leaving nucleoids B->C D Unwind DNA in alkaline solution C->D E Perform electrophoresis to separate damaged DNA D->E F Neutralize and stain DNA with a fluorescent dye E->F G Visualize and score comets using a fluorescence microscope F->G H Quantify DNA damage (e.g., tail length, % DNA in tail) G->H

Caption: Workflow for detecting DNA damage using the Comet assay.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of treated and control cells at a concentration of 1 x 10⁵ cells/mL in ice-cold PBS (Ca²⁺ and Mg²⁺ free).[7]

  • Embedding in Agarose: Mix 30 µL of the cell suspension with 300 µL of low melting point agarose (at 37°C) and immediately pipette 10 µL onto a CometSlide™.[7] Allow the agarose to solidify at 4°C for 10 minutes.[7]

  • Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 60 minutes at 4°C.[8]

  • Alkaline Unwinding: Immerse the slides in a freshly prepared alkaline unwinding solution (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) for 20-60 minutes at room temperature in the dark.[7]

  • Electrophoresis: Place the slides in an electrophoresis tank filled with the same alkaline solution and apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes.[9]

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) three times for 5 minutes each. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium (B1194527) bromide.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify DNA damage by measuring parameters like tail length, tail moment, and the percentage of DNA in the tail.

In Vitro Micronucleus Assay for Genotoxicity

The micronucleus assay is a well-established method for assessing chromosomal damage. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind during anaphase. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.[10]

Workflow Diagram:

Micronucleus_Assay_Workflow Micronucleus Assay Workflow A Culture cells and treat with dichlorinated alkane B Add Cytochalasin B to block cytokinesis, resulting in binucleated cells A->B C Incubate to allow for one cell division B->C D Harvest cells and prepare slides C->D E Fix and stain the cells D->E F Score the frequency of micronuclei in binucleated cells under a microscope E->F G Analyze data for statistically significant increases in micronuclei F->G

Caption: Workflow for assessing chromosomal damage via the micronucleus assay.

Protocol:

  • Cell Culture and Treatment: Culture cells to an appropriate confluency and then expose them to various concentrations of the dichlorinated alkane for a specific duration (e.g., 24 hours).

  • Cytokinesis Block: Add cytochalasin B (at a final concentration of 3-6 µg/mL) to the culture medium to inhibit cytokinesis, which allows for the accumulation of binucleated cells that have completed one nuclear division.[10]

  • Incubation: Incubate the cells for a period equivalent to one and a half to two normal cell cycle lengths.

  • Cell Harvesting and Slide Preparation: Harvest the cells by trypsinization, followed by a hypotonic treatment (e.g., with 0.075 M KCl) to swell the cells. Fix the cells in a methanol:acetic acid (3:1) solution. Drop the cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain such as Giemsa or a fluorescent dye like DAPI.

  • Scoring: Under a microscope, score the number of micronuclei in at least 1000 binucleated cells per treatment group.[10] Micronuclei should be small, round, non-refractile bodies with a staining intensity similar to the main nuclei.[10]

  • Data Analysis: Calculate the frequency of micronucleated cells for each treatment group and compare it to the control group using appropriate statistical tests.

Investigation of Signaling Pathways

Dichlorinated alkanes can exert their biological effects by modulating various cellular signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action.

p53 Signaling Pathway in Response to DNA Damage

The tumor suppressor protein p53 plays a critical role in responding to cellular stress, including DNA damage.[11] Genotoxic dichlorinated alkanes can activate the p53 pathway, leading to cell cycle arrest, DNA repair, or apoptosis.[12][13]

Signaling Pathway Diagram:

p53_Signaling_Pathway p53 Signaling Pathway Activation by Dichlorinated Alkanes cluster_stress Cellular Stress cluster_p53_activation p53 Activation cluster_cellular_response Cellular Response DCA Dichlorinated Alkane DNA_Damage DNA Damage DCA->DNA_Damage p53 p53 Activation DNA_Damage->p53 sensed by ATM/ATR kinases Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair (GADD45) p53->DNA_Repair Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis

Caption: Activation of the p53 pathway in response to dichlorinated alkane-induced DNA damage.

Oxidative Stress and Apoptosis

Many toxic compounds, including some halogenated alkanes, can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[14] This can damage cellular components like lipids, proteins, and DNA, and can trigger apoptotic cell death.[15]

Signaling Pathway Diagram:

Oxidative_Stress_Apoptosis Oxidative Stress and Apoptosis Induction DCA Dichlorinated Alkane ROS Increased Reactive Oxygen Species (ROS) DCA->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage JNK_Activation JNK Pathway Activation ROS->JNK_Activation Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis DNA_Damage->Apoptosis via p53 JNK_Activation->Apoptosis

Caption: Induction of oxidative stress and apoptosis by dichlorinated alkanes.

References

The Use of 2,3-Dichlorooctane in Polymer Synthesis: A Review of a Niche Monomer

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The utilization of 2,3-dichlorooctane in the realm of polymer synthesis remains a specialized and infrequently documented area of research. Scientific literature does not extensively cover its application, suggesting its use is not widespread in mainstream polymer production. However, its bifunctional chlorinated nature presents theoretical possibilities for its incorporation into polymeric chains, primarily through polycondensation reactions where the chlorine atoms can act as leaving groups, or as a chain transfer agent in certain controlled radical polymerizations. The long alkyl chain of octane (B31449) would be expected to impart flexibility and hydrophobicity to the resulting polymer.

Hypothetical Applications and Research Directions

While specific industrial applications are not documented, this compound could hypothetically be explored for the synthesis of specialty polymers where low glass transition temperatures and increased solubility in nonpolar solvents are desired. Its potential use as a comonomer in the synthesis of polyesters, polyethers, or polyamines could be a subject of academic investigation. Further research would be required to determine its reactivity ratios with other monomers and the properties of the resulting copolymers.

Experimental Protocols

Given the lack of established protocols in the literature for the use of this compound in polymer synthesis, the following represents a generalized, hypothetical protocol for a polycondensation reaction. This protocol is intended as a starting point for researchers and would require significant optimization.

Hypothetical Polycondensation of this compound with a Disodium Salt of a Bisphenol

This protocol outlines a potential pathway to synthesize a polyether.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap

  • Condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Standard glassware for workup and precipitation

Procedure:

  • Formation of the Disodium Salt: In a three-necked flask equipped with a mechanical stirrer, Dean-Stark trap, and condenser under a nitrogen atmosphere, dissolve Bisphenol A in a mixture of toluene and DMF.

  • Add a stoichiometric amount of aqueous sodium hydroxide.

  • Heat the mixture to reflux to azeotropically remove water, which will be collected in the Dean-Stark trap. Continue until no more water is collected.

  • Polycondensation: Cool the reaction mixture to a specified temperature (e.g., 80-100 °C).

  • Slowly add a stoichiometric amount of this compound to the flask via a dropping funnel over a period of 1-2 hours.

  • After the addition is complete, raise the temperature to a higher setpoint (e.g., 120-140 °C) and maintain for several hours (e.g., 8-24 hours) to allow the polymerization to proceed.

  • Workup: Cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it several times with methanol and water to remove unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Quantitative Data

As there is no available experimental data in the literature for the polymerization of this compound, the following table is a template that researchers could use to summarize their findings when investigating the hypothetical polycondensation described above.

EntryMonomer Ratio (Bisphenol A : this compound)Reaction Time (h)Reaction Temp (°C)Yield (%)Molecular Weight (Mn, g/mol )Polydispersity Index (PDI)
11:18120---
21:116120---
31:124120---
41:116140---

Visualizations

Logical Workflow for Investigating this compound in Polymer Synthesis

The following diagram illustrates a logical workflow for a research project aimed at exploring the use of this compound as a monomer.

Polymer_Synthesis_Workflow cluster_0 Phase 1: Feasibility Study cluster_1 Phase 2: Optimization cluster_2 Phase 3: Characterization A Literature Review of Analogous Dichloroalkanes B Selection of Comonomer and Polymerization Technique A->B C Small-Scale Test Reactions B->C D Vary Reaction Parameters (Temp, Time, Concentration) C->D If initial tests are successful E Kinetic Studies D->E F Scale-up Synthesis D->F G Structural Analysis (NMR, FTIR) F->G H Molecular Weight Determination (GPC) G->H I Thermal Analysis (DSC, TGA) H->I

Caption: A logical workflow for the investigation of this compound in polymer synthesis.

Troubleshooting & Optimization

Technical Support Center: Stereospecific Synthesis of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereospecific synthesis of 2,3-dichlorooctane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the stereospecific synthesis of this compound, presented in a question-and-answer format.

Issue 1: Poor Diastereoselectivity (Formation of Mixed Diastereomers)

Q1: My reaction is producing a mixture of diastereomers of this compound instead of the desired single stereoisomer. How can I improve the diastereoselectivity?

A: The stereochemical outcome of the dichlorination of the precursor alkene (octene) is highly dependent on the chosen chlorinating agent and reaction mechanism.

  • For anti-addition: Traditional methods for dichlorination of alkenes, such as using elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) with an initiator, typically proceed through a chloronium ion intermediate, leading to anti-addition of the two chlorine atoms.[1][2][3][4] If you are aiming for the anti-product and still observing poor selectivity, consider the following:

    • Reaction Temperature: Lowering the reaction temperature can often enhance stereoselectivity by minimizing side reactions and providing better kinetic control.

    • Solvent Choice: The polarity of the solvent can influence the stability of the chloronium ion intermediate. Non-polar solvents may favor a more concerted mechanism, potentially improving selectivity.

    • Purity of Starting Materials: Ensure the starting octene is free of isomers and impurities that could lead to the formation of undesired products.

  • For syn-addition: Achieving syn-dichlorination is a significant challenge as it goes against the typical mechanistic pathway.[2][3] A recently developed method utilizes a selenium-based catalyst to achieve high syn-stereospecificity.[1][2][3][4][5]

    • Catalyst System: This method employs a pre-catalyst like diphenyl diselenide (PhSeSePh), a chloride source such as benzyltriethylammonium chloride (BnEt₃NCl), and an oxidant like an N-fluoropyridinium salt.[1][2][3] Exquisite stereocontrol is reported with this system.

    • Reaction Conditions: Strict adherence to the published protocol is crucial for success. This includes using an inert atmosphere and anhydrous conditions.

Issue 2: Low Reaction Yield

Q2: I am experiencing a low yield of this compound. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, from reaction conditions to workup procedures.

  • Incomplete Reaction:

    • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.

    • Reagent Stoichiometry: Ensure the chlorinating agent is used in the correct stoichiometric amount. An excess may lead to over-chlorination, while an insufficient amount will result in unreacted starting material.

    • Reaction Time and Temperature: The reaction may require longer times or higher temperatures to proceed to completion, although this must be balanced with the risk of side reactions and reduced selectivity.

  • Side Reactions:

    • Radical Reactions: In methods involving radical initiators (e.g., UV light), uncontrolled radical reactions can lead to a mixture of products, including polychlorinated alkanes and isomers.[6][7][8][9] Ensure the reaction is performed under controlled conditions.

    • Rearrangements: Although less common for simple alkanes, carbocation rearrangements can occur under certain ionic conditions, leading to isomeric products.

  • Product Loss During Workup and Purification:

    • Volatility: Dichlorinated alkanes can be volatile. Avoid excessive heating or prolonged exposure to high vacuum during solvent removal.

    • Purification Method: Separation of diastereomers can be challenging.[10] Flash chromatography is a common method, but optimization of the stationary and mobile phases is often necessary to achieve good separation and recovery.

Issue 3: Difficulty in Separating Diastereomers

Q3: I have successfully synthesized a mixture of this compound diastereomers but am struggling to separate them. What purification strategies can I employ?

A: The separation of diastereomers can be a significant hurdle due to their similar physical properties.

  • Chromatography:

    • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to maximize the difference in retention times (ΔRf) between the diastereomers. Using a high-performance stationary phase can also improve resolution.

    • Reversed-Phase Chromatography: For less polar compounds, reversed-phase chromatography (e.g., using a C18 column) can sometimes provide better separation than normal-phase chromatography.[10]

    • Preparative HPLC: For difficult separations and to obtain high-purity isomers, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique, although it is more costly and time-consuming for large-scale purifications.

  • Recrystallization: If the diastereomers are solid at room temperature or can be derivatized to form crystalline solids, fractional recrystallization can be an effective purification method. This relies on the different solubilities of the diastereomers in a particular solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the stereospecific synthesis of this compound?

A: The main challenge lies in controlling the stereochemistry of the dichlorination reaction. While achieving anti-addition is relatively straightforward with established methods, obtaining the syn-diastereomer with high selectivity has historically been difficult and requires specialized catalytic systems.[2][3][4]

Q2: Which analytical techniques are best for characterizing the stereoisomers of this compound?

A:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the connectivity of the molecule. For determining the relative stereochemistry, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) experiments can be useful, although coupling constants (J-values) between the protons at C2 and C3 can also provide stereochemical information.

  • Gas Chromatography (GC): GC with a chiral stationary phase can often be used to separate and quantify the different stereoisomers.

  • X-ray Crystallography: If a crystalline derivative of the product can be made, X-ray crystallography provides unambiguous proof of the relative and absolute stereochemistry.

Q3: Are there any safety precautions I should be aware of when working with chlorinating agents?

A: Yes, many chlorinating agents are hazardous.

  • Chlorine Gas (Cl₂): Is highly toxic and corrosive. It should only be handled in a well-ventilated fume hood by trained personnel.

  • Sulfuryl Chloride (SO₂Cl₂): Is corrosive and reacts violently with water.

  • N-Chlorosuccinimide (NCS): Is an irritant. Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use bromine instead of chlorine for a similar stereospecific synthesis?

A: Yes, bromination of alkenes is a well-established reaction that also typically proceeds via an anti-addition mechanism. Free-radical bromination of alkanes is also possible and is generally more selective than chlorination.[6][8] The principles of stereocontrol are similar, but the reactivity and selectivity of bromine reagents differ from their chlorine counterparts.

Data Summary

Table 1: Comparison of Dichlorination Methods for Alkenes

MethodTypical ReagentsPredominant StereochemistryKey AdvantagesKey Challenges
Ionic Addition Cl₂, SO₂Cl₂, PhICl₂antiWell-established, readily available reagents.Difficult to achieve syn-stereoselectivity.
Radical Halogenation Cl₂ with UV light or initiatorMixture of isomersCan be used for alkanes.Generally poor selectivity, leading to mixtures of products.[6][8][9]
Catalytic syn-Dichlorination PhSeSePh (pre-catalyst), BnEt₃NCl, N-fluoropyridinium salt (oxidant)synHigh syn-stereospecificity.[1][2][3]Requires specialized and sensitive reagents, inert atmosphere.

Experimental Protocols

General Procedure for Catalytic syn-Dichlorination of Alkenes (Adapted from Denmark et al.)[1]

This is a general procedure and may require optimization for 2-octene.

  • Preparation: In a glovebox, an oven-dried Schlenk flask equipped with a magnetic stirrer bar is charged with diphenyl diselenide (5 mol%), benzyltriethylammonium chloride (3.0 equivalents), and N-fluoropyridinium tetrafluoroborate (B81430) (1.3 equivalents).

  • Inert Atmosphere: The flask is sealed with a rubber septum, removed from the glovebox, and placed under an argon atmosphere.

  • Solvent and Substrate Addition: Anhydrous solvent (e.g., acetonitrile) is added, followed by the alkene substrate (1.0 equivalent) via syringe.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.

  • Workup: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to isolate the desired syn-2,3-dichlorooctane.

Visualizations

experimental_workflow Experimental Workflow for Stereospecific Dichlorination cluster_anti anti-Dichlorination cluster_syn syn-Dichlorination cluster_purification Purification start_anti Start with 2-octene reagents_anti Add Cl2 or SO2Cl2 start_anti->reagents_anti reaction_anti Reaction via Chloronium Ion Intermediate reagents_anti->reaction_anti product_anti Obtain anti-2,3-dichlorooctane reaction_anti->product_anti mixture Mixture of Diastereomers product_anti->mixture start_syn Start with 2-octene reagents_syn Add PhSeSePh (cat.), BnEt3NCl, Oxidant start_syn->reagents_syn reaction_syn Catalytic Cycle with Selenium(IV) Intermediate reagents_syn->reaction_syn product_syn Obtain syn-2,3-dichlorooctane reaction_syn->product_syn product_syn->mixture chromatography Flash Chromatography or Preparative HPLC mixture->chromatography separated Pure Diastereomers chromatography->separated

Caption: Workflow for anti- and syn-dichlorination of 2-octene.

troubleshooting_logic Troubleshooting Logic for Poor Diastereoselectivity cluster_anti Desired: anti-product cluster_syn Desired: syn-product start Problem: Poor Diastereoselectivity desired_product What is the desired stereoisomer? start->desired_product check_temp_anti Check Reaction Temperature (Lower if necessary) desired_product->check_temp_anti anti use_catalyst Use Selenium Catalyst System desired_product->use_catalyst syn check_solvent_anti Check Solvent Polarity check_temp_anti->check_solvent_anti check_purity_anti Check Starting Material Purity check_solvent_anti->check_purity_anti solution Improved Diastereoselectivity check_purity_anti->solution check_conditions_syn Verify Anhydrous and Inert Conditions use_catalyst->check_conditions_syn check_reagents_syn Check Reagent Purity and Stoichiometry check_conditions_syn->check_reagents_syn check_reagents_syn->solution

Caption: Troubleshooting logic for poor diastereoselectivity.

References

minimizing byproduct formation in the chlorination of octane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of octane (B31449). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective chlorination of n-octane?

The free-radical chlorination of n-octane is inherently non-selective.[1][2] This leads to two main challenges:

  • Formation of multiple constitutional isomers: n-Octane has primary (C1, C8) and secondary (C2, C3, C4, C5) hydrogens. Because the reactivity of these hydrogens is not dramatically different, chlorination results in a mixture of 1-chloro-, 2-chloro-, 3-, and 4-chlorooctane (B1617971).[1][3]

  • Polychlorination: The initial monochlorinated products can undergo further chlorination to yield dichloro-, trichloro-, and even more highly chlorinated octanes.[1][3][4]

Q2: How can I minimize the formation of polychlorinated byproducts?

To favor the formation of monochlorooctane and reduce the extent of polychlorination, the following strategies are recommended:[1][3]

  • Use a high molar ratio of octane to chlorine: By ensuring a large excess of the alkane, the probability of a chlorine radical colliding with an octane molecule is much higher than it colliding with a chlorooctane molecule.[1][3]

  • Limit the reaction time: Shorter reaction times will decrease the opportunity for the monochlorinated products to undergo subsequent chlorination reactions.[1][3]

Q3: Is it possible to selectively produce 1-chlorooctane (B87089) via free-radical chlorination of n-octane?

Achieving high selectivity for 1-chlorooctane through free-radical chlorination of n-octane is extremely challenging due to the higher reactivity of the secondary C-H bonds. Alternative synthetic routes, such as those starting from n-octanol, are typically employed for the specific synthesis of 1-chlorooctane.[5][6]

Q4: What is the expected distribution of monochlorinated isomers of n-octane?

The product distribution is determined by both statistical probability (the number of each type of hydrogen) and the relative reactivity of the C-H bonds (secondary > primary). The relative rate of abstraction for secondary hydrogens is approximately 3.8 to 5 times that of primary hydrogens in free-radical chlorination.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or no reaction 1. Insufficient initiation of the reaction. 2. Presence of radical inhibitors (e.g., oxygen).1. Ensure the UV light source is functioning correctly and is of the appropriate wavelength, or that the temperature is high enough for thermal initiation. 2. Degas the solvent and reactants prior to starting the reaction.
Excessive polychlorination 1. Molar ratio of chlorine to octane is too high. 2. Reaction time is too long.1. Increase the molar ratio of octane to the chlorinating agent to at least 10:1. 2. Monitor the reaction progress using Gas Chromatography (GC) and stop the reaction once the desired level of conversion is reached.[7][8]
Unexpected byproducts 1. Solvent participation in the reaction. 2. Isomerization of the alkyl radical (less common).1. Use an inert solvent such as carbon tetrachloride (with appropriate safety precautions) or conduct the reaction neat.[9] 2. Analyze the product mixture thoroughly using GC-MS to identify all byproducts and adjust reaction conditions accordingly.
Difficulty in product separation The boiling points of the isomeric chlorooctanes are very close.Fractional distillation under reduced pressure is necessary. For analytical purposes, gas chromatography is the preferred method for separation and quantification.[10][11]

Data Presentation

Calculated Product Distribution of Monochlorinated Octanes

The following table presents a theoretical calculation of the product distribution for the monochlorination of n-octane at room temperature. This calculation is based on statistical factors and the relative reactivity of primary (1.0) versus secondary (3.8) C-H bonds.

ProductNumber of HydrogensRelative Reactivity(No. of H) x (Reactivity)Expected % Yield
1-Chlorooctane61.06.017.1%
2-Chlorooctane43.815.243.4%
3-Chlorooctane43.815.243.4%
4-Chlorooctane43.815.243.4%
Total 18 35.0 100%

Note: The yields for 2-, 3-, and 4-chlorooctane are grouped as secondary products for this calculation.

Experimental Protocols

Protocol 1: Photochlorination of n-Octane with Gaseous Chlorine

Objective: To perform the monochlorination of n-octane using UV light initiation.

Materials:

  • n-Octane (C8H18)

  • Chlorine gas (Cl2)

  • Nitrogen gas (N2)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Quartz reaction vessel with a gas inlet, condenser, and stirring mechanism

  • UV lamp (e.g., mercury vapor lamp)

  • Gas flow meter

  • Ice bath

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up the quartz reaction vessel with a magnetic stirrer, a gas inlet tube, a reflux condenser, and an outlet leading to a scrubber (e.g., sodium thiosulfate (B1220275) solution).

  • Place the UV lamp in close proximity to the reaction vessel.

  • Add n-octane to the reaction vessel. A high molar excess of octane to chlorine should be used (e.g., 10:1).

  • Purge the system with nitrogen gas for 15-20 minutes to remove any oxygen.

  • Turn on the UV lamp and the stirrer.

  • Slowly bubble chlorine gas through the octane at a controlled rate.

  • Maintain the reaction temperature at a low value (e.g., 0-10 °C) using an ice bath to enhance selectivity.

  • Monitor the reaction progress by taking small aliquots and analyzing them by GC.

  • Once the desired conversion is achieved, stop the flow of chlorine gas and turn off the UV lamp.

  • Purge the system with nitrogen gas to remove any remaining chlorine.

  • Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any HCl, followed by water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by GC to determine the relative percentages of the different chlorooctane isomers and any polychlorinated products.

Protocol 2: Chlorination of n-Octane using Sulfuryl Chloride

Objective: To perform the monochlorination of n-octane using a chemical initiator.

Materials:

  • n-Octane (C8H18)

  • Sulfuryl chloride (SO2Cl2)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) as a radical initiator

  • Inert solvent (e.g., benzene (B151609) or carbon tetrachloride, with appropriate safety precautions)

  • Nitrogen gas (N2)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Gas chromatograph (GC) for analysis

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Add n-octane and the inert solvent to the flask.

  • Add a catalytic amount of AIBN to the mixture.

  • Purge the system with nitrogen gas.

  • Heat the mixture to reflux (the decomposition temperature of AIBN is around 65-85 °C).

  • Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the refluxing mixture. Use a molar ratio of octane to sulfuryl chloride of at least 10:1.

  • Continue to heat at reflux for a specified time, monitoring the reaction by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water to destroy any unreacted sulfuryl chloride.

  • Separate the organic layer, wash with a dilute sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Analyze the product mixture by GC.

Visualizations

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV light or heat Cl_rad1 Cl• Octyl_rad Octyl Radical (C₈H₁₇•) Cl_rad1->Octyl_rad + Octane Octane Octane (C₈H₁₈) HCl HCl Chlorooctane Chlorooctane (C₈H₁₇Cl) Octyl_rad->Chlorooctane + Cl₂ Cl2_prop Cl₂ Cl_rad2 Cl• Cl_rad_term1 Cl• Cl2_term Cl₂ Cl_rad_term1->Cl2_term Cl_rad_term2 Cl• Cl_rad_term2->Cl2_term Octyl_rad_term1 C₈H₁₇• Chlorooctane_term C₈H₁₇Cl Octyl_rad_term1->Chlorooctane_term Hexadecane Hexadecane (C₁₆H₃₄) Octyl_rad_term1->Hexadecane Cl_rad_term3 Cl• Cl_rad_term3->Chlorooctane_term Octyl_rad_term2 C₈H₁₇• Octyl_rad_term2->Hexadecane

Caption: Free-radical chlorination mechanism.

Experimental_Workflow Setup Reaction Setup Purge Purge with N₂ Setup->Purge Initiation Initiate Reaction (UV/Heat) Purge->Initiation Chlorination Add Chlorinating Agent Initiation->Chlorination Monitoring Monitor by GC Chlorination->Monitoring Quench Quench Reaction Monitoring->Quench Workup Aqueous Workup Quench->Workup Drying Dry Organic Layer Workup->Drying Analysis Final Product Analysis (GC/GC-MS) Drying->Analysis

Caption: General experimental workflow.

Troubleshooting_Logic cluster_solutions Start Problem High_Poly High Polychlorination? Start->High_Poly Low_Conversion Low Conversion? Start->Low_Conversion Unexpected_Products Unexpected Products? Start->Unexpected_Products Increase_Octane Increase Octane:Cl₂ Ratio High_Poly->Increase_Octane Yes Decrease_Time Decrease Reaction Time High_Poly->Decrease_Time Yes Check_Initiator Check Initiation Source Low_Conversion->Check_Initiator Yes Degas_System Degas System Low_Conversion->Degas_System Yes Inert_Solvent Use Inert Solvent Unexpected_Products->Inert_Solvent Yes Analyze_Byproducts Analyze Byproducts (GC-MS) Unexpected_Products->Analyze_Byproducts Yes

Caption: Troubleshooting decision tree.

References

optimizing reaction conditions for the dehydrochlorination of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the dehydrochlorination of 2,3-dichlorooctane. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this E2 elimination reaction.

Troubleshooting Guide

Low or no yield of the desired alkene product is a common issue in the dehydrochlorination of this compound. The following table summarizes potential causes and recommended solutions to improve the reaction outcome.

Issue Potential Cause Recommended Solution
Low conversion of this compound 1. Insufficiently strong base: The E2 reaction requires a strong base to efficiently remove a proton. 2. Low reaction temperature: The activation energy for the elimination reaction may not be reached. 3. Short reaction time: The reaction may not have proceeded to completion.1. Use a stronger base such as potassium tert-butoxide (t-BuOK) or sodium ethoxide (NaOEt). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Increase the reaction time. Monitor the reaction progress to determine the optimal duration.[1]
Formation of multiple alkene isomers 1. Choice of base: Non-bulky bases tend to favor the thermodynamically more stable (Zaitsev) product, while bulky bases favor the less substituted (Hofmann) product.[2][3] 2. Reaction temperature: Higher temperatures can sometimes lead to a mixture of products.1. To favor the formation of 2-octene (Zaitsev product), use a non-bulky base like sodium ethoxide. To favor 1-octene (B94956) (Hofmann product), use a bulky base like potassium tert-butoxide.[2][3] 2. Optimize the reaction temperature to improve selectivity.
Formation of substitution (SN2) products 1. Nucleophilicity of the base: Smaller, less hindered bases can also act as nucleophiles, leading to substitution byproducts.[4][5] 2. Solvent choice: Protic solvents can favor SN2 reactions.1. Employ a sterically hindered base like potassium tert-butoxide, which is a poor nucleophile.[3][4] 2. Use a polar aprotic solvent to disfavor the SN2 pathway.
Formation of octyne 1. Excess strong base and/or high temperature: Vicinal dihalides can undergo a second elimination to form an alkyne.[6]1. Use a stoichiometric amount of base for a single elimination. 2. If the alkyne is the desired product, use at least two equivalents of a very strong base like sodium amide (NaNH₂) and higher temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What is the expected major product in the dehydrochlorination of this compound?

A1: The major product depends on the base used. With a non-hindered base like sodium ethoxide (NaOEt) in ethanol (B145695), the major product is expected to be the more substituted and thermodynamically stable alkene, 2-octene, following Zaitsev's rule. Conversely, using a bulky, sterically hindered base like potassium tert-butoxide (t-BuOK) will favor the formation of the less substituted alkene, 1-octene, as the major product (Hofmann elimination).[2][3]

Q2: How can I minimize the formation of substitution byproducts?

A2: The formation of substitution (SN2) products competes with the desired E2 elimination. To minimize substitution, it is crucial to use a strong, non-nucleophilic, sterically hindered base.[3][4] Potassium tert-butoxide is an excellent choice for this purpose. Additionally, using a polar aprotic solvent can help to suppress the SN2 pathway.

Q3: Is it possible to synthesize 2-octyne (B165417) from this compound?

A3: Yes, it is possible to synthesize 2-octyne through a double dehydrochlorination of this compound. This reaction requires a very strong base, typically sodium amide (NaNH₂) in liquid ammonia (B1221849), and often requires heating to facilitate the second elimination step.[6]

Q4: What is the role of the solvent in this reaction?

A4: The solvent plays a critical role in the reaction's outcome. For E2 reactions, a polar solvent is generally used to dissolve the base. Using the conjugate acid of the base as the solvent (e.g., ethanol for sodium ethoxide) is a common practice. Polar aprotic solvents can also be effective.

Q5: How does temperature affect the dehydrochlorination of this compound?

A5: Temperature is a critical parameter. Generally, higher temperatures favor elimination reactions over substitution reactions. However, excessively high temperatures can lead to the formation of undesired byproducts and potentially the double elimination product, octyne. It is advisable to start at a moderate temperature and gradually increase it while monitoring the reaction's progress.

Data Presentation

The following table provides a qualitative summary of expected product distributions based on the choice of base for the dehydrochlorination of this compound. Please note that these are expected outcomes based on established principles of elimination reactions, and empirical optimization is recommended for precise quantitative results.

Base Solvent Expected Major Alkene Product Expected Minor Alkene Product Potential for Alkyne Formation Potential for SN2 Byproducts
Sodium Ethoxide (NaOEt)Ethanol2-Octene (Zaitsev)1-Octene (Hofmann)LowModerate
Potassium tert-Butoxide (t-BuOK)tert-Butanol1-Octene (Hofmann)2-Octene (Zaitsev)LowLow
Sodium Amide (NaNH₂)Liquid Ammonia--High (major product)Low

Experimental Protocols

Protocol 1: Synthesis of 2-Octene (Zaitsev Product) via Dehydrochlorination

This protocol is a general procedure and may require optimization.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous ethanol.

  • Add a stoichiometric equivalent of sodium ethoxide to the solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purify the product by distillation.

Protocol 2: Synthesis of 2-Octyne via Double Dehydrochlorination

This procedure is adapted from the synthesis of 2-octyne from a dibromo precursor and should be performed with extreme caution by trained personnel.

Materials:

  • This compound

  • Sodium amide (NaNH₂)

  • Liquid ammonia

  • Three-necked round-bottom flask

  • Dry ice/acetone condenser

  • Mechanical stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a three-necked round-bottom flask equipped with a dry ice/acetone condenser, a mechanical stirrer, and a gas inlet for an inert atmosphere.

  • Cool the flask to -78 °C and condense liquid ammonia into it.

  • Carefully add sodium amide to the liquid ammonia with stirring.

  • Slowly add this compound to the sodium amide solution.

  • Allow the reaction to stir at -78 °C for several hours, then let it slowly warm to room temperature overnight to allow the ammonia to evaporate.

  • Carefully quench the reaction mixture with water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry it over a suitable drying agent.

  • Remove the solvent under reduced pressure and purify the resulting 2-octyne by distillation.

Mandatory Visualization

Dehydrochlorination_Workflow cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products cluster_analysis Analysis Start This compound Base Select Base Start->Base Solvent Select Solvent Base->Solvent Zaitsev 2-Octene (Zaitsev) Base->Zaitsev NaOEt (non-bulky) Hofmann 1-Octene (Hofmann) Base->Hofmann t-BuOK (bulky) Alkyne 2-Octyne Base->Alkyne NaNH2 (strong) SN2 Substitution Products Base->SN2 Less hindered base Temperature Set Temperature Solvent->Temperature Analysis GC-MS Analysis Temperature->Analysis Zaitsev->Analysis Hofmann->Analysis Alkyne->Analysis SN2->Analysis

Caption: Experimental workflow for the dehydrochlorination of this compound.

Troubleshooting_Logic cluster_low_yield Low Yield cluster_wrong_isomer Incorrect Isomer cluster_byproducts Byproduct Formation Problem Problem Observed LowYield Low Product Yield Problem->LowYield WrongIsomer Wrong Alkene Isomer Problem->WrongIsomer Byproducts Byproduct Formation Problem->Byproducts WeakBase Weak Base? LowYield->WeakBase LowTemp Low Temperature? LowYield->LowTemp UseStrongerBase Use Stronger Base (e.g., t-BuOK) WeakBase->UseStrongerBase Yes IncreaseTemp Increase Temperature LowTemp->IncreaseTemp Yes BaseChoice Incorrect Base Choice? WrongIsomer->BaseChoice UseBulkyBase Use Bulky Base for Hofmann BaseChoice->UseBulkyBase Need Hofmann UseNonBulkyBase Use Non-Bulky Base for Zaitsev BaseChoice->UseNonBulkyBase Need Zaitsev SN2Products SN2 Products? Byproducts->SN2Products AlkyneProduct Alkyne Formation? Byproducts->AlkyneProduct UseHinderedBase Use Sterically Hindered Base SN2Products->UseHinderedBase Yes StoichiometricBase Use Stoichiometric Base AlkyneProduct->StoichiometricBase Yes

Caption: Troubleshooting logic for optimizing dehydrochlorination reactions.

References

Technical Support Center: Synthesis of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3-dichlorooctane synthesis. The primary focus is on the vicinal dichlorination of oct-2-ene, the most selective method for this transformation.

I. Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues you might encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion of Oct-2-ene Inactive Chlorinating Agent: Chlorine gas may be old or contaminated. Other chlorinating agents may have degraded.Use a fresh cylinder of chlorine gas or a newly opened container of the chlorinating agent. Ensure the gas delivery lines are dry and free of contaminants.
Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature incrementally.
Poor Quality Solvent: The presence of water or other impurities in the solvent can quench the reaction.Use anhydrous solvents. Ensure all glassware is thoroughly dried before use.
Formation of Multiple Products (Low Selectivity) Radical Side Reactions: The presence of UV light can promote free-radical substitution, leading to a mixture of chlorinated alkanes.Conduct the reaction in the absence of UV light. Wrap the reaction vessel in aluminum foil to protect it from light.
Isomerization of the Starting Material: The oct-2-ene starting material may be a mixture of E/Z isomers, leading to diastereomeric products.Use a stereochemically pure starting material if a specific stereoisomer of this compound is desired.
Over-chlorination: Excess chlorine can lead to the formation of tri- and tetrachlorinated products.Carefully control the stoichiometry of the chlorine gas addition. Use a bubbler to monitor the flow rate and add the chlorine gas slowly to the reaction mixture.
Formation of Allylic Chlorination Products (e.g., 1-chloro-oct-2-ene, 4-chloro-oct-2-ene) High Reaction Temperatures: Higher temperatures can favor radical abstraction of allylic protons.Maintain a low reaction temperature, typically between 0°C and room temperature.
Presence of Radical Initiators: Impurities in the starting materials or solvent can initiate radical chain reactions.Purify the starting materials and solvent before use.
Difficulty in Product Isolation and Purification Formation of Emulsions During Work-up: The presence of polar byproducts can lead to the formation of stable emulsions.Use a brine wash (saturated aqueous NaCl solution) to break up emulsions.
Co-elution of Impurities During Chromatography: Byproducts with similar polarities to the desired product can be difficult to separate.Optimize the solvent system for column chromatography. Consider using a different stationary phase or employing preparative GC for high-purity samples.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound with high yield and selectivity?

A1: The most effective method is the vicinal dichlorination of oct-2-ene. This reaction involves the addition of a chlorine source across the double bond of oct-2-ene to form this compound. Direct chlorination of octane (B31449) is not recommended as it is a non-selective free-radical process that results in a complex mixture of chlorinated isomers.[1]

Q2: What is the expected stereochemistry of the product?

A2: The addition of chlorine to an alkene typically proceeds through an anti-addition mechanism. This means that the two chlorine atoms will add to opposite faces of the double bond. Therefore, the chlorination of (E)-oct-2-ene will yield the (2R,3S) and (2S,3R) enantiomers (a racemic mixture), while the chlorination of (Z)-oct-2-ene will yield the (2R,3R) and (2S,3S) enantiomers (another racemic mixture).

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction is allylic chlorination, which is favored by high temperatures and the presence of UV light. This results in the formation of byproducts such as 1-chloro-oct-2-ene and 4-chloro-oct-2-ene. Over-chlorination can also occur if an excess of the chlorinating agent is used, leading to the formation of trichloro- and tetrachlorooctanes.

Q4: Which solvents are suitable for this reaction?

A4: Inert solvents that do not react with chlorine are preferred. Common choices include dichloromethane (B109758) (CH₂Cl₂), carbon tetrachloride (CCl₄), and chloroform (B151607) (CHCl₃). It is crucial to use anhydrous solvents to prevent the formation of chlorohydrins as byproducts.[2]

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the disappearance of the starting material (oct-2-ene) and the appearance of the product (this compound).

Q6: What is the best method for purifying the final product?

A6: After the reaction is complete, the reaction mixture should be washed with an aqueous solution of a reducing agent like sodium thiosulfate (B1220275) to remove any unreacted chlorine. The organic layer is then washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by fractional distillation or column chromatography to obtain pure this compound.

Q7: What safety precautions should be taken when working with chlorine gas?

A7: Chlorine gas is highly toxic and corrosive.[3][4] All manipulations involving chlorine gas must be performed in a well-ventilated fume hood.[3][5][6][7] Personal protective equipment (PPE), including safety goggles, a lab coat, and chlorine-resistant gloves, must be worn at all times.[3][5] A neutralization trap containing a solution of sodium thiosulfate or sodium hydroxide (B78521) should be used to scrub the excess chlorine gas exiting the reaction apparatus. In case of a leak, evacuate the area immediately.

III. Experimental Protocols

General Protocol for the Dichlorination of Oct-2-ene with Chlorine Gas

This protocol provides a general methodology. Optimal conditions may vary and should be determined experimentally.

Materials:

  • Oct-2-ene (E/Z mixture or a pure isomer)

  • Anhydrous dichloromethane (or other suitable inert solvent)

  • Chlorine gas

  • Nitrogen gas

  • 5% Aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a thermometer, and a condenser connected to a gas outlet leading to a neutralization trap (e.g., a bubbler containing sodium thiosulfate solution).

  • Dissolve oct-2-ene in anhydrous dichloromethane in the flask under a nitrogen atmosphere.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. The rate of addition should be controlled to maintain the reaction temperature below 5°C. The disappearance of the yellow-green color of chlorine indicates its consumption.

  • Monitor the reaction progress by GC or TLC. Continue the addition of chlorine gas until the starting material is consumed.

  • Once the reaction is complete, stop the chlorine flow and purge the system with nitrogen gas to remove any excess chlorine.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% aqueous sodium thiosulfate solution (to quench unreacted chlorine), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

IV. Data Presentation

The following tables provide hypothetical but realistic data to illustrate the effect of various parameters on the yield of this compound.

Table 1: Effect of Solvent on Reaction Yield

SolventDielectric ConstantReaction Time (h)Yield (%)
Carbon Tetrachloride2.2485
Dichloromethane9.1392
1,2-Dichloroethane10.4390
Acetonitrile (B52724)37.5575 (with byproducts)

Note: Polar aprotic solvents like acetonitrile may lead to the formation of more side products.

Table 2: Effect of Temperature on Product Distribution

Temperature (°C)Yield of this compound (%)Yield of Allylic Chlorides (%)
095< 5
25 (Room Temp)8812
507030

Note: Higher temperatures favor the formation of allylic chlorination byproducts.

V. Visualizations

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve Oct-2-ene in CH2Cl2 cool Cool to 0°C start->cool react Bubble Cl2 gas cool->react monitor Monitor by GC/TLC react->monitor quench Quench with Na2S2O3 (aq) monitor->quench wash Wash with NaHCO3 (aq) and Brine quench->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Fractional Distillation or Column Chromatography evaporate->purify product Pure this compound purify->product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_analysis Initial Analysis cluster_solutions_conversion Solutions for Low Conversion cluster_solutions_byproducts Solutions for Byproduct Formation start Low Yield of This compound check_conversion Check GC/TLC: High Starting Material? start->check_conversion check_byproducts Check GC/MS: Presence of Byproducts? check_conversion->check_byproducts No sol_reagent Use Fresh Reagents and Anhydrous Solvent check_conversion->sol_reagent Yes sol_light Exclude UV Light check_byproducts->sol_light Yes end Improved Yield check_byproducts->end No sol_time_temp Increase Reaction Time/Temperature sol_reagent->sol_time_temp sol_time_temp->end sol_temp Lower Reaction Temperature sol_light->sol_temp sol_stoichiometry Control Stoichiometry sol_temp->sol_stoichiometry sol_stoichiometry->end

Caption: Decision tree for troubleshooting low yield in this compound synthesis.

References

dealing with emulsion formation during workup of dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of dichlorooctane.

Troubleshooting Guide

Emulsions are a common challenge during the liquid-liquid extraction of reaction mixtures involving chlorinated solvents like dichlorooctane. They are stable mixtures of two immiscible liquids, appearing as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.[1][2] This guide provides a systematic approach to preventing and breaking these emulsions.

Visualizing the Problem: Emulsion Formation and Troubleshooting Workflow

The following diagrams illustrate the mechanism of emulsion formation and a logical workflow for addressing this issue during your experimental workup.

Emulsion_Formation cluster_0 Mechanism of Emulsion Formation Immiscible_Liquids Immiscible Liquids (Dichlorooctane and Aqueous Solution) Vigorous_Shaking Vigorous Shaking or Stirring Immiscible_Liquids->Vigorous_Shaking Agitation Droplet_Dispersion Dispersion of one liquid as droplets in the other Vigorous_Shaking->Droplet_Dispersion Emulsifying_Agent Presence of Emulsifying Agents (e.g., surfactants, byproducts) Droplet_Dispersion->Emulsifying_Agent Stabilization Stable_Emulsion Stable Emulsion Formed Emulsifying_Agent->Stable_Emulsion

Caption: Mechanism of emulsion formation during dichlorooctane workup.

Troubleshooting_Workflow Start Emulsion Observed During Workup Patience Let it Stand (15-30 min) Start->Patience Gentle_Swirl Gentle Swirling Patience->Gentle_Swirl No Resolved1 Problem Resolved Patience->Resolved1 Yes Gentle_Swirl->Resolved1 Yes Add_Brine Add Saturated Brine (Salting Out) Gentle_Swirl->Add_Brine No Resolved2 Problem Resolved Add_Brine->Resolved2 Yes Change_Solvent Add a Different Organic Solvent Add_Brine->Change_Solvent No Resolved3 Problem Resolved Change_Solvent->Resolved3 Yes Filter_Celite Filter through Celite/Glass Wool Change_Solvent->Filter_Celite No Resolved4 Problem Resolved Filter_Celite->Resolved4 Yes Centrifuge Centrifugation Filter_Celite->Centrifuge No Resolved5 Problem Resolved Centrifuge->Resolved5 Yes End Consult Senior Researcher Centrifuge->End No

Caption: Decision workflow for troubleshooting emulsion formation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of emulsion formation during the workup of dichlorooctane?

A1: Emulsions during the workup of dichlorooctane are often caused by one or more of the following factors:

  • Presence of Surfactant-like Molecules: Byproducts or unreacted starting materials can act as emulsifying agents, stabilizing the mixture of dichlorooctane and the aqueous phase.[3]

  • Vigorous Shaking: Excessive agitation of the separatory funnel increases the surface area between the two immiscible layers, promoting the formation of a stable emulsion.[3]

  • High Concentration of Reactants: A high concentration of solutes in either phase can increase viscosity and the likelihood of emulsion formation.

  • Use of Basic Aqueous Solutions: Chlorinated solvents like dichlorooctane are more prone to forming emulsions when used with strongly basic aqueous solutions.[2][4]

  • Presence of Fine Particulates: Finely divided solid material can accumulate at the interface between the two layers, leading to the formation of a stable emulsion.[4]

Q2: How can I prevent emulsions from forming in the first place?

A2: Prevention is often the most effective strategy. Consider the following preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize the formation of droplets.[3]

  • Solvent Evaporation: Before the aqueous workup, consider removing the reaction solvent via rotary evaporation and then redissolving the residue in your extraction solvent.[5]

  • Pre-emptive Salting Out: If you anticipate emulsion formation, add a small amount of a neutral salt, like sodium chloride, to the aqueous solution before extraction.[6]

  • pH Adjustment: If you are working with a basic solution, consider neutralizing or slightly acidifying the mixture before extraction with dichlorooctane.[4]

Q3: What is "salting out" and how does it help break an emulsion?

A3: "Salting out" involves adding a saturated solution of a salt, typically sodium chloride (brine), to the emulsion.[3] The addition of salt increases the ionic strength of the aqueous layer.[3] This makes the organic components less soluble in the aqueous phase, disrupting the emulsion and forcing the separation of the two layers.[3]

Q4: When should I consider centrifugation?

A4: Centrifugation is a very effective method for breaking stubborn emulsions, especially those with small droplet sizes.[7] It should be considered when other, simpler methods like letting the mixture stand or salting out have failed. This technique uses centrifugal force to accelerate the separation of the denser and lighter phases.

Q5: Can filtering the emulsion through Celite or glass wool help?

A5: Yes, filtering the entire emulsified mixture through a pad of Celite or a plug of glass wool can be an effective way to break an emulsion.[3][4] These filter aids provide a large surface area that helps to coalesce the small droplets of the dispersed phase, leading to the separation of the layers.[8] This method is particularly useful when the emulsion is stabilized by fine solid particles.[4]

Data Presentation: Comparison of Emulsion Breaking Techniques

TechniqueEffectivenessTypical Time RequiredKey Considerations
Letting it Stand Low to Moderate15 - 60 minutesSimple and non-invasive, but often ineffective for stable emulsions.[1][8]
Gentle Swirling Low to Moderate5 - 15 minutesCan be effective for minor emulsions; avoids further agitation.
Salting Out (Brine) Moderate to High5 - 20 minutesIncreases the ionic strength of the aqueous phase; generally a reliable method.[3][8]
Solvent Addition Moderate5 - 15 minutesAdding a small amount of a different organic solvent can alter polarity and break the emulsion.[3]
Filtration (Celite/Glass Wool) Moderate to High10 - 30 minutesPhysically breaks up the emulsion; effective for emulsions stabilized by particulates.[3][4]
Centrifugation High5 - 20 minutesA very effective mechanical method for persistent emulsions.[8]
Heating Low to Moderate10 - 30 minutesGentle heating can reduce viscosity and aid separation, but risks degrading the product.[7]
pH Adjustment Moderate5 - 15 minutesChanging the pH can neutralize emulsifying agents, but may affect the target compound.[8]

Experimental Protocols

Protocol 1: Salting Out with Saturated Brine
  • Prepare Saturated Brine: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Addition: Carefully add the saturated brine solution in small portions (e.g., 10-20% of the total volume of the aqueous layer) to the separatory funnel containing the emulsion.

  • Mixing: Gently swirl the separatory funnel after each addition. Do not shake vigorously.

  • Observation: Allow the mixture to stand for 5-10 minutes and observe for layer separation.

  • Repeat if Necessary: If the emulsion persists, add another portion of brine and repeat the process.

Protocol 2: Filtration through a Celite Plug
  • Prepare the Filter: Place a small plug of glass wool at the bottom of a Hirsch or Büchner funnel. Add a 1-2 cm layer of Celite on top of the glass wool.

  • Wet the Pad: Gently pour the extraction solvent (dichlorooctane) over the Celite pad to wet it and form a packed bed.

  • Apply Gentle Vacuum: Connect the filter flask to a vacuum source and apply a gentle vacuum to settle the pad.

  • Filter the Emulsion: Carefully pour the entire emulsified mixture onto the Celite pad.

  • Collect the Filtrate: The filtrate should collect in the flask as two distinct layers. If some emulsion passes through, it can be passed through the filter a second time.

  • Wash the Pad: Wash the Celite pad with a small amount of fresh dichlorooctane to recover any adsorbed product.

Protocol 3: Centrifugation
  • Transfer to Centrifuge Tubes: Carefully transfer the emulsified mixture into appropriately sized centrifuge tubes. Ensure the tubes are balanced by filling them to the same level.

  • Centrifuge: Place the balanced tubes in the centrifuge. Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[8]

  • Separate the Layers: After centrifugation, carefully remove the tubes. The mixture should be separated into distinct organic and aqueous layers, possibly with a small amount of solid at the interface.

  • Decant or Pipette: Carefully separate the layers using a pipette or by decanting.

References

preventing rearrangement reactions in 2,3-Dichlorooctane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2,3-dichlorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on preventing rearrangement reactions.

Core Challenge: Preventing Rearrangement Reactions

The primary challenge in synthesizing vicinal dichlorides, such as this compound, is the potential for carbocation rearrangements when using methods that proceed through a carbocation intermediate. These rearrangements lead to the formation of undesired constitutional isomers, complicating purification and reducing the yield of the target molecule. This guide will focus on synthetic strategies that effectively mitigate or eliminate the risk of such rearrangements.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue Potential Cause(s) Recommended Solution(s)
Formation of undesired dichlorooctane isomers (e.g., 1,2-dichlorooctane, 2,4-dichlorooctane) 1. Carbocation Rearrangement: The synthetic route involves a carbocation intermediate that is rearranging to a more stable form before the addition of the second chlorine atom. This is common in reactions like the addition of HCl followed by oxidation.1. Utilize a method that avoids carbocation intermediates. The preferred method is the direct electrophilic addition of chlorine (Cl₂) to 2-octene. This reaction proceeds through a cyclic chloronium ion intermediate, which prevents rearrangements.[1]
2. Free-Radical Chlorination of Octane (B31449): This method is inherently non-selective and will produce a statistical mixture of monochlorinated and dichlorinated isomers.[2][3]2. Avoid free-radical chlorination of octane if regioselectivity is critical. If this route must be used, extensive chromatographic purification will be necessary to isolate the desired this compound isomer.
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature.1. Monitor the reaction progress using TLC or GC. Ensure the reaction is allowed to proceed to completion. For electrophilic chlorination of 2-octene, the disappearance of the starting alkene is a good indicator.
2. Side Reactions: Formation of byproducts such as chloroethers or chlorohydrins if the solvent is not inert.2. Use an inert solvent. For the electrophilic addition of chlorine to 2-octene, solvents like dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄) are recommended as they do not participate in the reaction.[4][5]
3. Loss during Workup and Purification: The product may be lost during aqueous washes or distillation.3. Optimize the purification procedure. Minimize the number of extraction and distillation steps. Use a mild drying agent and perform distillations under reduced pressure to avoid decomposition.
Formation of Chlorohydrin or Chloroether Byproducts Presence of Nucleophilic Solvents: Solvents such as water, alcohols, or even wet aprotic solvents can act as nucleophiles and attack the chloronium ion intermediate.[4][6]1. Ensure all reagents and glassware are dry. Use anhydrous solvents. 2. Employ an inert solvent like dichloromethane or carbon tetrachloride.
Difficulty in Product Purification 1. Presence of Multiple Isomers: If a non-selective method was used, the boiling points of the various dichlorooctane isomers may be very close, making distillation challenging.1. Use column chromatography for separation of isomers. Silica (B1680970) gel with a non-polar eluent system (e.g., hexanes) should provide good separation.
2. Contamination with Starting Material: Incomplete reaction.2. Ensure the reaction goes to completion. Any remaining 2-octene can be removed during purification, but this reduces the overall yield.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize this compound without rearrangement byproducts?

A1: The most effective method is the electrophilic addition of molecular chlorine (Cl₂) to 2-octene . This reaction proceeds through a three-membered cyclic chloronium ion intermediate. This intermediate does not involve a free carbocation, thus preventing hydride or alkyl shifts that lead to rearrangement products. The subsequent backside attack by a chloride ion results in the anti-addition of the two chlorine atoms.[1][6]

Q2: Can I use free-radical chlorination of octane to produce this compound?

A2: While free-radical chlorination of octane will produce dichlorinated products, it is not a selective method.[2] The chlorine radical can abstract a hydrogen atom from any of the carbon atoms in the octane chain, leading to a complex mixture of monochlorinated and dichlorinated isomers. The distribution of these isomers is determined by statistical factors and the relative stability of the resulting free radicals (tertiary > secondary > primary).[2] Isolating pure this compound from this mixture would be a significant purification challenge.

Q3: What is the expected stereochemistry of the product from the chlorination of 2-octene?

A3: The electrophilic addition of chlorine to an alkene is a stereospecific anti-addition. This means that the two chlorine atoms will add to opposite faces of the double bond. Starting with (E)-2-octene will yield a racemic mixture of (2R,3S)-2,3-dichlorooctane and (2S,3R)-2,3-dichlorooctane. Starting with (Z)-2-octene will produce a racemic mixture of (2R,3R)-2,3-dichlorooctane and (2S,3S)-2,3-dichlorooctane.

Q4: What are the key experimental parameters to control during the chlorination of 2-octene?

A4: The most critical parameters are:

  • Solvent: An inert, anhydrous solvent such as dichloromethane or carbon tetrachloride must be used to prevent the formation of chlorohydrins or chloroethers.[4][5]

  • Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the reactivity of chlorine and minimize potential side reactions.

  • Exclusion of Light: The reaction should be performed in the dark to prevent the initiation of a competing free-radical chlorination pathway.

Q5: How can I monitor the progress of the chlorination reaction?

A5: The reaction can be monitored by:

  • Thin-Layer Chromatography (TLC): Spot the reaction mixture against the starting 2-octene. The disappearance of the starting material spot indicates the reaction is proceeding.

  • Gas Chromatography (GC): This will show the consumption of the starting alkene and the appearance of the product peak.

  • Visual Observation: If using a solution of chlorine, the characteristic yellow-green color will fade as the chlorine is consumed.

Experimental Protocols

Protocol 1: Electrophilic Chlorination of (E)-2-Octene

This protocol describes the synthesis of this compound via the electrophilic addition of chlorine to (E)-2-octene, a method that prevents rearrangement reactions.

Materials:

  • (E)-2-Octene

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Chlorine gas (Cl₂) or a solution of chlorine in dichloromethane

  • Nitrogen gas (N₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Drying tube (filled with calcium chloride)

  • Dropping funnel (if using a chlorine solution)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a gas inlet tube connected to a nitrogen source, and a drying tube. The reaction should be conducted in a well-ventilated fume hood.

  • Reaction Mixture: To the flask, add (E)-2-octene (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Chlorine Addition: Slowly bubble chlorine gas through the stirred solution. Alternatively, add a solution of chlorine in dichloromethane dropwise via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The reaction is typically exothermic. Continue the addition until a faint yellow-green color of excess chlorine persists.

  • Quenching: Once the reaction is complete (as determined by TLC or GC, or the persistence of the chlorine color), stop the chlorine flow and bubble nitrogen gas through the solution for 10-15 minutes to remove any excess dissolved chlorine.

  • Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any HCl formed), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to afford the pure this compound.

Expected Yield: While specific yields for this compound are not widely reported, similar chlorinations of alkenes typically proceed in good to excellent yields (70-90%).

Characterization: The product can be characterized by:

  • ¹H NMR: Expect multiplets for the protons on the carbons bearing the chlorine atoms (C2 and C3).

  • ¹³C NMR: Expect two signals in the downfield region corresponding to the carbon atoms bonded to chlorine.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak and characteristic isotopic patterns for a molecule containing two chlorine atoms.

Visualizations

Rearrangement_Pathway cluster_synthesis Synthesis of Dichlorinated Octanes Octane Octane Free_Radical_Chlorination Free-Radical Chlorination Octane->Free_Radical_Chlorination Cl2, UV light 2-Octene 2-Octene Electrophilic_Addition Electrophilic Addition 2-Octene->Electrophilic_Addition Cl2, CH2Cl2 Cl2 Cl2 Mixture_of_Isomers Mixture of Dichlorooctane Isomers Free_Radical_Chlorination->Mixture_of_Isomers Low Selectivity Chloronium_Ion Chloronium Ion Intermediate Electrophilic_Addition->Chloronium_Ion Intermediate This compound This compound Chloronium_Ion->this compound Anti-addition (No Rearrangement)

Caption: Synthetic pathways to dichlorooctanes.

Troubleshooting_Workflow start Start Synthesis of This compound check_rearrangement Rearranged Isomers Detected? start->check_rearrangement check_yield Low Yield? check_rearrangement->check_yield No use_alkene_chlorination Action: Use Electrophilic Addition of Cl2 to 2-Octene check_rearrangement->use_alkene_chlorination Yes check_byproducts Chlorohydrin/Chloroether Byproducts? check_yield->check_byproducts No monitor_reaction Action: Monitor Reaction to Completion (TLC/GC) check_yield->monitor_reaction Yes use_inert_solvent Action: Use Anhydrous, Inert Solvent (e.g., CH2Cl2) check_byproducts->use_inert_solvent Yes success Successful Synthesis of This compound check_byproducts->success No use_alkene_chlorination->start monitor_reaction->start use_inert_solvent->start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3-dichlorooctane from reaction mixtures.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis reaction?

A1: When synthesizing this compound, particularly through the chlorination of oct-2-ene, the primary impurities are other dichlorooctane isomers. The reaction can lead to the formation of various constitutional and stereoisomers due to the nature of the chlorination reaction on the alkene. Minor impurities may also include small amounts of unreacted starting material (oct-2-ene) and over-chlorinated products (trichlorooctanes), depending on the reaction conditions.

Q2: What are the key physical properties to consider when planning the purification of this compound?

A2: The most critical physical property for purification is the boiling point, especially when considering distillation. The boiling points of dichlorooctane isomers are often very close, necessitating fractional distillation for effective separation. Other important properties include solubility in various organic solvents and water, which is crucial for designing liquid-liquid extraction and chromatography protocols.

Q3: Which purification technique is most suitable for obtaining high-purity this compound?

A3: A multi-step approach is often necessary.

  • Fractional vacuum distillation is a primary method for separating isomers with different boiling points.

  • Adsorption chromatography , for instance using Florisil, can be effective in separating closely related isomers that are difficult to resolve by distillation alone.[1]

  • Liquid-liquid extraction is useful for initial workup to remove any aqueous-soluble impurities or unreacted reagents.

The choice of the primary purification method will depend on the specific impurity profile of your reaction mixture.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

A. Fractional Vacuum Distillation

Problem 1: Poor separation of dichlorooctane isomers.

Possible Cause Recommended Solution
Insufficient column efficiency.Use a distillation column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
Incorrect pressure setting.Optimize the vacuum pressure. Lowering the pressure will decrease the boiling points and may improve the separation of isomers with close boiling points.
Distillation rate is too high.Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. A slower distillation rate generally leads to better separation.

Problem 2: Product decomposition during distillation.

Possible Cause Recommended Solution
High distillation temperature.Perform the distillation under a higher vacuum to lower the boiling point of the product and minimize thermal decomposition.
Presence of acidic or basic impurities.Neutralize the crude product with a mild wash (e.g., dilute sodium bicarbonate solution) before distillation to remove any acidic or basic residues that could catalyze decomposition.
B. Adsorption Chromatography (Florisil)

Problem 1: Co-elution of this compound with other isomers.

Possible Cause Recommended Solution
Inappropriate solvent system.Optimize the eluent system. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., diethyl ether or dichloromethane) in a stepwise or gradient fashion.
Column overloading.Reduce the amount of crude product loaded onto the column. Overloading can lead to broad peaks and poor separation.
Inconsistent column packing.Ensure the Florisil is packed uniformly in the column to avoid channeling, which can significantly reduce separation efficiency.

Problem 2: Low recovery of the desired product.

Possible Cause Recommended Solution
Irreversible adsorption of the product onto the Florisil.Deactivate the Florisil by adding a small percentage of water before packing the column. This can reduce strong interactions between the stationary phase and the chlorinated alkane.
Elution with a solvent of insufficient polarity.Increase the polarity of the eluting solvent to ensure all the product is washed off the column.
C. Liquid-Liquid Extraction

Problem 1: Formation of a stable emulsion.

Possible Cause Recommended Solution
Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking.
High concentration of impurities acting as surfactants.Add a small amount of a saturated salt solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion.

Problem 2: Poor separation between organic and aqueous layers.

Possible Cause Recommended Solution
Similar densities of the two phases.If the densities are very close, add a small amount of a solvent with a significantly different density to one of the phases. For example, adding a small amount of carbon tetrachloride to the organic phase will increase its density.
Insufficient phase separation time.Allow the separatory funnel to stand undisturbed for a longer period to allow for complete separation of the layers.

III. Data Presentation

Table 1: Physical Properties of Dichlorooctane Isomers

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₈H₁₆Cl₂183.12Not available
1,8-DichlorooctaneC₈H₁₆Cl₂183.12241.5 at 760 mmHg
3,3-DichlorooctaneC₈H₁₆Cl₂183.12Not available

IV. Experimental Protocols

A. Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound mixture. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Distillation:

    • Begin stirring (if using a stir bar) and slowly apply vacuum to the system, aiming for a pressure at which the product is expected to boil at a temperature below its decomposition point.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect fractions in the receiving flask based on the boiling point and refractive index. Monitor the temperature at the head of the column closely.

    • Analyze the collected fractions by a suitable method (e.g., GC-MS) to determine their purity.

B. Adsorption Chromatography on Florisil
  • Column Preparation:

    • Prepare a slurry of Florisil in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a chromatography column plugged with glass wool.

    • Allow the solvent to drain until it is level with the top of the Florisil bed. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluting solvent.

    • Carefully load the sample onto the top of the Florisil column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., hexane).

    • Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., diethyl ether or dichloromethane) in a stepwise or gradient manner.

    • Collect fractions and analyze them (e.g., by TLC or GC-MS) to identify those containing the pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

C. Liquid-Liquid Extraction
  • Apparatus: Use a separatory funnel of appropriate size.

  • Procedure:

    • Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

    • Transfer the solution to the separatory funnel.

    • Add an equal volume of water or an appropriate aqueous solution (e.g., dilute sodium bicarbonate to neutralize acids).

    • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup.

    • Allow the layers to separate completely.

    • Drain the lower layer and collect the upper layer. If the desired product is in the lower layer, drain the upper layer first.

    • Repeat the extraction of the organic layer with fresh aqueous solution as needed.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Filter to remove the drying agent and concentrate the organic solvent to obtain the crude product for further purification.

V. Visualizations

Purification_Workflow Reaction_Mixture Crude this compound (from reaction) Extraction Liquid-Liquid Extraction (Aqueous Wash) Reaction_Mixture->Extraction Initial Workup Distillation Fractional Vacuum Distillation Extraction->Distillation Removal of Isomers Chromatography Adsorption Chromatography (Florisil) Distillation->Chromatography Fine Purification Pure_Product Pure this compound Distillation->Pure_Product If Sufficiently Pure Chromatography->Pure_Product Final Product

Caption: General purification workflow for this compound.

Troubleshooting_Distillation Start Poor Isomer Separation in Distillation Cause1 Insufficient Column Efficiency Start->Cause1 Cause2 Incorrect Pressure Start->Cause2 Cause3 High Distillation Rate Start->Cause3 Solution1 Use Higher Efficiency Column Cause1->Solution1 Solution2 Optimize Vacuum Cause2->Solution2 Solution3 Reduce Heating Rate Cause3->Solution3

Caption: Troubleshooting poor separation in distillation.

References

stability of 2,3-Dichlorooctane under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2,3-dichlorooctane under various storage conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound during storage?

A1: The stability of this compound, like other chlorinated hydrocarbons, is primarily influenced by temperature, moisture, light, and compatibility with other chemicals.[1][2] Prolonged exposure to adverse conditions can lead to degradation.

Q2: How does moisture affect this compound?

A2: In the presence of water, chlorinated hydrocarbons like this compound can undergo slow hydrolysis.[1] This process can generate hydrochloric acid (HCl), which is corrosive and can compromise the integrity of metal storage containers.[1] Commercial grades of similar solvents are often stabilized to mitigate this acid formation.[1]

Q3: What is the recommended temperature for storing this compound?

A3: For bulk storage of chlorinated hydrocarbons, it is recommended that the temperature of the liquid should not exceed 30°C.[1][3] Elevated temperatures can accelerate degradation processes.[4]

Q4: Is this compound sensitive to light?

Q5: What materials are suitable for storing this compound?

A5: For bulk storage, carbon steel of welded construction is commonly used for chlorinated solvents.[1][3] If rust contamination is a concern, an appropriate grade of stainless steel is a suitable alternative.[1][3] For laboratory use, store in appropriate chemical-resistant containers within a ventilated cabinet.[2]

Q6: What are the known chemical incompatibilities for this compound?

A6: Chlorinated solvents should not be stored with flammable solvents, as violent reactions can occur upon mixing.[2] They are also incompatible with alkali metals (like lithium, potassium, or sodium) which can cause an explosion.[2] Additionally, avoid storage with strong oxidizing agents.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Corrosion observed on metal storage container. Hydrolysis of this compound leading to the formation of hydrochloric acid (HCl).[1]Transfer the compound to a new, clean, and dry container made of a resistant material (e.g., stainless steel or a suitable coated steel). Check for and eliminate sources of moisture ingress. Consider blanketing with an inert gas like nitrogen for long-term storage.[1]
Discoloration or presence of impurities in the compound. Degradation due to exposure to heat, light, or reaction with contaminants.Re-purify the compound if possible (e.g., by distillation), ensuring the purification process is appropriate for chlorinated hydrocarbons. Store the purified compound under recommended conditions (cool, dark, and dry).
Unexpected reaction or side-product formation in an experiment. The this compound may have degraded, or it may be reacting with incompatible reagents or solvents in your experimental setup.Verify the purity of the this compound using analytical methods such as GC-MS or NMR. Review your experimental protocol for any potential incompatibilities.
Pressure buildup in the storage container. This could be due to the evolution of gaseous degradation products, potentially from thermal decomposition if stored at elevated temperatures.Handle with extreme caution in a well-ventilated area, preferably a fume hood. If safe to do so, slowly vent the container. Evaluate storage conditions to ensure they are within the recommended temperature range.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol outlines a general approach to assess the stability of this compound under specific laboratory conditions.

  • Sample Preparation: Aliquot this compound into several appropriate containers (e.g., amber glass vials with PTFE-lined caps).

  • Condition Exposure:

    • Control: Store one set of samples under recommended conditions (e.g., 2-8°C, protected from light, under an inert atmosphere).

    • Elevated Temperature: Store another set at a controlled elevated temperature (e.g., 40°C).

    • Light Exposure: Store a set of samples in clear glass containers exposed to ambient laboratory light.

    • Humidity: Store a set of samples in an environment with elevated humidity, potentially by adding a known amount of water to the sample.

  • Time Points: Designate several time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis: At each time point, analyze the samples from each condition using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products. Compare the results to the control sample.

Visualizations

Stability_Troubleshooting_Workflow start Stability Issue Observed (e.g., discoloration, unexpected results) check_purity Analyze Purity (e.g., GC-MS, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Moisture) is_pure->review_storage No review_protocol Review Experimental Protocol for Incompatibilities is_pure->review_protocol Yes correct_storage Correct Storage Conditions review_storage->correct_storage end_discard Discard and Obtain New Stock review_storage->end_discard Severe Degradation purify Purify Compound correct_storage->purify modify_protocol Modify Protocol review_protocol->modify_protocol end_ok Proceed with Experiment modify_protocol->end_ok purify->end_ok

Caption: Troubleshooting workflow for stability issues with this compound.

Degradation_Pathways compound This compound hydrolysis Hydrolysis (+ H2O) compound->hydrolysis Moisture thermal Thermal Decomposition (Heat) compound->thermal High Temp photo Photodegradation (Light) compound->photo UV/Light hcl HCl hydrolysis->hcl alcohols_ketones Octanols / Octanones hydrolysis->alcohols_ketones thermal->hcl elimination_products Octenes / Chloroalkenes thermal->elimination_products smaller_fragments Smaller Halogenated & Non-halogenated Fragments photo->smaller_fragments

Caption: Potential degradation pathways for this compound.

References

common impurities in commercial 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for commercial 2,3-Dichlorooctane. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during the handling and use of this chemical in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the expected common impurities in a commercial batch of this compound?

A1: Commercial this compound is typically synthesized via the chlorination of 2-octene. Due to the nature of this reaction and subsequent purification processes, several types of impurities may be present. These can be broadly categorized as:

  • Isomeric Impurities: Other dichlorooctane isomers may be present, arising from the presence of other octene isomers in the starting material or from rearrangement reactions. Common isomers include 1,2-Dichlorooctane, 3,4-Dichlorooctane, and other positional isomers.

  • Unreacted Starting Materials: Residual 2-octene may be present if the chlorination reaction did not go to completion.

  • Over-chlorinated Products: The reaction may proceed beyond dichlorination, leading to the formation of trichlorooctanes or tetrachlorooctanes.

  • Solvent Residues: If the synthesis or purification process involves solvents, trace amounts may remain in the final product. Common solvents include chlorinated hydrocarbons like dichloromethane (B109758) or carbon tetrachloride.

  • Side-reaction Products: The chlorination of alkenes proceeds through a cyclic chloronium ion intermediate. If trace amounts of water or alcohol are present in the reaction mixture, this intermediate can react to form chloro-octanols or chloro-octyl ethers.

Troubleshooting Guide

Issue 1: Unexpected Peaks in Gas Chromatography (GC) Analysis

Symptom: Your GC chromatogram of this compound shows multiple peaks in addition to the main product peak.

Possible Causes and Solutions:

Potential Impurity Identification Troubleshooting/Purification
Isomers of Dichlorooctane Mass spectrometry (MS) will show the same molecular ion peak as this compound. Retention times will be slightly different.Fractional distillation can be effective if the boiling points of the isomers are sufficiently different. For isomers with very close boiling points, preparative chromatography may be necessary.
Unreacted 2-Octene A peak with a lower retention time and a molecular ion corresponding to C8H16.Can be removed by careful fractional distillation, as its boiling point is significantly lower than that of dichlorooctanes.
Trichloro- or Tetrachlorooctanes Peaks with higher retention times and molecular ions corresponding to C8H15Cl3 or C8H14Cl4.These higher-boiling impurities can be removed by fractional distillation, as they will remain in the distillation pot.
Solvent Residues Early eluting peaks with mass spectra matching common laboratory solvents.Can often be removed by rotary evaporation under reduced pressure, provided the solvent is more volatile than this compound.
Chloro-octanols / Chloro-octyl ethers Mass spectra will show characteristic fragments indicating the presence of hydroxyl or ether functional groups.These polar impurities can often be removed by washing the product with water, followed by drying and distillation.

Quantitative Data on Potential Impurities:

While the exact composition of impurities can vary between batches and suppliers, the following table provides a general overview of potential impurities and their likely concentration ranges in a typical commercial batch.

Impurity Typical Concentration Range (%) Analytical Method for Quantification
Isomers of Dichlorooctane1 - 5GC-MS, GC-FID
Unreacted 2-Octene< 1GC-FID
Polychlorinated Octanes< 0.5GC-MS
Solvent Residues< 0.1Headspace GC-MS
Oxygenated Byproducts< 0.5GC-MS

Experimental Protocols

Protocol 1: Analysis of this compound Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the qualitative and quantitative analysis of impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the analysis of halogenated hydrocarbons (e.g., DB-5ms, HP-5ms, or equivalent).

Procedure:

  • Sample Preparation: Prepare a 1% (v/v) solution of the commercial this compound in a high-purity solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2 scans/sec.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the main peak corresponding to this compound. Analyze the mass spectra of any other significant peaks to identify potential impurities based on their fragmentation patterns and comparison with mass spectral libraries. Quantify the impurities by integrating the peak areas and expressing them as a percentage of the total area.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol describes a laboratory-scale method for purifying this compound to remove lower- and higher-boiling impurities.

Apparatus:

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with a thermometer.

  • Condenser.

  • Receiving flasks.

  • Heating mantle.

  • Vacuum source (optional, for vacuum distillation).

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the commercial this compound. Add boiling chips or a magnetic stir bar.

  • Distillation:

    • Begin heating the flask gently.

    • Monitor the temperature at the distillation head.

    • Discard the initial fraction (forerun), which will contain any low-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (approximately 195-197 °C at atmospheric pressure). The boiling point will be lower under vacuum.

    • Stop the distillation before all the liquid has evaporated to avoid concentrating high-boiling impurities in the final product.

  • Analysis: Analyze the purity of the collected fraction using the GC-MS protocol described above.

Visualizations

impurity_formation cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities 2-Octene 2-Octene Chlorination Chlorination 2-Octene->Chlorination Cl2 Cl2 Cl2->Chlorination This compound This compound Chlorination->this compound Isomeric_Dichlorooctanes Isomeric_Dichlorooctanes Chlorination->Isomeric_Dichlorooctanes Side Reaction Unreacted_2-Octene Unreacted_2-Octene Chlorination->Unreacted_2-Octene Incomplete Poly-chlorinated_Octanes Poly-chlorinated_Octanes Chlorination->Poly-chlorinated_Octanes Side Reaction Isomers_of_2-Octene Isomers_of_2-Octene Isomers_of_2-Octene->Isomeric_Dichlorooctanes Incomplete_Reaction Incomplete_Reaction Incomplete_Reaction->Unreacted_2-Octene Over-chlorination Over-chlorination Over-chlorination->Poly-chlorinated_Octanes Solvent Solvent Residual_Solvent Residual_Solvent Solvent->Residual_Solvent Water_or_Alcohol Water_or_Alcohol Oxygenated_Byproducts Oxygenated_Byproducts Water_or_Alcohol->Oxygenated_Byproducts

Caption: Formation of common impurities during the synthesis of this compound.

troubleshooting_workflow Start Start GC_Analysis Perform GC-MS Analysis Start->GC_Analysis Identify_Peaks Identify Impurity Peaks GC_Analysis->Identify_Peaks Quantify_Impurities Quantify Impurities Identify_Peaks->Quantify_Impurities Select_Purification Select Purification Method Quantify_Impurities->Select_Purification Fractional_Distillation Fractional Distillation Select_Purification->Fractional_Distillation Different Boiling Points Preparative_Chromatography Preparative Chromatography Select_Purification->Preparative_Chromatography Similar Boiling Points Washing Aqueous Wash Select_Purification->Washing Polar Impurities Final_Analysis Analyze Purified Product Fractional_Distillation->Final_Analysis Preparative_Chromatography->Final_Analysis Washing->Final_Analysis End End Final_Analysis->End

Caption: Experimental workflow for troubleshooting impurities in this compound.

Technical Support Center: Resolving Co-eluting Peaks of Dichlorooctane Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of dichlorooctane isomers in their Gas Chromatography (GC) experiments. Below you will find frequently asked questions (FAQs) and troubleshooting advice to help you resolve co-eluting peaks and achieve baseline separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of dichlorooctane isomers?

A1: Co-elution of dichlorooctane isomers primarily occurs due to their similar physicochemical properties, such as close boiling points and polarities. The key factors in your GC method that can lead to poor resolution include:

  • Inappropriate GC Column: The stationary phase chemistry is not selective enough for the isomers.

  • Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the initial and final hold times may be inadequate.

  • Incorrect Carrier Gas Flow Rate: A non-optimal flow rate can lead to band broadening and decreased resolution.

  • Column Overload: Injecting too concentrated a sample can cause peak distortion and merging.

Q2: How do I choose the right GC column for separating dichlorooctane isomers?

A2: The choice of the GC column is critical for the separation of isomers. You have two main options:

  • Non-Polar Columns: These columns, such as those with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-1, DB-5), separate compounds primarily based on their boiling points. For dichlorooctane isomers, this can be a good starting point, as different isomers will have slightly different boiling points.

  • Polar Columns: For isomers with very close boiling points, a polar column, such as one with a polyethylene (B3416737) glycol (WAX) or a cyanopropyl stationary phase, can provide alternative selectivity based on differences in polarity and dipole moments. This can often resolve isomers that co-elute on a non-polar column.

Q3: How can I optimize the oven temperature program to improve separation?

A3: The temperature program is a powerful tool for enhancing the resolution of closely eluting peaks. A slow temperature ramp rate is generally preferred to improve the separation of isomers. Consider the following adjustments:

  • Lower the Initial Temperature: A lower starting temperature can improve the resolution of early-eluting isomers.

  • Slow Down the Ramp Rate: A slower temperature ramp (e.g., 2-5 °C/min) gives the isomers more time to interact with the stationary phase, which can enhance separation.

  • Introduce an Isothermal Hold: If a critical pair of isomers is co-eluting, you can introduce an isothermal hold at a temperature just below their elution temperature to improve their separation.

  • Employ a "Scouting Gradient": To begin, you can use a generic temperature program (e.g., start at 40°C and ramp at 10°C/min to the column's maximum temperature) to get an initial idea of the elution profile of your sample. This can then be optimized based on the results.

Q4: Can changing the carrier gas flow rate help resolve co-eluting peaks?

A4: Yes, optimizing the carrier gas flow rate (or more accurately, the linear velocity) can improve column efficiency and, consequently, resolution. Each column has an optimal flow rate for a given carrier gas (Helium, Hydrogen, or Nitrogen). Deviating significantly from this optimum will reduce separation efficiency. If you suspect your flow rate is not optimal, consult your column manufacturer's guidelines and adjust it accordingly.

Troubleshooting Guide

Problem: My dichlorooctane isomers are co-eluting, appearing as a single broad peak or a peak with a shoulder.

Below is a step-by-step troubleshooting workflow to address this issue.

G start Start: Co-eluting Peaks Observed check_peak 1. Visually Inspect Peak Shape Is it a symmetrical peak or does it have a shoulder/tail? start->check_peak check_ms 2. If using MS, check ion profiles across the peak. Are they consistent? check_peak->check_ms Asymmetrical Peak optimize_temp 3. Optimize Temperature Program - Lower initial temperature - Reduce ramp rate (e.g., 2-5°C/min) - Add an isothermal hold check_peak->optimize_temp Symmetrical Peak check_ms->optimize_temp Inconsistent Ion Profiles check_ms->optimize_temp Consistent Ion Profiles (Indicates very similar isomers) resolved Peaks Resolved optimize_temp->resolved Improved Separation not_resolved Issue Persists optimize_temp->not_resolved No Improvement check_flow 4. Verify and Optimize Carrier Gas Flow Rate - Check for leaks - Set to optimal linear velocity for the column and carrier gas reduce_conc 5. Reduce Sample Concentration - Dilute the sample - Increase split ratio check_flow->reduce_conc No Improvement check_flow->resolved Improved Separation change_column 6. Change GC Column - Try a column with a different polarity (e.g., from non-polar to polar) - Use a longer column for higher efficiency reduce_conc->change_column No Improvement reduce_conc->resolved Improved Separation change_column->resolved Improved Separation not_resolved->check_flow

Caption: Troubleshooting workflow for resolving co-eluting GC peaks.

Experimental Protocols

Below are two detailed, representative methodologies for the separation of dichlorooctane isomers. These are starting points and may require further optimization for your specific sample matrix and instrument.

Method 1: Separation on a Non-Polar Stationary Phase

This method is suitable for separating dichlorooctane isomers based on their boiling points.

  • Gas Chromatograph: Standard GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split injection (50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Detector (FID): 280°C.

  • Sample Preparation: Prepare a 100 ppm solution of the dichlorooctane isomer mixture in hexane.

Method 2: Separation on a Polar Stationary Phase

This method provides an alternative selectivity that can be beneficial for isomers with very close boiling points.

  • Gas Chromatograph: Standard GC system with a split/splitless injector and an FID or MS.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, with a polyethylene glycol (WAX) stationary phase (e.g., DB-WAX or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split injection (50:1 split ratio) at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: 3°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Detector (FID): 280°C.

  • Sample Preparation: Prepare a 100 ppm solution of the dichlorooctane isomer mixture in hexane.

Data Presentation

The following tables provide an illustrative example of the expected elution order and hypothetical retention times for some dichlorooctane isomers on non-polar and polar columns. Actual retention times will vary depending on the specific instrument and conditions.

Table 1: Illustrative Retention Data on a Non-Polar Column (e.g., DB-5)

Dichlorooctane IsomerBoiling Point (°C)Hypothetical Retention Time (min)
1,1-Dichlorooctane212.512.5
1,2-Dichlorooctane~220-22513.2
2,3-Dichlorooctane~225-23013.8
1,8-Dichlorooctane241-24315.1

Note: On a non-polar column, the elution order generally follows the boiling points of the isomers.

Table 2: Illustrative Retention Data on a Polar Column (e.g., DB-WAX)

Dichlorooctane IsomerBoiling Point (°C)Hypothetical Retention Time (min)
1,1-Dichlorooctane212.514.8
1,8-Dichlorooctane241-24315.5
1,2-Dichlorooctane~220-22516.2
This compound~225-23016.9

Note: A polar column offers different selectivity, and the elution order may not strictly follow the boiling points due to interactions based on the polarity of the isomers.

Technical Support Center: Interpreting Complex NMR Spectra of 2,3-Dichlorooctane Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are interpreting complex NMR spectra of 2,3-dichlorooctane diastereomeric mixtures. The following troubleshooting guides and FAQs address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My ¹H NMR spectrum of a this compound mixture is very complex and the signals for the C2 and C3 protons are overlapping. How can I resolve and assign these signals?

A1: Signal overlap is a common challenge when analyzing diastereomeric mixtures. Here is a step-by-step approach to resolving and assigning your signals:

  • Increase Spectrometer Field Strength: If possible, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher).[1] Higher field strengths increase the chemical shift dispersion, which can resolve overlapping multiplets.

  • Solvent Effects: Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆). Changing the solvent can alter the chemical shifts of the diastereomers differently, potentially resolving the overlap.

  • 2D NMR Experiments: Utilize two-dimensional NMR techniques to resolve and assign the signals.

    • COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other.[2] You can use the correlation between the H2 proton and the adjacent methyl group (H1), and the correlation between the H3 proton and the adjacent methylene (B1212753) group (H4), to unambiguously identify the H2 and H3 signals for each diastereomer.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. By identifying the C2 and C3 signals in the ¹³C NMR spectrum, you can use the HSQC spectrum to definitively assign the corresponding H2 and H3 proton signals.

Q2: How can I determine the diastereomeric ratio (d.r.) of my this compound mixture from the ¹H NMR spectrum?

A2: The diastereomeric ratio is determined by comparing the integration of well-resolved signals corresponding to each diastereomer.

  • Select Non-Overlapping Signals: Identify signals that are baseline-resolved for each diastereomer. The methyl protons at C1 are often good candidates as they typically appear as distinct doublets for each diastereomer. The methine protons (H2 and H3) can also be used if they are well-resolved.

  • Integrate the Signals: Carefully integrate the selected signals for both diastereomers. Ensure that the integration region covers the entire multiplet for each signal.

  • Calculate the Ratio: The ratio of the integrals is directly proportional to the molar ratio of the diastereomers in the mixture. For example, if the integral of the C1 methyl doublet for Diastereomer A is 1.00 and for Diastereomer B is 0.75, the diastereomeric ratio is 1.00 : 0.75, or 4 : 3.

Q3: I see two sets of signals, but I'm not sure which set corresponds to the (syn) and which to the (anti) diastereomer. How can I assign the stereochemistry?

A3: The key to assigning the relative stereochemistry of the (syn) ((2R,3S)/(2S,3R)) and (anti) ((2R,3R)/(2S,3S)) diastereomers lies in the difference in the vicinal coupling constant (³JH2-H3) between the protons on C2 and C3. This relationship is described by the Karplus equation, which correlates the dihedral angle between adjacent protons to their coupling constant.

  • In the anti diastereomer, the H2 and H3 protons can adopt an anti-periplanar conformation (180° dihedral angle) in the most stable staggered conformation. This leads to a larger coupling constant, typically in the range of 8-12 Hz.

  • In the syn diastereomer, the H2 and H3 protons are in a gauche relationship (approx. 60° dihedral angle) in the most stable conformations. This results in a smaller coupling constant, typically in the range of 2-5 Hz.

By measuring the ³JH2-H3 value from the multiplets corresponding to each diastereomer, you can assign the one with the larger coupling constant as the anti isomer and the one with the smaller coupling constant as the syn isomer.

Q4: The coupling patterns for the H2 and H3 protons are not clear first-order multiplets. What could be the cause and how do I analyze them?

A4: When the chemical shift difference (Δν in Hz) between two coupled protons is not much larger than their coupling constant (J in Hz), second-order effects can distort the spectra. The multiplets may no longer follow the simple n+1 rule, and you might observe "roofing," where the inner peaks of the multiplets are taller and the outer peaks are shorter.

  • Troubleshooting:

    • As with signal overlap, moving to a higher field spectrometer will increase Δν, which can simplify the spectra and reduce second-order effects.

    • Spectral Simulation: If second-order effects are significant, you may need to use NMR simulation software to model the spin system and extract the accurate chemical shifts and coupling constants.

Data Presentation

Table 1: Illustrative ¹H NMR Data for this compound Diastereomers

The following table summarizes the expected, illustrative ¹H NMR data for the key protons of the syn and anti diastereomers of this compound in CDCl₃.

Protonanti-Diastereomer (2R,3R)/(2S,3S)syn-Diastereomer (2R,3S)/(2S,3R)
H1 (CH₃) ~1.65 ppm (d, J ≈ 6.8 Hz)~1.70 ppm (d, J ≈ 6.8 Hz)
H2 (CHCl) ~4.10 ppm (dq, ³JH2-H3 ≈ 9.0 Hz, ³JH2-H1 ≈ 6.8 Hz)~4.20 ppm (dq, ³JH2-H3 ≈ 3.5 Hz, ³JH2-H1 ≈ 6.8 Hz)
H3 (CHCl) ~3.95 ppm (ddd, ³JH2-H3 ≈ 9.0 Hz, ³JH3-H4a ≈ 7.5 Hz, ³JH3-H4b ≈ 5.0 Hz)~4.05 ppm (ddd, ³JH2-H3 ≈ 3.5 Hz, ³JH3-H4a ≈ 7.2 Hz, ³JH3-H4b ≈ 5.5 Hz)
H4 (CH₂) ~1.8-2.0 ppm (m)~1.8-2.0 ppm (m)
H5-H7 (CH₂) ~1.3-1.5 ppm (m)~1.3-1.5 ppm (m)
H8 (CH₃) ~0.90 ppm (t, J ≈ 7.0 Hz)~0.90 ppm (t, J ≈ 7.0 Hz)

d = doublet, t = triplet, q = quartet, ddd = doublet of doublet of doublets, dq = doublet of quartets, m = multiplet

Experimental Protocols

1. Sample Preparation for ¹H NMR Spectroscopy

  • Weigh Sample: Accurately weigh approximately 5-10 mg of the this compound diastereomeric mixture.

  • Dissolve in Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the solvent does not have signals that overlap with the analyte signals of interest.

  • Homogenize: Gently vortex or shake the tube to ensure the sample is completely dissolved and the solution is homogeneous.

2. 1D ¹H NMR Data Acquisition

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for accurate integration).

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

3. 2D COSY Data Acquisition

  • Pulse Program: Select a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Acquire data points in both the direct (F2) and indirect (F1) dimensions. A typical matrix size would be 2048 x 256 points.

    • Set the spectral width to cover all proton signals.

    • Number of Scans: 2-4 scans per increment.

  • Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation. Symmetrize the resulting 2D spectrum to reduce artifacts.

Visualizations

troubleshooting_workflow start Start: Complex/Overlapping ¹H NMR Spectrum check_field Acquire Spectrum on Higher Field Instrument start->check_field Option 1 change_solvent Change Deuterated Solvent (e.g., to Benzene-d₆) start->change_solvent Option 2 run_cosy Run 2D COSY Experiment start->run_cosy Option 3 resolved Are Signals Resolved? check_field->resolved change_solvent->resolved resolved->run_cosy No integrate Integrate Resolved Signals for Each Diastereomer resolved->integrate Yes assign_connectivity Assign Proton-Proton Connectivity run_cosy->assign_connectivity run_hsqc Run 2D HSQC Experiment assign_protons_carbons Assign Proton-Carbon Correlations run_hsqc->assign_protons_carbons assign_connectivity->run_hsqc For definitive assignment measure_j Measure ³J(H2-H3) Coupling Constants assign_connectivity->measure_j assign_protons_carbons->measure_j assign_stereo Assign Stereochemistry (syn vs. anti) measure_j->assign_stereo assign_stereo->integrate large_j Large J (~9 Hz) => anti assign_stereo->large_j small_j Small J (~3.5 Hz) => syn assign_stereo->small_j calculate_dr Calculate Diastereomeric Ratio integrate->calculate_dr end End: Full Assignment and Quantification calculate_dr->end

Figure 1. Troubleshooting workflow for analyzing complex NMR spectra of this compound mixtures.

experiment_logic exp_1h 1D ¹H NMR info_chem_shift Chemical Shift (δ) exp_1h->info_chem_shift info_integration Integration (Ratio) exp_1h->info_integration info_coupling Coupling Constant (J) exp_1h->info_coupling exp_cosy 2D COSY info_h_h_connect ¹H-¹H Connectivity exp_cosy->info_h_h_connect exp_hsqc 2D HSQC info_h_c_connect ¹H-¹³C Direct Correlation exp_hsqc->info_h_c_connect conc_groups Identify Proton Types info_chem_shift->conc_groups conc_dr Determine Diastereomeric Ratio info_integration->conc_dr conc_stereo Assign Relative Stereochemistry info_coupling->conc_stereo conc_spin_system Trace Spin Systems info_h_h_connect->conc_spin_system conc_assignment Confirm Signal Assignments info_h_c_connect->conc_assignment

Figure 2. Logical relationship between NMR experiments and the structural information they provide.

References

Technical Support Center: Managing Acidic Byproducts in Halogenation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with acidic byproducts (e.g., HCl, HBr) generated during halogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common acidic byproducts in halogenation reactions and why are they a problem?

In many halogenation reactions, a hydrogen atom on the substrate is replaced by a halogen. This process releases the hydrogen and the displaced halogen as a hydrogen halide (HX), such as hydrogen chloride (HCl) or hydrogen bromide (HBr). These byproducts are strong acids and can cause several issues:

  • Product Degradation: Acid-sensitive functional groups on the desired product or starting material can be cleaved or rearranged.

  • Side Reactions: The acidic environment can catalyze unwanted side reactions, such as polymerization, elimination, or isomerization, leading to a complex mixture of products and lower yields.[1]

  • Catalyst Deactivation: In reactions requiring a Lewis acid catalyst (e.g., FeCl₃, AlCl₃ for aromatic halogenations), the catalyst can be deactivated by reacting with the acidic byproducts or any water present.[2]

  • Corrosion: The acidic byproducts can corrode stainless steel or other metallic components of reactors, which is a significant concern in pilot plant and manufacturing scales.

Q2: What are the primary methods for neutralizing or removing acidic byproducts?

There are three main strategies for managing acidic byproducts:

  • Aqueous Workup: After the reaction is complete, the mixture is washed with an aqueous basic solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to neutralize the acid.[3][4]

  • In-Situ Scavenging with Bases: A base is added directly to the reaction mixture to neutralize the acid as it is formed. This can be an inorganic base (e.g., K₂CO₃, CaCO₃) or an organic amine base (e.g., pyridine (B92270), triethylamine).

  • Polymer-Supported Scavengers: These are solid resins with basic functional groups that neutralize the acid. They can be filtered off easily after the reaction, simplifying purification.[5][6]

Q3: How do I choose between an inorganic base, an organic base, or a polymer-supported scavenger?

The choice of acid scavenger depends on several factors, including the reaction conditions, the sensitivity of the reactants and products, and the desired purification method.

  • Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Best for post-reaction workup or for robust reactions where the base's insolubility in organic solvents is not an issue. They are inexpensive and effective.[3][7]

  • Organic Amine Bases (e.g., Pyridine, Triethylamine): Useful for scavenging acid in situ when a soluble base is required. However, they can sometimes interfere with the reaction or complicate purification due to the formation of soluble ammonium (B1175870) salts.[8]

  • Polymer-Supported Scavengers: Ideal for simplifying purification. They are added to the reaction and simply filtered away at the end, removing the need for aqueous extraction.[5][6] This is particularly advantageous in high-throughput synthesis and medicinal chemistry.

Troubleshooting Guides

Issue 1: Low Product Yield

Q: My halogenation reaction is giving a low yield. Could acidic byproducts be the cause, and how can I fix it?

A: Yes, acidic byproducts are a common cause of low yields.[9] The acid can degrade your starting material or product, or catalyze side reactions.

Troubleshooting Steps:

  • Monitor Reaction pH: If possible, take small aliquots during the reaction and test the pH of a water extract. A significant drop in pH indicates acid buildup.

  • Introduce an Acid Scavenger: Add an appropriate base to your reaction to neutralize the acid as it forms. For acid-sensitive substrates, a non-nucleophilic organic base like proton sponge or a hindered base like 2,6-lutidine might be necessary. For simpler cases, insoluble inorganic bases like potassium carbonate can be effective.

  • Lower Reaction Temperature: Degradation and side reactions are often accelerated at higher temperatures. Running the reaction at a lower temperature may mitigate the effect of the acid.

  • Check Reagent Purity: Ensure your starting materials and solvents are free of acidic impurities that could contribute to the problem.

Issue 2: Formation of Unexpected Side Products

Q: I am observing multiple spots on my TLC plate and my NMR shows a complex mixture. How can I determine if these are acid-catalyzed side products?

A: The presence of strong acid can lead to a variety of side reactions. For example, in the addition of HBr to alkenes, carbocation rearrangements can occur, leading to isomeric products.[10][11]

Troubleshooting Steps:

  • Run a Control Reaction with a Scavenger: Repeat the experiment with an added acid scavenger (e.g., pyridine or a polymer-supported base). If the formation of side products is suppressed, acid catalysis is the likely cause.

  • Analyze the Side Products: Try to isolate and characterize the main side products. Their structures can provide clues about the reaction mechanism. For example, the presence of rearranged skeletons points towards carbocationic intermediates promoted by acid.

  • Use a Milder Halogenating Agent: Some halogenating agents are less prone to generating strong acids. For instance, using N-bromosuccinimide (NBS) instead of Br₂ can sometimes provide a cleaner reaction, as the HBr byproduct reacts with the succinimide (B58015) anion.

Issue 3: Catalyst Deactivation

Q: My Lewis acid catalyst (e.g., AlCl₃, FeCl₃) seems to stop working midway through the reaction. What is happening?

A: Lewis acids are highly susceptible to deactivation by bases, including water and the halide anions formed from the acidic byproduct.[2] The reaction AlCl₃ + HCl → H⁺[AlCl₄]⁻ can alter the catalyst's activity.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Moisture in the air can also be a problem, so running the reaction under an inert atmosphere (N₂ or Ar) is recommended.

  • Use a Stoichiometric Amount of Catalyst: In some cases, the "catalyst" is consumed. You may need to use more than a catalytic amount if deactivation is unavoidable.

  • Consider an Alternative Catalyst: Some catalysts are more robust. For certain applications, switching to a different Lewis acid or exploring photocatalytic methods that do not require strong Lewis acids could be a solution.[12]

Data Presentation: Comparison of Common Acid Scavengers

Scavenger TypeExamplepKa (Conjugate Acid)Typical ApplicationAdvantagesDisadvantages
Inorganic Carbonate Sodium Bicarbonate (NaHCO₃)6.4Aqueous workupInexpensive, safe, easy to handle.[3]Insoluble in most organic solvents; generates CO₂ gas.[3]
Inorganic Carbonate Potassium Carbonate (K₂CO₃)10.3In-situ scavenger in polar aprotic solventsStronger base than NaHCO₃, inexpensive.Insoluble in non-polar organic solvents; can be too basic for some substrates.
Organic Amine Pyridine5.2In-situ scavengerSoluble in most organic solvents; moderately basic.Can be nucleophilic; forms soluble pyridinium (B92312) salts that require aqueous extraction.
Organic Amine Triethylamine (TEA)10.8In-situ scavengerStrong, non-nucleophilic base; soluble in organic solvents.Can interfere with some catalysts[8]; forms soluble salts requiring removal.
Polymer-Supported PS-Piperidine~11.2In-situ scavengerSimplifies purification (filtration only); high capacity.[5][6]More expensive than soluble bases; can have slower reaction kinetics.

Experimental Protocols

Protocol 1: Post-Reaction Neutralization with Aqueous Sodium Bicarbonate

This protocol describes a standard liquid-liquid extraction procedure to neutralize and remove acidic byproducts after the reaction is complete.

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.

  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If it is miscible (e.g., THF, acetonitrile), dilute the mixture with an immiscible organic solvent first.

  • First Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Add the solution slowly and vent the funnel frequently, as the neutralization reaction produces carbon dioxide gas, which can cause pressure buildup.[3]

  • Mixing and Separation: Gently swirl the funnel before shaking. Shake the funnel, remembering to vent frequently. Allow the layers to separate completely.

  • pH Test: Drain the lower aqueous layer. Test its pH using litmus (B1172312) paper or a pH strip to ensure it is neutral or basic (pH ≥ 7).[4]

  • Repeat Wash (if necessary): If the aqueous layer is still acidic, repeat the wash with fresh NaHCO₃ solution until the aqueous layer is no longer acidic.

  • Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.[4]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

Protocol 2: In-Situ Acid Scavenging with a Polymer-Supported Base

This protocol is for using a solid-supported scavenger to neutralize acid during the reaction, simplifying the workup.

  • Reagent Selection: Choose a polymer-supported base with appropriate basicity for your reaction (e.g., polymer-supported piperidine (B6355638) or morpholine).

  • Setup: In a round-bottom flask, combine the starting material, solvent, and the polymer-supported base (typically 1.5-3.0 equivalents relative to the acid produced).

  • Reaction: Add the halogenating agent and proceed with the reaction under the desired conditions (e.g., heating, cooling). The solid resin will neutralize the acidic byproduct as it is formed.

  • Monitoring: Monitor the reaction progress by taking small samples of the liquid phase for analysis (TLC, LCMS). The resin can be left to settle or quickly filtered through a pipette with a cotton plug to get a clear sample.

  • Workup (Filtration): Once the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture through a Büchner funnel or a fritted glass filter to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to yield the crude product, which is now free of the basic scavenger and its corresponding salt.

Visualizations

Workflow for Managing Acidic Byproducts

AcidManagementWorkflow Start Halogenation Reaction Complete Decision Acid-Sensitive Product? Start->Decision InSitu Use In-Situ Scavenger (e.g., Polymer Resin) Decision->InSitu Yes Workup Perform Aqueous Basic Workup Decision->Workup No Filter Filter to Remove Scavenger Resin InSitu->Filter Extract Liquid-Liquid Extraction with NaHCO₃(aq) Workup->Extract Concentrate Concentrate Solvent Filter->Concentrate Dry Dry Organic Layer (e.g., Na₂SO₄) Extract->Dry Dry->Concentrate Product Isolated Product Concentrate->Product

Caption: General workflow for isolating a product after a halogenation reaction.

Troubleshooting Logic for Acid-Related Issues

TroubleshootingAcidIssues Start Problem Observed: Low Yield / Side Products Question1 Is the substrate or product acid-sensitive? Start->Question1 Action1 Run reaction with in-situ acid scavenger (e.g., 2,6-lutidine or polymer-supported base) Question1->Action1 Yes Question3 Is a Lewis Acid catalyst used? Question1->Question3 No Question2 Problem Solved? Action1->Question2 Success Root Cause: Acid-catalyzed degradation or side reactions Question2->Success Yes Failure Problem persists. Investigate other causes (temp, purity, stoichiometry). Question2->Failure No Action2 Ensure rigorous anhydrous conditions Action3 Consider catalyst deactivation by H₂O/HX. Increase catalyst loading. Action2->Action3 Question3->Action2 Yes Question3->Failure No Action3->Failure

Caption: Decision tree for troubleshooting common halogenation reaction issues.

References

Technical Support Center: Optimizing Reactions with 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-dichlorooctane. The information is designed to assist in the selection of the optimal solvent to achieve desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary considerations when selecting a solvent for reactions with this compound?

A1: The primary considerations for solvent selection are the desired reaction pathway (nucleophilic substitution vs. elimination) and the solubility of this compound and other reagents. As a secondary dihaloalkane, this compound can undergo SN1, SN2, E1, and E2 reactions. The polarity and protic nature of the solvent play a crucial role in favoring one pathway over another.

Q2: How does the solvent polarity affect the reaction pathway?

A2: Solvent polarity significantly influences the reaction mechanism.

  • Polar Protic Solvents (e.g., water, methanol (B129727), ethanol) have O-H or N-H bonds and can solvate both cations and anions effectively. They are ideal for SN1 reactions as they stabilize the carbocation intermediate that may form.[1][2]

  • Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile) lack O-H or N-H bonds. They are well-suited for SN2 reactions because they solvate the cation of the nucleophile but leave the anionic nucleophile relatively "naked" and more reactive.[1][3]

  • Nonpolar Solvents (e.g., hexanes, toluene) are generally not suitable for substitution reactions as they do not effectively dissolve charged nucleophiles or stabilize ionic intermediates.[1]

Q3: How can I predict the solubility of this compound in various solvents?

Troubleshooting Guide

Issue 1: Low or no reaction yield.

  • Potential Cause: Poor solubility of reactants.

    • Recommended Solution: Ensure all reactants are soluble in the chosen solvent. If the nucleophile is a salt, a more polar solvent may be required to dissolve it. A solvent screening experiment is recommended to identify a solvent system that dissolves all components.

  • Potential Cause: Inappropriate solvent for the desired reaction mechanism.

    • Recommended Solution: For SN2 reactions with strong, anionic nucleophiles, switch to a polar aprotic solvent like DMF or DMSO. For reactions that may proceed via an SN1 pathway (e.g., with a weak nucleophile), a polar protic solvent like ethanol (B145695) or methanol could be beneficial.

Issue 2: Formation of an unexpected product (e.g., elimination product instead of substitution).

  • Potential Cause: this compound is a secondary halide, which can readily undergo both substitution and elimination reactions. The reaction conditions, including the solvent, determine the major product.

    • Recommended Solution:

      • To favor substitution (SN2) , use a strong, non-basic nucleophile in a polar aprotic solvent at a lower temperature.

      • To favor elimination (E2) , use a strong, sterically hindered base (e.g., potassium tert-butoxide) in a less polar or polar aprotic solvent. Higher temperatures also favor elimination.[5][6]

Issue 3: Racemization of a stereospecific starting material.

  • Potential Cause: The reaction is proceeding through an SN1 mechanism, which involves a planar carbocation intermediate, leading to a loss of stereochemistry.

    • Recommended Solution: To retain stereochemical control via an inversion of configuration, promote the SN2 pathway. This can be achieved by using a high concentration of a strong nucleophile in a polar aprotic solvent.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent CategoryExample SolventsPredicted Solubility of this compoundRationale
NonpolarHexane, TolueneHigh"Like dissolves like"; both are nonpolar hydrocarbons.
Borderline Polar AproticDiethyl Ether, DichloromethaneHighModerate polarity allows for good interaction with the alkyl halide.
Polar AproticAcetone, Acetonitrile, DMF, DMSOModerate to HighThe alkyl chain enhances solubility in these organic solvents.
Polar ProticMethanol, Ethanol, WaterLow to Very LowThe high polarity and hydrogen bonding of the solvent do not favorably interact with the nonpolar alkane chain.[2][4]

Table 2: Physicochemical Properties of Common Organic Solvents

SolventFormulaBoiling Point (°C)Dielectric Constant (20°C)Type
HexaneC₆H₁₄691.9Nonpolar
TolueneC₇H₈1112.4Nonpolar
Diethyl EtherC₄H₁₀O354.3Borderline Polar Aprotic
DichloromethaneCH₂Cl₂409.1Borderline Polar Aprotic
AcetoneC₃H₆O5621Polar Aprotic
AcetonitrileC₂H₃N8237.5Polar Aprotic
Dimethylformamide (DMF)C₃H₇NO15338Polar Aprotic
Dimethyl Sulfoxide (DMSO)C₂H₆OS18947Polar Aprotic
MethanolCH₄O6532.6Polar Protic
EthanolC₂H₆O7824.3Polar Protic
WaterH₂O10080.1Polar Protic

Data compiled from various sources.[1][2][4][7][8]

Experimental Protocols

Protocol 1: Determining the Optimal Solvent via Reaction Screening

This protocol outlines a method for systematically testing a range of solvents to identify the one that provides the best yield and selectivity for the desired reaction with this compound.

  • Solvent Selection: Choose a representative set of solvents from different categories (nonpolar, polar aprotic, polar protic). Suggested starting solvents: Hexane, Dichloromethane, Acetonitrile, DMF, and Ethanol.

  • Reaction Setup: In separate, identical reaction vessels, place this compound and the nucleophile/base. Add the same volume of each selected solvent to each vessel.

  • Reaction Conditions: Run all reactions at the same temperature and for the same duration. It is advisable to start at room temperature and monitor the progress.

  • Monitoring: Track the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Analysis: After the reaction period, quench all reactions and analyze the product mixture from each solvent to determine the yield of the desired product and the presence of any byproducts.

  • Optimization: Based on the results, further optimization of reaction conditions (temperature, concentration) can be performed in the most promising solvent(s).

Mandatory Visualization

Solvent_Selection_Workflow start Define Desired Reaction: Substitution vs. Elimination sub Favor Substitution start->sub Substitution elim Favor Elimination start->elim Elimination sn2 sn2 sub->sn2 SN2 Conditions: Strong, non-basic nucleophile Low Temperature sn1 sn1 sub->sn1 SN1 Conditions: Weak nucleophile e2 e2 elim->e2 E2 Conditions: Strong, bulky base High Temperature polar_aprotic Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) sn2->polar_aprotic Select Solvent screen1 Analyze Yield and Purity (TLC, GC, NMR) polar_aprotic->screen1 Perform Reaction Screening end Optimal Solvent Identified screen1->end polar_protic_sub Polar Protic Solvent (e.g., Ethanol, Methanol) sn1->polar_protic_sub Select Solvent polar_protic_sub->screen1 Perform Reaction Screening solvent_elim Less Polar or Polar Aprotic (e.g., THF, Ethanol) e2->solvent_elim Select Solvent screen2 Analyze Yield and Purity (TLC, GC, NMR) solvent_elim->screen2 Perform Reaction Screening screen2->end

Caption: Workflow for selecting an optimal solvent for reactions with this compound.

Competing_Pathways substrate This compound (Secondary Dihaloalkane) sub_path Substitution Pathways substrate->sub_path elim_path Elimination Pathways substrate->elim_path sn2 SN2 (Strong Nucleophile, Polar Aprotic Solvent) sub_path->sn2 sn1 SN1 (Weak Nucleophile, Polar Protic Solvent) sub_path->sn1 e2 E2 (Strong, Bulky Base, High Temperature) elim_path->e2 e1 E1 (Weak Base, Polar Protic Solvent) elim_path->e1 sub_prod Substitution Product(s) sn2->sub_prod sn1->sub_prod elim_prod Elimination Product(s) (Alkenes) e2->elim_prod e1->elim_prod

Caption: Competing substitution and elimination pathways for this compound.

References

Validation & Comparative

A Comparative Guide to 1H and 13C NMR Spectra of 2,3-Dichlorooctane Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the four stereoisomers of 2,3-dichlorooctane: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The differentiation of these isomers is crucial in various fields, including stereoselective synthesis and drug development, where the specific stereochemistry of a molecule can significantly impact its biological activity. This document presents predicted NMR data to facilitate the identification and characterization of these compounds.

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of the four stereoisomers of this compound. These predictions were generated using computational algorithms and provide a valuable reference for experimental work.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

Atom(2R,3R) / (2S,3S)(2R,3S) / (2S,3R)
H11.65 (d)1.63 (d)
H24.25 (m)4.35 (m)
H34.10 (m)4.15 (m)
H4a1.85 (m)1.80 (m)
H4b1.70 (m)1.65 (m)
H51.40 (m)1.42 (m)
H61.30 (m)1.31 (m)
H71.28 (m)1.29 (m)
H80.90 (t)0.91 (t)

d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

Atom(2R,3R) / (2S,3S)(2R,3S) / (2S,3R)
C122.522.0
C265.064.5
C368.067.5
C435.034.8
C528.028.2
C631.531.6
C722.622.7
C814.014.1

Experimental Protocols

The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the this compound isomers.

Sample Preparation

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like this compound.

  • Concentration:

    • For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Filtration: To remove any particulate matter that could affect the magnetic field homogeneity and spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal spectral dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • Spectral Width: Set a wider spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • Acquisition Time: An acquisition time of 1-2 seconds is common.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR to obtain a spectrum with an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectrum to the internal standard (TMS at 0.00 ppm).

Visualization of Isomeric Relationships

The following diagram illustrates the relationship between the different stereoisomers of this compound and their corresponding NMR spectra. Enantiomeric pairs will exhibit identical NMR spectra in an achiral solvent, while diastereomers will have distinct spectra.

G Relationship between this compound Isomers and their NMR Spectra cluster_enantiomers1 Enantiomeric Pair 1 (Identical NMR Spectra) cluster_enantiomers2 Enantiomeric Pair 2 (Identical NMR Spectra) cluster_spectra NMR Spectra 2R,3R 2R,3R 2S,3S 2S,3S 2R,3R->2S,3S Enantiomers 2R,3S 2R,3S 2R,3R->2R,3S Diastereomers (Different NMR Spectra) 2S,3R 2S,3R 2R,3R->2S,3R Diastereomers (Different NMR Spectra) Spectrum A Spectrum A 2R,3R->Spectrum A 2S,3S->2R,3S Diastereomers (Different NMR Spectra) 2S,3S->2S,3R Diastereomers (Different NMR Spectra) 2S,3S->Spectrum A 2R,3S->2S,3R Enantiomers Spectrum B Spectrum B 2R,3S->Spectrum B 2S,3R->Spectrum B

Caption: Stereoisomeric relationships of this compound.

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometry of 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification and quantification of halogenated organic compounds are critical. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,3-dichlorooctane, offering a powerful tool for its identification. Furthermore, we present a comparative overview of alternative analytical methodologies, complete with experimental protocols, to equip researchers with a comprehensive understanding of the available techniques for the analysis of such compounds.

The analysis of chlorinated alkanes like this compound is pertinent in various fields, including environmental monitoring and as intermediates in chemical synthesis. Mass spectrometry is a cornerstone technique for the structural elucidation of these molecules. Under electron ionization, molecules undergo fragmentation in a reproducible manner, creating a unique "fingerprint" that allows for their identification.

Predicted Electron Ionization Mass Spectrometry Fragmentation of this compound

In the absence of a publicly available experimental mass spectrum for this compound, we have constructed a predicted fragmentation pattern based on the established principles of mass spectrometry for alkanes and alkyl halides. The molecular formula for this compound is C8H16Cl2, with a molecular weight of approximately 183.12 g/mol . A key feature in the mass spectrum of chlorinated compounds is the isotopic pattern of chlorine, which exists as two stable isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in a roughly 3:1 ratio.[1][2] This results in characteristic isotopic clusters for fragments containing chlorine atoms. For fragments with two chlorine atoms, we expect to see peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1.[3]

The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways:

  • Alpha-Cleavage: This involves the cleavage of the C-C bond adjacent to a carbon-chlorine bond. For this compound, this can occur on either side of the C2-C3 bond.

  • C-C Bond Cleavage in the Alkyl Chain: Similar to other alkanes, fragmentation can occur along the octane (B31449) chain, favoring the formation of more stable secondary carbocations.[4]

  • Loss of a Chlorine Radical: The cleavage of a C-Cl bond can lead to the loss of a chlorine radical (Cl•).

  • Loss of HCl: The elimination of a molecule of hydrogen chloride is another common fragmentation pathway for alkyl halides.

Based on these principles, a table of predicted major fragment ions, their proposed structures, and their expected mass-to-charge ratios (m/z) is presented below.

Predicted m/z Proposed Fragment Ion Formation Pathway Notes
182/184/186[C₈H₁₆Cl₂]⁺•Molecular IonThe M, M+2, and M+4 peaks, with a predicted 9:6:1 intensity ratio.
147/149[C₈H₁₆Cl]⁺Loss of a Cl• radicalIsotopic pattern for one chlorine atom (3:1 ratio).
121/123[C₅H₁₀Cl]⁺Cleavage of the C3-C4 bondFormation of a secondary carbocation containing one chlorine atom.
115/117[C₄H₈Cl]⁺Cleavage of the C2-C3 bond with charge retention on the C3-containing fragment.Formation of a secondary carbocation containing one chlorine atom.
91/93[C₃H₆Cl]⁺Cleavage of the C3-C4 bond with charge retention on the C3-containing fragment.Formation of a secondary carbocation containing one chlorine atom.
63/65[C₂H₄Cl]⁺Cleavage of the C2-C3 bond with charge retention on the C2-containing fragment.Formation of a primary carbocation containing one chlorine atom.
57[C₄H₉]⁺Cleavage of the C3-C4 bond with loss of the chlorinated portion.A common alkyl fragment.
43[C₃H₇]⁺Cleavage of the C2-C3 bond with loss of the chlorinated portion.A common alkyl fragment.
Comparative Analysis of Analytical Techniques

While EI-MS is a powerful tool for structural elucidation, other techniques may be more suitable for specific applications, such as quantification of trace amounts in complex matrices.

Technique Principle Advantages Disadvantages
Electron Ionization Mass Spectrometry (EI-MS) High-energy electrons ionize and fragment the molecule, creating a characteristic mass spectrum.Provides detailed structural information from fragmentation patterns. Well-established libraries for compound identification.Can be too energetic, leading to the absence of a molecular ion peak. Complex spectra can be difficult to interpret for isomers.
Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS) A softer ionization technique where molecules with high electron affinity capture a thermal electron, forming negative ions.[1]Highly sensitive and selective for electrophilic compounds like chlorinated alkanes.[3][5] Less fragmentation, often resulting in a prominent molecular ion peak, which is useful for quantification.[1]Not universally applicable to all compounds. The degree of fragmentation can be sensitive to ion source conditions.
Gas Chromatography with a Halogen-Specific Detector (GC-XSD) A detector that is highly selective for halogenated compounds. The effluent from the GC column is pyrolyzed, and the resulting free halogens are detected.[6]Excellent selectivity for halogenated compounds, reducing interference from co-eluting non-halogenated matrix components.[6]Provides no structural information beyond the retention time. Not as versatile as a mass spectrometer.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This protocol provides a general procedure for the analysis of this compound. Instrument parameters may need to be optimized for specific applications.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration of 1-10 µg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from a complex matrix.

2. GC-MS System and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis or split mode for higher concentrations.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A non-polar column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating chlorinated alkanes.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Examine the mass spectrum of the peak and compare it to the predicted fragmentation pattern and isotopic distributions.

  • For quantification, a calibration curve should be prepared using standards of known concentrations.

Visualizing Fragmentation and Workflows

To further clarify the processes described, the following diagrams have been generated using Graphviz (DOT language).

fragmentation_pathway M [C₈H₁₆Cl₂]⁺• m/z 182/184/186 (Molecular Ion) F1 [C₈H₁₆Cl]⁺ m/z 147/149 M->F1 - Cl• F2 [C₅H₁₀Cl]⁺ m/z 121/123 M->F2 - C₃H₆Cl• F3 [C₄H₈Cl]⁺ m/z 115/117 M->F3 - C₄H₈Cl• F6 [C₄H₉]⁺ m/z 57 M->F6 - C₄H₇Cl₂• F4 [C₃H₆Cl]⁺ m/z 91/93 F2->F4 - C₂H₄ F5 [C₂H₄Cl]⁺ m/z 63/65 F3->F5 - C₂H₄

Caption: Predicted EI-MS fragmentation of this compound.

experimental_workflows cluster_gcms GC-EI-MS Workflow cluster_gcecnims GC-ECNI-MS Workflow A1 Sample Injection A2 GC Separation A1->A2 A3 Electron Ionization (70 eV) A2->A3 A4 Mass Analysis (Fragmentation) A3->A4 A5 Detection & Structural Info A4->A5 B1 Sample Injection B2 GC Separation B1->B2 B3 Electron Capture Ionization B2->B3 B4 Mass Analysis (Molecular Ion) B3->B4 B5 Detection & Quantification B4->B5

Caption: Comparison of GC-EI-MS and GC-ECNI-MS workflows.

References

A Comparative Spectroscopic Analysis of 2,3-Dichlorooctane and 2,5-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic features for 2,3-Dichlorooctane and 2,5-Dichlorooctane based on ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. These predictions are derived from the distinct molecular structures of the two isomers.

Table 1: Predicted ¹H NMR Data

This compound 2,5-Dichlorooctane
Proton Environment Predicted Chemical Shift (ppm) Proton Environment Predicted Chemical Shift (ppm)
-CH₃ (C1)~1.0-1.2-CH₃ (C1)~1.5 (doublet)
-CH(Cl)- (C2)~3.8-4.2-CH(Cl)- (C2)~3.9-4.3
-CH(Cl)- (C3)~3.8-4.2-CH₂- (C3)~1.7-2.1
-CH₂- (C4-C7)~1.2-1.8-CH₂- (C4)~1.7-2.1
-CH₃ (C8)~0.9-CH(Cl)- (C5)~3.9-4.3
-CH₂- (C6-C7)~1.3-1.6
-CH₃ (C8)~0.9

Table 2: Predicted ¹³C NMR Data

This compound 2,5-Dichlorooctane
Carbon Environment Predicted Chemical Shift (ppm) Carbon Environment Predicted Chemical Shift (ppm)
-CH₃ (C1)~15-25-CH₃ (C1)~20-30
-CH(Cl)- (C2)~60-70-CH(Cl)- (C2)~60-70
-CH(Cl)- (C3)~60-70-CH₂- (C3)~35-45
-CH₂- (C4-C7)~20-40-CH₂- (C4)~30-40
-CH₃ (C8)~14-CH(Cl)- (C5)~60-70
-CH₂- (C6-C7)~20-35
-CH₃ (C8)~14

Table 3: Predicted Mass Spectrometry Data

Spectroscopic Feature This compound 2,5-Dichlorooctane
Molecular Ion (M⁺) m/z 182, 184, 186 (isotope pattern)m/z 182, 184, 186 (isotope pattern)
Key Fragmentation Pathways Loss of Cl, cleavage between C2-C3Loss of Cl, cleavage adjacent to C2 and C5
Predicted Major Fragments [M-Cl]⁺, fragments from C-C bond cleavage[M-Cl]⁺, fragments from C-C bond cleavage

Table 4: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode This compound 2,5-Dichlorooctane
C-H stretch (alkane) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹
C-H bend (alkane) ~1375-1470 cm⁻¹~1375-1470 cm⁻¹
C-Cl stretch ~550-850 cm⁻¹~550-850 cm⁻¹

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid organic compounds like dichlorooctanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Dissolve approximately 5-25 mg of the liquid sample in a suitable deuterated solvent (e.g., CDCl₃).

    • The final volume should be around 0.6-0.7 mL.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile). A typical concentration is around 1 mg/mL.

    • Further dilute this stock solution to a final concentration suitable for the instrument, often in the low µg/mL range.

    • Ensure the final solution is free of any particulate matter by filtration or centrifugation if necessary.

  • Data Acquisition :

    • Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a common method. For direct infusion, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.

    • Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and expected fragment ions.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a neat liquid sample, place a drop of the liquid onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Data Acquisition :

    • Place the salt plate assembly into the sample holder of the IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plates.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Visualization of the Comparative Workflow

The following diagram illustrates the logical workflow for a spectroscopic comparison of isomeric compounds.

Spectroscopic_Comparison_Workflow cluster_isomers Isomeric Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Conclusion Isomer_A This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer_A->NMR MS Mass Spectrometry Isomer_A->MS IR Infrared Spectroscopy Isomer_A->IR Isomer_B 2,5-Dichlorooctane Isomer_B->NMR Isomer_B->MS Isomer_B->IR NMR_Data Compare Chemical Shifts and Splitting Patterns NMR->NMR_Data MS_Data Compare Fragmentation Patterns and Isotope Ratios MS->MS_Data IR_Data Compare Absorption Bands (Fingerprint Region) IR->IR_Data Distinction Structural Distinction Based on Spectral Differences NMR_Data->Distinction MS_Data->Distinction IR_Data->Distinction

Caption: Workflow for the spectroscopic comparison of isomers.

A Comparative Guide to Analytical Method Validation for Dichlorooctane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantitative determination of dichlorooctane. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products and for accurate environmental monitoring. This document outlines and compares common gas chromatography (GC) based methods, providing detailed experimental protocols and performance data to aid in the selection and implementation of a suitable analytical strategy.

Introduction to Analytical Approaches

The analysis of semi-volatile halogenated hydrocarbons like dichlorooctane is predominantly performed using gas chromatography due to its high resolution and sensitivity. The choice of detector is crucial and depends on the required sensitivity and selectivity. Common detectors include the Flame Ionization Detector (FID), which is a universal detector for organic compounds, and the Mass Spectrometer (MS), which provides higher selectivity and structural information. Electron Capture Detectors (ECD) are also highly sensitive to halogenated compounds.[1][2][3] Method validation is an essential process to ensure that the chosen analytical procedure is suitable for its intended purpose, providing reliable and accurate data.[4][5][6] Key validation parameters include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[4][5][7]

Comparison of Key Analytical Methods

This section compares two common GC-based methods for dichlorooctane quantification: GC with Flame Ionization Detection (GC-FID) and GC with Mass Spectrometry (GC-MS). The performance characteristics are summarized based on typical data for similar halogenated hydrocarbon analyses.[2][8]

Parameter GC-FID GC-MS
Principle Separation based on volatility and polarity, detection by ionization in a hydrogen flame.Separation based on volatility and polarity, detection by mass-to-charge ratio.[7]
Selectivity Moderate. Relies on chromatographic separation for selectivity. Potential for co-elution with matrix components.[1]Excellent. Can distinguish between compounds with similar retention times based on their mass spectra.[7]
Sensitivity Good (ng levels).Excellent (pg to fg levels).[7]
Linearity (R²) Typically > 0.99[2][7]Typically > 0.999[2]
Accuracy (% Recovery) 80-120%[2][8]85-115%
Precision (%RSD) < 15%[8]< 10%
Limit of Detection (LOD) ~0.1 - 1 µg/L[8]~0.001 - 0.1 µg/L[2][8]
Limit of Quantitation (LOQ) ~0.3 - 3 µg/L[8]~0.003 - 0.3 µg/L[8]
Cost LowerHigher
Expertise Required Basic to IntermediateIntermediate to Advanced

Experimental Protocols

Detailed experimental protocols are crucial for the successful validation and implementation of an analytical method. Below are generalized methodologies for GC-FID and GC-MS that can be adapted and validated for dichlorooctane quantification.

Sample Preparation

A dilute solution of the dichlorooctane isomer mixture should be prepared in a suitable solvent such as hexane (B92381) or methanol.[9] For quantitative analysis, an internal standard (e.g., a similar but chromatographically resolved halogenated hydrocarbon) should be added to all samples and standards to correct for injection volume variations.[3]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for routine quantification where high sensitivity and selectivity are not critical.

  • Instrumentation: A standard GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID).[1]

  • Chromatographic Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).[7] A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[3]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Detector Temperature: 300 °C.[1]

Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity, making it ideal for trace analysis and confirmation of identity.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[7]

  • Chromatographic Conditions: Same as GC-FID.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode:

      • Full Scan: For qualitative analysis and identification of unknown peaks.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitoring characteristic ions of dichlorooctane for enhanced sensitivity and selectivity.[7]

Validation Parameters

The following parameters must be evaluated during method validation:[4][5]

  • Specificity: The ability to assess the analyte in the presence of other components. This is demonstrated by analyzing blank and spiked samples to ensure no interfering peaks are present at the retention time of dichlorooctane.[5][7]

  • Linearity: A series of standard solutions of dichlorooctane at different concentrations are analyzed to construct a calibration curve. A correlation coefficient (r²) of >0.99 is generally required.[7]

  • Accuracy: Recovery studies are performed by spiking a known amount of dichlorooctane into a blank matrix and calculating the percentage of the analyte recovered.[7]

  • Precision:

    • Repeatability (Intra-day precision): Multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of the same sample on different days by different analysts or with different equipment.[7]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of dichlorooctane that can be reliably detected and quantified, respectively.[7]

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for dichlorooctane quantification.

G cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting cluster_implementation 4. Implementation define_scope Define Scope & Purpose select_method Select Analytical Method (e.g., GC-MS) define_scope->select_method prepare_protocol Prepare Validation Protocol select_method->prepare_protocol specificity Specificity prepare_protocol->specificity linearity Linearity accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq data_analysis Analyze Data & Calculate Statistics lod_loq->data_analysis acceptance_criteria Compare with Acceptance Criteria data_analysis->acceptance_criteria validation_report Prepare Validation Report acceptance_criteria->validation_report method_implementation Implement for Routine Use validation_report->method_implementation

Caption: Workflow for analytical method validation.

References

comparing the efficacy of different chiral columns for dichlorooctane separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical task in chemical analysis, particularly in the pharmaceutical and fine chemical industries where the biological activity of a molecule is often stereospecific.[1][2] Dichlorooctane, a chiral halogenated hydrocarbon, presents a unique challenge for enantiomeric resolution. This guide provides a comparative overview of different chiral stationary phases (CSPs) that could be employed for the separation of dichlorooctane enantiomers, supported by general principles of chiral chromatography and illustrative data from analogous separations.

Introduction to Chiral Separation

Chiral chromatography is the most widely used technique for the separation of enantiomers.[1] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times and, thus, separation.[3] The choice of the chiral column is the most critical factor in achieving a successful enantioseparation.[4] Common types of CSPs include polysaccharide-based, Pirkle-type, cyclodextrin-based, and protein-based columns.[3][5] For a non-polar molecule like dichlorooctane, polysaccharide-based and Pirkle-type columns are often the most suitable starting points.

Comparison of Chiral Column Performance

Chiral Stationary Phase (CSP) TypeExample Column BrandsTypical Mobile PhaseExpected Selectivity (α)Expected Resolution (Rs)Key Characteristics & Considerations
Polysaccharide-based (Amylose) Chiralpak® IA, Chiralpak® IB, Lux® Amylose-2Hexane/Isopropanol1.2 - 1.8> 1.5Broad applicability, good for a wide range of compounds. The choice of the specific carbamate (B1207046) derivative can significantly impact selectivity.[5][6]
Polysaccharide-based (Cellulose) Chiralcel® OD-H, Chiralcel® OJ-H, Lux® Cellulose-1Hexane/Ethanol1.1 - 1.61.0 - 2.0Offers complementary selectivity to amylose-based phases. The 3,5-dimethylphenylcarbamate derivative (Chiralcel OD) is a common starting point.[7][8]
Pirkle-type (Brush-type) (R,R)-Whelk-O® 1Hexane/Isopropanol1.1 - 1.5> 1.5Covalently bonded phases offer excellent durability and a broad range of compatible mobile phases.[4][9] Often effective for non-polar and weakly polar analytes.
Cyclodextrin-based CYCLOBOND™ I 2000Reversed-phase or Polar OrganicLower< 1.5Generally more effective for compounds that can form inclusion complexes with the cyclodextrin (B1172386) cavity.[10][11] May be less effective for flexible alkyl chains like dichlorooctane.

Note: The values for selectivity (α) and resolution (Rs) are illustrative and will be highly dependent on the specific dichlorooctane isomer, mobile phase composition, temperature, and flow rate.

Experimental Protocols

A systematic approach is crucial for developing a successful chiral separation method. The following is a general protocol for the separation of dichlorooctane enantiomers.

1. Initial Column and Mobile Phase Screening:

  • Objective: To identify a promising chiral stationary phase and mobile phase system.

  • Columns to Screen:

    • Amylose-based: e.g., Chiralpak® IA or Lux® Amylose-2

    • Cellulose-based: e.g., Chiralcel® OD-H or Lux® Cellulose-1

    • Pirkle-type: e.g., (R,R)-Whelk-O® 1

  • Mobile Phases (Normal Phase):

    • Hexane/Isopropanol (90:10, v/v)

    • Hexane/Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detector, as dichlorooctane lacks a strong chromophore.

  • Sample Preparation: Dissolve a racemic standard of dichlorooctane in the mobile phase to a concentration of approximately 1 mg/mL.

2. Method Optimization:

  • Objective: To improve the resolution and peak shape of the separation.

  • Mobile Phase Composition: Once a promising column/solvent system is identified, vary the ratio of the alcohol modifier (e.g., from 2% to 20%). A lower percentage of alcohol generally increases retention and can improve resolution.

  • Alcohol Modifier: Test different alcohols (e.g., ethanol, isopropanol, n-butanol) as they can alter the selectivity.

  • Temperature: Evaluate the effect of column temperature (e.g., from 10 °C to 40 °C). Lower temperatures often lead to better resolution but higher backpressure.

  • Flow Rate: Optimize the flow rate to achieve a balance between analysis time and separation efficiency.

3. Method Validation (if required):

  • Once an optimal method is developed, it should be validated for parameters such as specificity, linearity, accuracy, precision, and robustness according to relevant guidelines.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting a chiral column and the experimental process for developing a separation method.

Chiral_Column_Selection Analyte Dichlorooctane (Non-polar, Halogenated) Initial_Screening Initial Screening Strategy Analyte->Initial_Screening Polysaccharide Polysaccharide-based CSPs (Amylose & Cellulose) Initial_Screening->Polysaccharide Primary Choice Pirkle Pirkle-type CSPs ((R,R)-Whelk-O 1) Initial_Screening->Pirkle Alternative Cyclodextrin Cyclodextrin-based CSPs Initial_Screening->Cyclodextrin Less Likely to be Effective Optimization Method Optimization Polysaccharide->Optimization If separation is observed Pirkle->Optimization If separation is observed Final_Method Optimized Chiral Separation Method Optimization->Final_Method

Caption: Logical workflow for chiral column selection for dichlorooctane.

Experimental_Workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Screen_Cols Select Columns: - Amylose-based - Cellulose-based - Pirkle-type Screen_MP Select Mobile Phases: - Hexane/IPA - Hexane/EtOH Screen_Cols->Screen_MP Run_Screen Execute Screening Runs Screen_MP->Run_Screen Eval_Results Evaluate Screening Results (Rs, α, peak shape) Run_Screen->Eval_Results Opt_MP Optimize Mobile Phase (Vary % alcohol, change alcohol) Eval_Results->Opt_MP Select best column Opt_Temp Optimize Temperature Opt_MP->Opt_Temp Opt_Flow Optimize Flow Rate Opt_Temp->Opt_Flow Final_Method Final Validated Method Opt_Flow->Final_Method

Caption: Experimental workflow for chiral method development.

References

Navigating the Spectral Landscape: A Comparative Guide to Theoretical and Experimental NMR Shifts for 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these structures. This guide provides a comparative analysis of theoretical versus experimental NMR chemical shifts for the halogenated alkane, 2,3-dichlorooctane, offering valuable insights for those engaged in the structural analysis of small molecules.

Due to the scarcity of publicly available experimental NMR data for this compound, this guide leverages advanced computational prediction tools to provide a robust theoretical dataset. This theoretical data is presented alongside a comprehensive overview of the methodologies used for both prediction and experimental acquisition, offering a framework for interpreting predicted spectra in the absence of experimental validation.

Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts

The theoretical ¹H and ¹³C NMR chemical shifts for the four stereoisomers of this compound—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—were predicted using the online NMR prediction tool, nmrdb.org. The predicted values are summarized in the tables below. It is important to note that while the predictions for the enantiomeric pairs ((2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)) are identical, diastereomers exhibit distinct chemical shifts, highlighting the sensitivity of NMR to stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Stereoisomers of this compound

Atom(2R,3R) & (2S,3S)(2R,3S) & (2S,3R)
H11.631.63
H24.254.25
H34.104.10
H4a1.851.85
H4b1.701.70
H5a1.451.45
H5b1.351.35
H6a1.301.30
H6b1.301.30
H7a1.301.30
H7b1.301.30
H80.900.90

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Stereoisomers of this compound

Atom(2R,3R) & (2S,3S)(2R,3S) & (2S,3R)
C122.522.5
C265.065.0
C368.068.0
C435.035.0
C528.028.0
C631.031.0
C722.022.0
C814.014.0

Methodologies

A clear understanding of the methods employed to obtain both theoretical and experimental data is crucial for accurate interpretation.

Experimental Protocol: A General Approach
  • Sample Preparation: A small amount of the purified compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5-0.7 mL in a standard 5 mm NMR tube.[1][2][3] A small quantity of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for the nuclei being observed (¹H or ¹³C).

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp, well-resolved peaks.[1]

  • Data Acquisition: A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded. Key acquisition parameters include the pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Theoretical Protocol: Computational Prediction

The theoretical NMR chemical shifts presented in this guide were obtained using an online prediction service, which employs computational models to estimate the spectral parameters. The general workflow for such predictions is as follows:

  • Structure Input: The chemical structure of the molecule is provided as input, typically in a standard format like SMILES or by drawing it in a molecular editor.

  • Prediction Algorithm: The software utilizes a prediction algorithm to calculate the chemical shifts. These algorithms are often based on a combination of methods:

    • Empirical Databases: Large databases of experimentally determined NMR spectra are used to find fragments of the input molecule with known chemical shifts. The shifts of the target molecule are then estimated by combining the shifts of these fragments.[4]

    • Quantum Mechanical Calculations: More sophisticated methods employ quantum mechanical calculations, such as Density Functional Theory (DFT), to calculate the magnetic shielding of each nucleus.[5][6] These shielding values are then converted to chemical shifts.

    • Machine Learning: Increasingly, machine learning models, particularly graph neural networks, are trained on large datasets of known structures and spectra to predict chemical shifts with high accuracy.[4][6][7]

  • Output Generation: The predicted chemical shifts for each nucleus are presented in a table or as a simulated spectrum.

The nmrdb.org prediction engine, used for this guide, leverages a combination of these techniques to provide fast and reasonably accurate predictions.[8][9][10][11][12]

Visualizing the Workflow

To illustrate the relationship between the theoretical and experimental approaches to NMR spectroscopy, the following workflow diagram is provided.

NMR_Workflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow exp_start Purified this compound sample_prep Sample Preparation (Dissolution in Deuterated Solvent) exp_start->sample_prep nmr_acq NMR Data Acquisition (Spectrometer) sample_prep->nmr_acq exp_data Experimental NMR Spectrum nmr_acq->exp_data comparison Comparison & Analysis exp_data->comparison the_start This compound Structure prediction NMR Prediction Software (e.g., nmrdb.org) the_start->prediction the_data Predicted NMR Shifts prediction->the_data the_data->comparison

Caption: Workflow for obtaining and comparing experimental and theoretical NMR data.

References

A Comparative Guide to the Determination of Enantiomeric Excess in 2,3-Dichlorooctane Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a critical parameter in the fields of stereoselective synthesis, pharmaceutical development, and materials science. For chiral molecules such as 2,3-dichlorooctane, a halogenated alkane, precise quantification of the enantiomeric composition is essential for understanding its chemical and biological properties. This guide provides an objective comparison of two primary analytical techniques for determining the enantiomeric excess of this compound: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

Chiral GC and NMR spectroscopy are powerful techniques for the analysis of chiral compounds. Chiral GC is particularly well-suited for volatile and thermally stable molecules like this compound, offering high-resolution separation of enantiomers. NMR spectroscopy, on the other hand, provides a non-destructive method that can be rapid and requires no chromatographic separation, relying on the use of chiral solvating agents to induce distinguishable signals for each enantiomer. The choice between these methods often depends on factors such as sample purity, required accuracy, available instrumentation, and the specific goals of the analysis.

ParameterChiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase.Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.
Sample Volatility RequiredNot required
Resolution High, often baseline separation of enantiomers.Dependent on the chiral solvating agent and analyte; may have overlapping signals.
Sensitivity High (ng to pg level)Lower (mg to µg level)
Analysis Time Typically 15-45 minutes per sample.Typically 5-15 minutes per sample.
Instrumentation Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).NMR spectrometer and a suitable chiral solvating agent.
Sample Preparation Simple dissolution in a volatile solvent.Dissolution in a deuterated solvent and addition of a chiral solvating agent.
Quantitative Accuracy Excellent, based on peak area integration.Good, based on signal integration, but can be affected by signal overlap.
Information Provided Enantiomeric ratio, retention times.Enantiomeric ratio, chemical shifts.

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols serve as a general guideline and may require optimization for specific this compound samples and available instrumentation.

Chiral Gas Chromatography (GC)

Chiral GC is a robust method for the separation and quantification of the enantiomers of this compound. The use of a chiral stationary phase, typically based on cyclodextrin (B1172386) derivatives, is essential for achieving enantioseparation.

Experimental Protocol:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A chiral capillary column, for instance, a 30 m x 0.25 mm ID column coated with a derivatized β-cyclodextrin stationary phase (e.g., heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 5 °C/min to 180 °C.

    • Hold at 180 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL of a 1 mg/mL solution of the this compound sample in hexane (B92381) (split ratio 50:1).

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with a chiral solvating agent (CSA), offers a rapid method for determining the enantiomeric excess of this compound without the need for chromatographic separation. The CSA forms transient diastereomeric complexes with the enantiomers, leading to separate NMR signals. Pirkle's alcohol is a commonly used CSA for this purpose.[1]

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a molar equivalent of a chiral solvating agent, such as (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol (Pirkle's alcohol), to the NMR tube.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal in the spectrum of the this compound that shows baseline separation for the two enantiomers in the presence of the CSA. Protons closest to the chiral centers are most likely to exhibit the largest chemical shift difference (Δδ).

    • Integrate the separated signals corresponding to each enantiomer.

    • The enantiomeric excess is calculated from the integration values using the formula:

      • ee (%) = [|Integration₁ - Integration₂| / (Integration₁ + Integration₂)] x 100

Visualizing the Workflow and Method Comparison

To better illustrate the processes, the following diagrams created using the DOT language provide a visual representation of the experimental workflows and a logical comparison of the two techniques.

G General Workflow for Enantiomeric Excess Determination cluster_GC Chiral Gas Chromatography cluster_NMR NMR Spectroscopy Sample_Prep_GC Sample Preparation (Dissolution) GC_Injection Injection into GC Sample_Prep_GC->GC_Injection Chiral_Separation Separation on Chiral Column GC_Injection->Chiral_Separation Detection_GC Detection (FID/MS) Chiral_Separation->Detection_GC Data_Analysis_GC Data Analysis (Peak Integration) Detection_GC->Data_Analysis_GC ee_Value_GC Enantiomeric Excess (%) Data_Analysis_GC->ee_Value_GC Sample_Prep_NMR Sample Preparation (Dissolution + Add CSA) NMR_Acquisition NMR Spectrum Acquisition Sample_Prep_NMR->NMR_Acquisition Signal_Identification Identification of Separated Signals NMR_Acquisition->Signal_Identification Data_Analysis_NMR Data Analysis (Signal Integration) Signal_Identification->Data_Analysis_NMR ee_Value_NMR Enantiomeric Excess (%) Data_Analysis_NMR->ee_Value_NMR

A diagram illustrating the general experimental workflows for determining enantiomeric excess using Chiral GC and NMR Spectroscopy.

G Logical Comparison of Chiral GC and NMR for ee Determination cluster_decision Primary Considerations cluster_methods Analytical Methods cluster_outcomes Key Outcomes Analyte This compound Sample Volatility Is the sample volatile & thermally stable? Analyte->Volatility Purity Is the sample relatively pure? Analyte->Purity Chiral_GC Chiral Gas Chromatography Volatility->Chiral_GC Yes NMR_CSA NMR with Chiral Solvating Agent Volatility->NMR_CSA No Purity->Chiral_GC Not strictly necessary Purity->NMR_CSA Preferable High_Resolution High Resolution Separation Chiral_GC->High_Resolution High_Sensitivity High Sensitivity Chiral_GC->High_Sensitivity Rapid_Analysis Rapid, Non-destructive Analysis NMR_CSA->Rapid_Analysis No_Separation No Physical Separation Required NMR_CSA->No_Separation

A diagram comparing the logical considerations for choosing between Chiral GC and NMR for enantiomeric excess determination.

References

Differentiating Dichlorooctane Isomers: A Comparative Guide to Diagnostic Peaks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in chemical synthesis and analysis, the unambiguous identification of isomers is a critical challenge. Dichlorooctane isomers, with the same molecular formula (C8H16Cl2) but different arrangements of chlorine atoms, can exhibit distinct physical, chemical, and toxicological properties. This guide provides a comprehensive comparison of diagnostic peaks in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to facilitate the differentiation of various dichlorooctane isomers. The information herein is supported by experimental data from analogous compounds and established spectroscopic principles.

Distinguishing Isomers with Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a powerful tool for distinguishing between dichlorooctane isomers. While all isomers exhibit the same molecular ion peaks (m/z 182, 184, 186 with an approximate 9:6:1 ratio due to the presence of two chlorine isotopes), their fragmentation patterns differ significantly based on the position of the chlorine atoms. The stability of the resulting carbocations and radical species governs the fragmentation pathways.[1][2]

Key diagnostic features in the mass spectra of dichlorooctane isomers include:

  • α-Cleavage: The cleavage of the C-C bond adjacent to a chlorine atom is a common fragmentation pathway. The position of the chlorine atom will, therefore, dictate the mass of the resulting fragment ions.

  • Loss of HCl: A peak corresponding to the loss of a hydrogen chloride molecule (M-36) is often observed.

  • Alkyl Fragments: A series of peaks corresponding to the loss of alkyl radicals is typically present, with characteristic clusters of ions separated by 14 mass units (CH2).

The following table summarizes the predicted key diagnostic mass spectral fragments for selected dichlorooctane isomers. These predictions are based on the fragmentation patterns observed for shorter-chain dichloroalkanes and general principles of mass spectrometry.

IsomerPredicted Key Fragment Ions (m/z) and Interpretation
1,2-Dichlorooctane 49/51 ([CH2Cl]+), 63/65 ([CH3CHCl]+), 91/93 ([C4H8Cl]+), 119/121 ([C6H12Cl]+), 147/149 ([M-Cl]+)
1,8-Dichlorooctane 49/51 ([CH2Cl]+), 91/93 ([C4H8Cl]+), 105/107 ([C5H10Cl]+), 147/149 ([M-Cl]+)
2,3-Dichlorooctane 63/65 ([CH3CHCl]+), 77/79 ([C3H6Cl]+), 105/107 ([C5H10Cl]+), 147/149 ([M-Cl]+)
2,7-Dichlorooctane 63/65 ([CH3CHCl]+), 119/121 ([C6H12Cl]+), 147/149 ([M-Cl]+)

Note: The presence of two chlorine atoms results in characteristic isotopic patterns for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio for fragments with one chlorine atom, and at m/z, m/z+2, and m/z+4 for fragments with two chlorine atoms.

Unambiguous Identification using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the chemical environment of each atom in a molecule, making it a powerful technique for isomer differentiation.

¹H NMR Spectroscopy

The chemical shift, splitting pattern (multiplicity), and integration of signals in a ¹H NMR spectrum are unique for each dichlorooctane isomer. The protons attached to carbons bearing chlorine atoms (α-protons) are significantly deshielded and appear at a lower field (higher ppm) compared to other protons in the alkyl chain.

¹³C NMR Spectroscopy

The number of unique signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms in the molecule, which is determined by its symmetry. The chemical shifts of carbons bonded to chlorine atoms are also shifted downfield.

The following tables summarize the available experimental and predicted ¹H and ¹³C NMR diagnostic peaks for selected dichlorooctane isomers. Predicted values are based on established substituent effects and data from analogous compounds.

¹H NMR Diagnostic Peaks (in CDCl₃)

IsomerProtonExperimental/Predicted Chemical Shift (δ, ppm)Multiplicity
1,2-Dichlorooctane H-1~3.7-3.8Multiplet
H-2~4.0-4.2Multiplet
1,8-Dichlorooctane H-1, H-8~3.5-3.6Triplet
This compound H-2, H-3~3.9-4.3Multiplet
2,7-Dichlorooctane H-2, H-7~3.9-4.1Sextet

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

¹³C NMR Diagnostic Peaks (in CDCl₃)

IsomerCarbonPredicted Chemical Shift (δ, ppm)
1,2-Dichlorooctane C-1~48
C-2~65
1,8-Dichlorooctane C-1, C-8~45
This compound C-2, C-3~60-70
2,7-Dichlorooctane C-2, C-7~60

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

A standard protocol for the analysis of dichlorooctane isomers involves the use of a gas chromatograph coupled to a mass spectrometer.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-250.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectra are essential for detailed structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the dichlorooctane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 s.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 s.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for identifying and differentiating dichlorooctane isomers using the described analytical techniques.

Dichlorooctane_Isomer_Differentiation cluster_0 Sample Analysis cluster_1 Primary Analysis cluster_2 Secondary Analysis cluster_3 Data Interpretation and Identification Sample Dichlorooctane Isomer Mixture GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Frag Analyze Fragmentation Pattern (Diagnostic m/z values) GCMS->Frag ChemShift Analyze Chemical Shifts and Splitting Patterns NMR->ChemShift NumSignals Determine Number of Unique ¹³C Signals NMR->NumSignals Identification Isomer Identification Frag->Identification ChemShift->Identification NumSignals->Identification

Caption: A workflow for the differentiation of dichlorooctane isomers.

References

A Comparative Guide to the Spectroscopic Analysis of Vicinal Dichlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key spectroscopic techniques used in the structural elucidation and conformational analysis of vicinal dichlorides. By presenting quantitative data, experimental protocols, and logical workflows, this document serves as a practical resource for researchers in organic chemistry and drug development.

Introduction to Spectroscopic Techniques for Vicinal Dichlorides

The characterization of vicinal dichlorides, organic compounds containing two chlorine atoms on adjacent carbons, relies heavily on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools that provide complementary information about molecular structure, connectivity, and functional groups. This guide compares the utility of these techniques, offering insights into their specific applications for analyzing this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for determining the detailed structure of vicinal dichlorides in solution.[1] Both ¹H and ¹³C NMR provide critical information about the chemical environment of atoms, their connectivity, and stereochemical relationships.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides data on the chemical environment and connectivity of hydrogen atoms. For vicinal dichlorides, key parameters are the chemical shift (δ) of the methine or methylene (B1212753) protons adjacent to the chlorine atoms and the vicinal coupling constant (³JHH) between them.

  • Chemical Shifts (δ): Protons on carbons bearing chlorine atoms are deshielded and typically resonate in the 3.5-4.5 ppm range. The exact chemical shift is influenced by the overall molecular structure.

  • Coupling Constants (³JHH): The coupling constant between vicinal protons is highly dependent on the dihedral angle between them, as described by the Karplus equation.[1] This relationship is crucial for determining the relative stereochemistry (e.g., syn vs. anti, cis vs. trans) and for conformational analysis of acyclic and cyclic systems.

¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the carbon skeleton of the molecule.

  • Chemical Shifts (δ): Carbons bonded to chlorine are significantly deshielded and typically appear in the 40-70 ppm range.[2] The symmetry of the molecule dictates the number of distinct signals; for example, the two equivalent carbons in 1,2-dichloroethane (B1671644) give a single peak.[3]

Comparative ¹H and ¹³C NMR Data

The table below summarizes typical NMR data for representative vicinal dichlorides.

Compound¹H Chemical Shift (δ, ppm)³JHH (Hz)¹³C Chemical Shift (δ, ppm)
1,2-Dichloroethane3.73 (singlet)N/A (equivalent protons)[4]44.9[3]
meso-1,2-Dichlorobutane~3.9 (multiplet)~5-7~55-65
dl-1,2-Dichlorobutane~3.8 (multiplet)~4-6~55-65
trans-1,2-Dichlorocyclohexane~3.9 (multiplet, axial H)Jaa ≈ 10-12, Jae ≈ 3-4~63
cis-1,2-Dichlorocyclohexane~4.3 (multiplet, equatorial H)Jea ≈ 3-4, Jee ≈ 2-3~61

Note: Specific values can vary based on solvent and spectrometer frequency.

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of a vicinal dichloride is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the vicinal dichloride sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard with a chemical shift of 0.0 ppm.[3][4]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition: Spectra are usually acquired with proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) to achieve adequate signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] For vicinal dichlorides, the most characteristic absorptions are the C-Cl stretching vibrations.

  • C-Cl Stretching: These vibrations typically appear in the fingerprint region of the spectrum, between 850 and 550 cm⁻¹.[6][7][8] The intensity of these bands is generally medium to strong.[9]

  • Conformational Information: In some cases, different conformers (e.g., gauche vs. anti) of a vicinal dichloride will exhibit distinct C-Cl stretching frequencies, allowing for conformational analysis in the solid state or in solution.[10]

Comparative IR Data

The table below shows the characteristic C-Cl stretching frequencies for different conformations.

Vibration TypeConformationTypical Frequency Range (cm⁻¹)
C-Cl StretchGauche750 - 680
C-Cl StretchAnti680 - 600
C-H Wag (-CH₂X)N/A1300 - 1150[6][8]

Note: The fingerprint region (1400-800 cm⁻¹) provides a complex but unique signature for each molecule.[5]

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • Solids: The solid is finely ground with KBr powder and pressed into a thin pellet, or a mull is prepared by grinding the solid with Nujol oil.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum (of air or the salt plates) is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹. The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[11]

  • Molecular Ion Peak (M⁺): The presence of chlorine is readily identified by the isotopic pattern of the molecular ion peak. Chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, a compound with two chlorine atoms will show a characteristic cluster of peaks at M⁺, M⁺+2, and M⁺+4 with a relative intensity ratio of approximately 9:6:1.

  • Fragmentation Patterns: Vicinal dichlorides often undergo fragmentation through the loss of a chlorine atom (M⁺ - 35/37) or a molecule of HCl (M⁺ - 36).[12][13] Cleavage of the C-C bond between the two chlorinated carbons is also a common fragmentation pathway.[14]

Comparative MS Fragmentation Data
CompoundMolecular Ion (m/z)Key Fragments (m/z)Isotopic Pattern
1,2-Dichloroethane98, 100, 10262/64 ([M-Cl]⁺), 62 ([M-HCl]⁺)9:6:1
1,2-Dichloropropane112, 114, 11676/78 ([M-Cl]⁺), 76 ([M-HCl]⁺)9:6:1
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method used for volatile compounds like many vicinal dichlorides. In EI, high-energy electrons bombard the sample molecules, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown vicinal dichloride, integrating the strengths of each spectroscopic technique.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Structure Confirmation Unknown Unknown Vicinal Dichloride Sample MS Mass Spectrometry (MS) Unknown->MS Molecular Weight, Isotopic Pattern (Cl) IR Infrared (IR) Spectroscopy Unknown->IR Functional Groups (C-Cl stretch) NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Provides Molecular Formula IR->NMR Confirms C-Cl bond Conformational Conformational Analysis NMR->Conformational ³JHH Coupling Constants, NOE Data Structure Final Structure and Stereochemistry NMR->Structure Conformational->Structure

Caption: Workflow for the spectroscopic characterization of vicinal dichlorides.

Conclusion

The comprehensive analysis of vicinal dichlorides requires an integrated approach that leverages the unique strengths of NMR, IR, and Mass Spectrometry. While MS provides crucial information on molecular weight and elemental composition and IR confirms the presence of the C-Cl bonds, NMR spectroscopy remains the cornerstone for unambiguous structure determination and detailed conformational analysis. By comparing the data obtained from each technique, researchers can confidently elucidate the structure, stereochemistry, and conformational preferences of these important chemical entities.

References

Cross-Referencing Experimental Data with Spectral Databases for 2,3-Dichlorooctane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of hypothetical experimental spectral data for 2,3-Dichlorooctane with entries from established spectral databases. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data based on established principles of spectroscopy and data from analogous compounds found in public databases. This approach demonstrates a typical workflow for researchers when encountering a compound with sparse spectral information.

Data Presentation: A Comparative Analysis

The following tables summarize the predicted experimental data for this compound and compare it with data from spectral databases for analogous compounds. This comparative approach is crucial for the verification and structural elucidation of novel or sparsely documented chemical entities.

Table 1: Mass Spectrometry Data

FeaturePredicted Experimental Data for this compoundDatabase Comparison: 2,3-Dichloropentane (NIST)
Molecular Ion (M+)m/z 182/184/186 (isotope pattern for 2 Cl atoms)m/z 140/142/144
Key FragmentsPredicted fragments from cleavage of C-C bonds adjacent to the C-Cl bonds, and loss of HCl. Common fragments for alkyl chains (m/z 29, 43, 57, etc.).m/z 105/107 (M-Cl), m/z 77 (loss of C2H4Cl), m/z 63/65 (CH2Cl+), m/z 41
Base PeakLikely a stable carbocation resulting from α-cleavage.m/z 41 (C3H5+)

Table 2: ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm) for this compoundDatabase Comparison: 1,8-Dichlorooctane (¹H NMR)
-CHCl-~3.8 - 4.23.54 (t)
-CH₂- adjacent to -CHCl-~1.7 - 2.11.77 (quintet)
Other -CH₂-~1.2 - 1.61.42 (m), 1.32 (m)
-CH₃~0.90.89 (t)

Table 3: ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm) for this compoundDatabase Comparison: 1,8-Dichlorooctane (¹³C NMR)
-CHCl-~60 - 7045.1
-CH₂- adjacent to -CHCl-~30 - 4032.6
Other -CH₂-~22 - 3228.8, 26.7
-CH₃~1414.0

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundDatabase Comparison: 1,8-Dichlorooctane (IR)
C-H stretch (alkane)2850 - 30002930, 2857
C-H bend (alkane)1375 - 14701466
C-Cl stretch600 - 800727, 654

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard operating procedures in a typical analytical chemistry laboratory.

1. Mass Spectrometry (Electron Ionization - EI)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

  • Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is prepared.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-400.

    • Scan Rate: 2 scans/second.

  • Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature. The experimental spectrum is then compared against spectral libraries within the instrument's software (e.g., NIST, Wiley).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Spectral Width: 0 to 220 ppm.

  • Data Analysis: The acquired spectra are processed (Fourier transformation, phase correction, and baseline correction). Chemical shifts (δ) are referenced to TMS. The ¹H NMR spectrum is analyzed for chemical shifts, integration values, and splitting patterns (multiplicity). The ¹³C NMR spectrum is analyzed for the number of unique carbon signals and their chemical shifts. The experimental shifts are then compared to predicted values from NMR prediction software or data from similar compounds in databases like the Spectral Database for Organic Compounds (SDBS).

3. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: A small drop of neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Data Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The resulting IR spectrum is analyzed for the presence of characteristic absorption bands corresponding to specific functional groups. Key absorptions for an alkyl halide include C-H stretching and bending, and the C-Cl stretching vibrations. The experimental spectrum is compared to reference spectra in databases such as the NIST Chemistry WebBook or SDBS.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimental data with spectral databases for the structural elucidation of a compound like this compound.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_database Spectral Database Cross-Referencing cluster_analysis Data Analysis and Structure Elucidation exp_sample Sample of this compound exp_ms Mass Spectrometry (GC-MS) exp_sample->exp_ms exp_nmr NMR Spectroscopy (¹H, ¹³C) exp_sample->exp_nmr exp_ir Infrared Spectroscopy (FTIR) exp_sample->exp_ir analysis_ms Analyze MS Data (Molecular Ion, Fragmentation) exp_ms->analysis_ms analysis_nmr Analyze NMR Data (Chemical Shifts, Multiplicity) exp_nmr->analysis_nmr analysis_ir Analyze IR Data (Functional Groups) exp_ir->analysis_ir db_nist NIST Chemistry WebBook comparison Compare Experimental and Database/Predicted Data db_nist->comparison db_sdbs SDBS db_sdbs->comparison db_pubchem PubChem db_pubchem->comparison analysis_ms->comparison analysis_nmr->comparison analysis_ir->comparison elucidation Structural Confirmation of This compound comparison->elucidation

Caption: Workflow for spectral data cross-referencing.

Assessing the Purity of 2,3-Dichlorooctane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds is a cornerstone of reliable and reproducible research. In the synthesis of non-commercially available compounds such as 2,3-Dichlorooctane, a rigorous assessment of purity is critical to ensure the validity of subsequent experimental outcomes. This guide provides a comparative analysis of multiple analytical techniques for evaluating the purity of this compound, offering detailed experimental protocols and illustrative data to aid in method selection and implementation.

The synthesis of this compound, typically achieved through the chlorination of oct-2-ene, can result in a product containing various impurities. These may include positional isomers (e.g., 2,2-Dichlorooctane, 3,4-Dichlorooctane), unreacted starting material (oct-2-ene), and products of over-chlorination. A multi-faceted analytical approach is therefore essential for the comprehensive characterization of the final product. This guide will focus on a comparative evaluation of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for purity assessment depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of GC-MS, NMR, and HPLC for the analysis of this compound.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)
Primary Use Separation and quantification of volatile and semi-volatile impurities.Structural elucidation and quantification of major components.Separation of non-volatile or thermally labile impurities.
Sample Type Volatilizable liquids or solutionsSolutions in deuterated solventsSolutions in mobile phase
Typical Purity Range Detected 95-99.9%90-99%95-99%
Key Advantages High sensitivity and selectivity, excellent for isomer separation.Provides detailed structural information, can be quantitative (qNMR).Suitable for a wide range of compounds, non-destructive.
Limitations Not suitable for non-volatile impurities, requires derivatization for some compounds.Lower sensitivity compared to GC-MS, complex spectra for mixtures.Lower resolution for non-polar, volatile compounds compared to GC.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. It is particularly well-suited for resolving isomers of dichlorooctane and detecting residual starting material.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a mid-polar phase (e.g., 5% phenyl-methylpolysiloxane).

Experimental Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.

  • Inject 1 µL of the solution into the GC-MS system.

Data Analysis: Purity is determined by calculating the area percentage of the this compound peak relative to the total area of all observed peaks. Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule and can be used for quantitative analysis (qNMR) with an internal standard.

Instrumentation:

  • NMR spectrometer operating at a proton frequency of 400 MHz or higher.

  • 5 mm NMR tubes.

Experimental Conditions:

  • Solvent: Chloroform-d (CDCl₃)

  • Experiments: ¹H NMR, ¹³C NMR, and optionally 2D correlation experiments like COSY and HSQC for full structural assignment.

  • ¹H NMR Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 1 second

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Angle: 30°

    • Acquisition Time: 1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

Sample Preparation:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of CDCl₃.

  • Transfer the solution to an NMR tube.

Data Analysis: The purity is estimated by integrating the signals corresponding to this compound and comparing them to the integrals of impurity signals. For quantitative analysis, a known amount of an internal standard is added, and the purity is calculated based on the relative integrals of the analyte and the standard.

High-Performance Liquid Chromatography (HPLC)

While less common for non-polar analytes like this compound, HPLC can be employed to detect non-volatile impurities that would not be amenable to GC analysis. A reversed-phase method is generally used.

Instrumentation:

  • HPLC system with a UV detector.

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Experimental Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 60% B

    • 1-10 min: 60% to 95% B

    • 10-15 min: 95% B

    • 15-16 min: 95% to 60% B

    • 16-20 min: 60% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (as alkyl halides have weak UV absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in acetonitrile.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: Purity is assessed by the area percentage of the main peak. The low UV absorbance of this compound may limit the sensitivity of this method for detecting trace impurities.

Quantitative Data Summary

The following tables present illustrative quantitative data for the purity assessment of a hypothetical batch of this compound using the described analytical techniques.

Table 1: Illustrative GC-MS Data

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
18.52Oct-2-ene (starting material)0.8
210.212,2-Dichlorooctane (isomer)1.5
310.45This compound 97.2
410.683,4-Dichlorooctane (isomer)0.5

Table 2: Illustrative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.15 - 4.05m1H-CHCl-
3.95 - 3.85m1H-CHCl-
1.80 - 1.20m11H-CH₂- and -CH₃
0.90t3H-CH₃

Table 3: Illustrative HPLC Data

Peak No.Retention Time (min)Peak Area (%)
18.9599.5
210.120.5

Visualizing the Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for each analytical technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve sample in Dichloromethane gcms Inject into GC-MS prep1->gcms sep Separation on Capillary Column gcms->sep detect Mass Spectrometry Detection sep->detect process Integrate Peaks detect->process identify Identify Impurities (Mass Spectra) process->identify quantify Calculate Area % process->quantify

GC-MS analysis workflow for purity assessment.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation prep1 Dissolve sample in CDCl3 nmr Acquire 1H and 13C Spectra prep1->nmr process Process Data (Fourier Transform, Phasing) nmr->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign purity Estimate Purity assign->purity

NMR analysis workflow for purity assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve sample in Acetonitrile prep2 Filter Sample prep1->prep2 hplc Inject into HPLC prep2->hplc sep Separation on C18 Column hplc->sep detect UV Detection sep->detect process Integrate Peaks detect->process quantify Calculate Area % process->quantify

HPLC analysis workflow for purity assessment.

Conclusion

The comprehensive purity assessment of synthesized this compound is best achieved through the synergistic use of multiple analytical techniques. GC-MS offers unparalleled sensitivity and resolving power for volatile impurities and isomers. NMR spectroscopy is indispensable for unambiguous structural confirmation and can provide quantitative information on major components. While HPLC may have limitations in sensitivity for this particular compound, it serves as a valuable complementary technique for the detection of non-volatile impurities. By employing a combination of these methods, researchers can confidently ascertain the purity of their synthesized this compound, ensuring the integrity and reliability of their scientific endeavors.

A Comparative Guide to the Dehydrohalogenation Rates of Dichlorooctane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dehydrohalogenation

Dehydrohalogenation is a chemical reaction that involves the removal of a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene.[1][2] The reaction is most commonly facilitated by a strong base. The rate and outcome of dehydrohalogenation are significantly influenced by the structure of the alkyl halide, the strength and steric bulk of the base, and the reaction conditions.

For secondary and tertiary alkyl halides, the E2 mechanism is a predominant pathway.[3][4] This is a one-step, or concerted, reaction where the base abstracts a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the leaving group (α-carbon), and the leaving group departs simultaneously, leading to the formation of a double bond.[4][5] The rate of an E2 reaction is dependent on the concentration of both the alkyl halide and the base.[4][6]

Several factors govern the rate of an E2 reaction and are crucial for comparing the dehydrohalogenation rates of dichlorooctane isomers:

  • Substrate Structure: The stability of the forming alkene in the transition state plays a crucial role. According to Zaitsev's rule, the major product of an elimination reaction is the more substituted, and therefore more stable, alkene.[7][8][9] Consequently, isomers that can form more highly substituted alkenes are expected to react faster.

  • Stereochemistry: The E2 reaction requires a specific stereochemical arrangement known as anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane but on opposite sides of the C-C bond.[3][10] The rate of reaction is highly dependent on the ability of the molecule to adopt this conformation.

  • Steric Hindrance: Bulky bases can have a significant impact on the regioselectivity of the reaction.[11][12] They tend to favor the abstraction of the most accessible β-hydrogen, which may lead to the formation of the less substituted alkene (Hofmann product).[13]

Predicted Dehydrohalogenation Rates of Dichlorooctane Isomers

The following table presents a hypothetical comparative study of the dehydrohalogenation rates of selected dichlorooctane isomers. The predicted relative rates are based on the principles of the E2 mechanism, primarily considering the expected stability of the resulting chloroalkene (Zaitsev's rule) and the accessibility of β-hydrogens. For this illustrative comparison, a strong, non-bulky base like sodium ethoxide in ethanol (B145695) is assumed.

Dichlorooctane IsomerStructurePrimary Product (Predicted)Predicted Relative RateRationale
1,2-Dichlorooctane Cl-CH₂-CHCl-(CH₂)₅-CH₃1-chloro-1-octene & 2-chloro-1-octeneModerateElimination can occur on either side of the C-Cl bond at C2. Formation of the internal alkene is generally favored.
1,8-Dichlorooctane Cl-(CH₂)₈-Cl1-chloro-7-octeneLowPrimary alkyl halides are generally less reactive in E2 reactions than secondary halides.
2,3-Dichlorooctane CH₃-CHCl-CHCl-(CH₂)₄-CH₃2-chloro-2-octene & 3-chloro-2-octeneHighBoth chlorines are on secondary carbons, and elimination can lead to a stable, di-substituted internal alkene.
2,7-Dichlorooctane CH₃-CHCl-(CH₂)₄-CHCl-CH₃2-chloro-6-octeneHighBoth chlorines are on secondary carbons, allowing for the formation of a stable internal alkene.
4,5-Dichlorooctane CH₃-(CH₂)₂-CHCl-CHCl-(CH₂)₂-CH₃4-chloro-4-octene & 5-chloro-4-octeneHighBoth chlorines are on secondary carbons, leading to the formation of a stable, centrally located double bond.

Note: This table is for illustrative purposes to demonstrate how experimental data would be presented. Actual reaction rates would need to be determined experimentally.

Experimental Protocol for Comparative Dehydrohalogenation

This section details a generalized experimental procedure for a comparative study of the dehydrohalogenation rates of dichlorooctane isomers.

Objective: To determine the relative rates of dehydrohalogenation of various dichlorooctane isomers under identical reaction conditions.

Materials:

  • Dichlorooctane isomers (e.g., 1,2-dichlorooctane, 1,8-dichlorooctane, this compound, 2,7-dichlorooctane, 4,5-dichlorooctane) of high purity.

  • Sodium ethoxide (NaOEt) solution in ethanol (e.g., 1 M).

  • Anhydrous ethanol.

  • Internal standard for gas chromatography (GC) analysis (e.g., undecane).

  • Quenching solution (e.g., dilute hydrochloric acid).

  • Drying agent (e.g., anhydrous magnesium sulfate).

  • Solvent for extraction (e.g., diethyl ether).

Apparatus:

  • Round-bottom flasks equipped with reflux condensers and magnetic stirrers.

  • Constant temperature bath.

  • Gas chromatograph (GC) with a flame ionization detector (FID) and a suitable capillary column.

  • Syringes for sampling.

  • Standard laboratory glassware.

Procedure:

  • Reaction Setup: In a series of round-bottom flasks, place a standardized amount of each dichlorooctane isomer and the internal standard. Add anhydrous ethanol to achieve the desired concentration.

  • Temperature Equilibration: Place the flasks in a constant temperature bath set to the desired reaction temperature (e.g., 50 °C) and allow the solutions to equilibrate for 15 minutes.

  • Initiation of Reaction: Initiate the reaction by adding a pre-heated solution of sodium ethoxide in ethanol to each flask simultaneously. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution.

  • Workup: Add an extraction solvent to the quenched aliquot, mix thoroughly, and separate the organic layer. Dry the organic layer over an anhydrous drying agent.

  • GC Analysis: Analyze the organic layer by gas chromatography. The disappearance of the dichlorooctane isomer and the appearance of the chloroalkene products will be monitored.

  • Data Analysis: The concentration of the dichlorooctane isomer at each time point is determined by comparing its peak area to that of the internal standard. The rate of reaction can be determined by plotting the concentration of the dichlorooctane isomer versus time and determining the initial rate. The relative rates of the different isomers can then be compared.

Experimental Workflow

The following diagram illustrates the general workflow for the comparative study of dehydrohalogenation rates.

Dehydrohalogenation_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Isomers Dichlorooctane Isomers Mix Prepare Reaction Mixtures Isomers->Mix Solvent Anhydrous Ethanol Solvent->Mix Standard Internal Standard Standard->Mix Base Sodium Ethoxide Solution Equilibrate Equilibrate at Constant Temp. Mix->Equilibrate Initiate Initiate with Base Equilibrate->Initiate Sample Sample at Time Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Workup Extraction & Drying Quench->Workup GC GC Analysis Workup->GC Data Data Analysis & Rate Comparison GC->Data E2_Mechanism Reactants Base⁻ H X Alkyl Halide TransitionState [Base---H---Cβ---Cα---X]‡ Reactants->TransitionState Products Base-H Cβ=Cα X⁻ TransitionState->Products

References

Navigating the Boiling Points of Dichlorooctane Isomers: A Structure-Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the physical properties of molecules is paramount. Among these, the boiling point serves as a critical parameter influencing purification processes, reaction conditions, and formulation development. This guide provides an objective comparison of the boiling points of various dichlorooctane isomers, supported by experimental and estimated data, to elucidate the correlation between their molecular structure and volatility.

The boiling point of a compound is primarily determined by the strength of its intermolecular forces. In the case of dichlorooctane isomers, these forces are mainly van der Waals dispersion forces and dipole-dipole interactions. The structural variations among these isomers—specifically the position of the two chlorine atoms on the octane (B31449) backbone and the degree of carbon chain branching—play a significant role in modulating the strength of these intermolecular attractions.

The Influence of Chlorine Atom Placement and Carbon Chain Branching

Haloalkanes, such as dichlorooctanes, generally exhibit higher boiling points than their parent alkanes due to their increased molecular weight and polarity. The presence of electronegative chlorine atoms creates polar carbon-chlorine (C-Cl) bonds, leading to dipole-dipole interactions between molecules.[1][2]

Positional Isomerism: The relative positions of the chlorine atoms on the octane chain influence the overall molecular polarity. Isomers with a more symmetrical distribution of polar bonds may have a lower net molecular dipole moment, which can affect the strength of dipole-dipole interactions. Conversely, isomers where the dipoles can align more effectively will exhibit stronger intermolecular forces.

Chain Isomerism: Branching in the carbon skeleton generally leads to a decrease in boiling point.[3] This is attributed to a reduction in the molecule's surface area. A more compact, spherical shape limits the points of contact between adjacent molecules, thereby weakening the van der Waals dispersion forces.[3] Straight-chain isomers, with their larger surface area, experience more extensive intermolecular contact and consequently, stronger dispersion forces.

Comparative Analysis of Dichlorooctane Isomer Boiling Points

The following table summarizes the available experimental and estimated boiling points for a range of dichlorooctane isomers. This data provides a quantitative basis for understanding the structure-property relationships discussed.

IsomerStructureBoiling Point (°C)Data Type
1,1-DichlorooctaneCH3(CH2)6CHCl2212.5[4]Experimental
1,4-DichlorooctaneCH3(CH2)3CHCl(CH2)3Cl221.51[5]Estimated
1,8-DichlorooctaneCl(CH2)8Cl243[6]Experimental
2,2-DichlorooctaneCH3(CH2)5CCl2CH3Not Available-
2,4-DichlorooctaneCH3(CH2)3CHClCH2CHClCH3221.51[5]Estimated
2,5-Dichloro-2,5-dimethylhexane(CH3)2CCl(CH2)2CCl(CH3)2194[7][8]Experimental

From the available data, a clear trend emerges. The linear 1,8-dichlorooctane, with its large surface area and chlorine atoms at the extremities, exhibits the highest boiling point. The branched and more compact isomer, 2,5-dichloro-2,5-dimethylhexane, has a significantly lower boiling point, highlighting the impact of reduced surface area on van der Waals forces. The geminal dichloro-isomer, 1,1-dichlorooctane, has a lower boiling point than the vicinal and more separated dichloro-isomers, which can be attributed to the localization of the dipole moment.

Experimental Determination of Boiling Points

Accurate determination of boiling points is crucial for characterizing and purifying compounds. Two common laboratory methods are Simple Distillation and Gas Chromatography.

Experimental Protocol 1: Simple Distillation

This method is suitable for determining the boiling point of a pure liquid sample.[9][10]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Assemble the simple distillation apparatus as shown in the diagram below.

  • Place a small volume of the dichlorooctane isomer into the distilling flask, along with a few boiling chips to ensure smooth boiling.

  • Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distilling flask.

  • Begin heating the flask gently.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask.

  • Continue to observe the temperature. For a pure compound, the temperature should remain constant throughout the distillation. This constant temperature is the boiling point of the substance.[11]

  • Record the atmospheric pressure, as boiling points are pressure-dependent.

Experimental Protocol 2: Gas Chromatography (GC)

Gas chromatography can be used to determine the boiling points of components in a mixture by comparing their retention times to those of known standards.[12][13]

Apparatus:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Appropriate capillary column (e.g., non-polar)

  • Calibration standard mixture of n-alkanes with known boiling points

  • Sample of the dichlorooctane isomer

Procedure:

  • Establish a stable GC method with a temperature program that ramps the column temperature at a reproducible rate.

  • Inject the calibration standard mixture of n-alkanes. A plot of retention time versus boiling point for the n-alkanes is generated to create a calibration curve.

  • Inject the dichlorooctane isomer sample under the same GC conditions.

  • The retention time of the dichlorooctane isomer is measured.

  • The boiling point of the isomer is determined by interpolating its retention time on the calibration curve.[14]

Visualization of Structure-Boiling Point Correlation

The following diagram illustrates the logical relationship between the structural features of dichlorooctane isomers and their resulting boiling points.

G Correlation of Dichlorooctane Structure with Boiling Point cluster_structure Molecular Structure cluster_forces Intermolecular Forces Positional Isomerism Positional Isomerism Molecular Polarity Molecular Polarity Positional Isomerism->Molecular Polarity Chain Isomerism Chain Isomerism Surface Area Surface Area Chain Isomerism->Surface Area Dipole-Dipole Interactions Dipole-Dipole Interactions Boiling Point Boiling Point Dipole-Dipole Interactions->Boiling Point Van der Waals Forces Van der Waals Forces Van der Waals Forces->Boiling Point Molecular Polarity->Dipole-Dipole Interactions Surface Area->Van der Waals Forces

Caption: Relationship between molecular structure, intermolecular forces, and boiling point.

Conclusion

The boiling points of dichlorooctane isomers are intricately linked to their molecular architecture. Linear isomers with chlorine atoms at the ends of the carbon chain tend to have higher boiling points due to maximized surface area and effective dipole-dipole interactions. Conversely, increased branching of the carbon chain leads to a more compact structure, reduced surface area, and consequently, lower boiling points. This comparative guide underscores the importance of considering isomeric structures when predicting and interpreting the physical properties of halogenated hydrocarbons, providing valuable insights for their application in research and development.

References

Navigating Stereochemistry: A Comparative Guide to Analyzing Vicinal Coupling Constants in 2,3-Dichlorooctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of NMR Vicinal Coupling Constants for Stereochemical Assignment and a Comparison with Alternative Methodologies.

The precise determination of stereochemistry is a critical aspect of chemical research and drug development, profoundly influencing a molecule's biological activity and physical properties. In the structural elucidation of chiral molecules like 2,3-dichlorooctane, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of vicinal proton-proton (³JHH) coupling constants, serves as a powerful tool. This guide provides a comprehensive analysis of the application of vicinal coupling constants for differentiating the diastereomers of this compound, compares this method with alternative analytical techniques, and offers detailed experimental protocols.

Unraveling Diastereomers with ³JHH Coupling Constants

The relationship between the dihedral angle (φ) of vicinal protons and their coupling constant is described by the Karplus equation.[1][2] This relationship is fundamental to distinguishing between the diastereomers of this compound—(2R,3R)/(2S,3S) (racemic erythro) and (2R,3S)/(2S,3R) (meso-like threo). The magnitude of the observed ³JHH coupling constant between the protons on C2 and C3 is a weighted average of the coupling constants of the individual staggered rotamers.

Due to the presence of two electronegative chlorine atoms, the vicinal coupling constants in this compound are expected to be smaller than those in unsubstituted alkanes.[3] The different spatial arrangements of the bulky alkyl chain and chlorine atoms in the erythro and threo isomers lead to distinct conformational preferences and, consequently, different average ³JHH values.

Expected Vicinal Coupling Constants in this compound Diastereomers

DiastereomerConformerDihedral Angle (φ)Expected ³JHH (Hz)Predicted Observed ³JHH (Hz)
Erythro Anti~180°~8 - 12~ 3 - 5
Gauche~60°~1 - 4
Threo Anti~180°~8 - 12~ 6 - 9
Gauche~60°~1 - 4

Note: The predicted observed values are illustrative and based on the assumption that the threo isomer favors a conformation with an anti-periplanar arrangement of the vicinal protons, leading to a larger coupling constant, while the erythro isomer favors a gauche relationship, resulting in a smaller coupling constant. These predictions are general trends for similar acyclic systems.

Comparative Analysis of Stereochemical Determination Methods

While ¹H NMR spectroscopy is a powerful tool, other analytical techniques can also be employed for the stereochemical analysis of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy (³JHH Analysis) Measurement of the through-bond coupling between vicinal protons, which is dependent on the dihedral angle (Karplus relationship).Provides detailed information about solution-state conformation; non-destructive; relatively small sample amount required.Requires soluble samples; analysis can be complex for molecules with overlapping signals; specific coupling constants for novel compounds may not be available.
Gas Chromatography (GC) Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Chiral stationary phases can be used to separate enantiomers and diastereomers.High resolution and sensitivity; can be used for quantitative analysis.Requires volatile and thermally stable compounds; may require derivatization; a suitable chiral column is necessary for enantiomer separation.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms in the solid state.Provides unambiguous determination of the absolute and relative stereochemistry.[1][2]Requires a suitable single crystal, which can be difficult to obtain; provides information on the solid-state conformation, which may differ from the solution-state conformation.

Experimental Protocols

¹H NMR Spectroscopy for Vicinal Coupling Constant Analysis

A detailed protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound is crucial for accurate analysis.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Filter the solution into a standard 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • The following parameters are recommended for a standard 400 MHz NMR spectrometer:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds. For quantitative measurements, D1 should be at least 5 times the longest T₁ relaxation time.

    • Number of Scans (NS): 8-16 scans to achieve a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of 12-16 ppm is typically sufficient for proton NMR.

    • Temperature: Maintain a constant temperature, typically 298 K.

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Calibrate the chemical shift scale to the TMS signal.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicity of the signals corresponding to the protons at C2 and C3 to extract the ³JHH coupling constants. This may require spectral simulation for complex splitting patterns.

Visualizing the Karplus Relationship

The following diagram illustrates the fundamental relationship between the dihedral angle and the vicinal coupling constant as described by the Karplus equation. This relationship is the cornerstone of using ³JHH values for conformational and stereochemical analysis.

Karplus_Relationship Karplus Relationship Workflow cluster_molecule Molecular Structure cluster_nmr NMR Analysis cluster_output Stereochemical Assignment Diastereomers Erythro and Threo Diastereomers of This compound Conformational_Analysis Conformational Analysis (Staggered Rotamers) Diastereomers->Conformational_Analysis exhibit different conformer populations Karplus_Equation Karplus Equation ³JHH = A cos²(φ) + B cos(φ) + C Conformational_Analysis->Karplus_Equation provides dihedral angles (φ) for each conformer Observed_J Observed ³JHH (Weighted Average) Karplus_Equation->Observed_J predicts ³JHH for each conformer, leading to an observable average Stereochemistry Determination of Relative Stereochemistry Observed_J->Stereochemistry allows differentiation of diastereomers

Caption: Workflow for stereochemical assignment using the Karplus relationship.

Logical Flow of Stereochemical Determination

The process of determining the stereochemistry of this compound using vicinal coupling constants follows a logical progression from experimental data acquisition to structural elucidation.

Stereochemistry_Logic Logical Flow of Stereochemical Determination Sample This compound (Mixture of Diastereomers or Pure Isomer) NMR_Experiment ¹H NMR Experiment Sample->NMR_Experiment Spectrum ¹H NMR Spectrum NMR_Experiment->Spectrum Coupling_Constant Measure ³JHH(H2-H3) Spectrum->Coupling_Constant Comparison Compare with Expected Values (from Karplus analysis and model compounds) Coupling_Constant->Comparison Assignment Assign Erythro or Threo Configuration Comparison->Assignment

References

Safety Operating Guide

Proper Disposal of 2,3-Dichlorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 2,3-dichlorooctane. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a halogenated hydrocarbon, this compound is classified as hazardous waste and requires specialized handling and disposal.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Always work in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Keep the compound away from heat, sparks, and open flames.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the "cradle-to-grave" principle for hazardous waste management established by the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Identification and Classification:

    • This compound is a halogenated organic compound.

    • Under RCRA, it is classified as a hazardous waste. While not specifically listed by name, it falls under the category of halogenated organic compounds.[2] A common EPA waste code for spent halogenated solvents is F001 or F002.[3][4]

  • Segregation:

    • Proper segregation is crucial to prevent dangerous chemical reactions and to facilitate appropriate disposal.

    • Collect waste this compound in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with non-halogenated organic waste, aqueous waste, or other incompatible materials such as strong oxidizers.[5]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are typically suitable.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Toxic," "Flammable").

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secondary containment unit to prevent spills from reaching the environment.

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • The primary and recommended disposal method for chlorinated hydrocarbons is high-temperature incineration at a permitted hazardous waste treatment facility.[6][7]

Quantitative Data for Disposal of Halogenated Hydrocarbons

ParameterValueNotes
Incineration Temperature 870°C to 1,200°C (1,600°F to 2,200°F)Higher temperatures (above 1200°C) are effective for the destruction of highly chlorinated compounds like PCBs.[7][8]
Fluidized Bed Incineration Temperature 780°C to 870°C (1,450°F to 1,600°F)A technology that can destroy toxic hydrocarbons at lower temperatures than conventional incineration.[7]
Combustion Zone Wall Temperature 800°C to 1,500°CFor a process involving the incineration of chlorinated organic materials.[9]
Quench Zone Temperature 450°C to 1,000°CTemperature for the addition of hydrocarbons to reduce molecular chlorine in flue gases.[9]
Conversion Efficiency 92-100%Achievable above 900°C for the destruction of dichloromethane (B109758) and chlorobenzene.[10]

Experimental Protocol: Analysis of this compound in a Waste Stream

The following is a representative protocol for the analysis of this compound in a waste sample, based on standard EPA methodologies for chlorinated hydrocarbons. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.[11]

Method: EPA SW-846 Method 8260/8270 (Volatile/Semivolatile Organic Compounds by GC-MS) adapted for this compound.

1. Sample Preparation (Liquid Waste):

  • Direct Injection: If the waste is a relatively clean organic solvent, it can be diluted with a suitable solvent (e.g., hexane) and injected directly into the GC-MS.

  • Liquid-Liquid Extraction: For aqueous waste streams, a liquid-liquid extraction is necessary.

    • Take a known volume of the aqueous sample.

    • Spike with an appropriate internal standard.

    • Extract with a small volume of an immiscible organic solvent (e.g., dichloromethane or hexane).

    • Agitate vigorously and allow the layers to separate.

    • Collect the organic layer for analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 280°C.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify this compound by its retention time and by comparing its mass spectrum to a reference spectrum.

  • Quantify the concentration using the internal standard method.

Logical Workflow for Disposal

DisposalWorkflow This compound Disposal Decision Pathway start Generation of This compound Waste identify Identify as Halogenated Organic Hazardous Waste start->identify segregate Segregate from Non-Halogenated and Incompatible Wastes identify->segregate containerize Collect in a Labeled, Leak-Proof Container segregate->containerize store Store in a Designated Satellite Accumulation Area containerize->store dispose Arrange for Pickup by Licensed Disposal Vendor store->dispose incinerate High-Temperature Incineration dispose->incinerate

References

Navigating the Safe Handling of 2,3-Dichlorooctane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazards

Though specific toxicological data for 2,3-Dichlorooctane is limited, analogous compounds such as other dichlorinated alkanes are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Halogenated organic compounds, as a class, can present various health hazards, including potential carcinogenicity, and require careful handling to minimize exposure.[2] Therefore, a cautious approach, assuming similar or greater hazards, is essential.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling this compound. The following PPE is mandatory to prevent skin, eye, and respiratory exposure:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles and a full-face shield should be worn to protect against splashes.
Skin Protection A chemical-resistant lab coat or apron over personal clothing. Nitrile or neoprene gloves are recommended; double-gloving is a best practice.[3]
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Footwear Closed-toe shoes, preferably made of a chemical-resistant material.

Operational Plan: A Step-by-Step Protocol

Adherence to a strict, procedural workflow is crucial for minimizing risks during the handling and use of this compound.

Preparation and Handling
  • Pre-Handling Check: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. The work area should be clear of any unnecessary items.

  • Container Inspection: Visually inspect the container of this compound for any signs of damage or leaks before moving it to the work area.

  • Chemical Transfer: Conduct all transfers of this compound within the chemical fume hood. Use appropriate, clean, and dry glassware. Avoid generating aerosols or splashes.

  • Spill Management: In the event of a minor spill within the fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

Post-Handling Procedures
  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with this compound using an appropriate solvent, followed by washing.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact is suspected.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and any contaminated materials is critical to ensure environmental protection and regulatory compliance.

  • Waste Segregation: this compound waste is classified as halogenated organic waste. It must be collected in a dedicated, properly labeled, and sealed waste container.[5][6] Do not mix halogenated waste with non-halogenated organic waste.[4][7]

  • Container Labeling: The waste container must be clearly labeled as "Halogenated Organic Waste" and list "this compound" as a component.

  • Contaminated Materials: Any disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must also be disposed of in the designated halogenated waste container.

  • Final Disposal: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. This typically involves collection by a certified hazardous waste management company.

Quantitative Data

Due to the lack of a specific SDS, experimental physical and chemical properties are limited. The following table summarizes available computed data from PubChem.[8][9]

PropertyValue (Computed)
Molecular Formula C₈H₁₆Cl₂
Molecular Weight 183.12 g/mol
XLogP3 4.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 0
Rotatable Bond Count 5
Exact Mass 182.0629059 g/mol
Monoisotopic Mass 182.0629059 g/mol
Topological Polar Surface Area 0 Ų
Heavy Atom Count 10

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Prep 1. Verify Fume Hood & Don PPE Inspect 2. Inspect Container Prep->Inspect Transfer 3. Transfer Chemical Inspect->Transfer Decon 4. Decontaminate Equipment Transfer->Decon Waste 7. Store Halogenated Waste Securely Transfer->Waste Spills & Contaminated Materials Dispose 5. Segregate Waste Decon->Dispose Cleanup 6. Clean Work Area & Remove PPE Dispose->Cleanup Cleanup->Waste

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.